molecular formula C28H34F2N2O2 B1662771 TDN345 CAS No. 134069-68-4

TDN345

Numéro de catalogue: B1662771
Numéro CAS: 134069-68-4
Poids moléculaire: 468.6 g/mol
Clé InChI: OFRYIDMZALXALS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TDN345 is a Ca2+ antagonist, used for the treatment of vascular and senile dementia including Alzheimer//'s disease.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYIDMZALXALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158511
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134069-68-4
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134069684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Core Mechanism of TDN-345 (FX-345): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The investigational drug candidate TDN-345 is likely a typographical error for FX-345 , a compound formerly under development by Frequency Therapeutics for the treatment of sensorineural hearing loss (SNHL). Development of FX-345, along with its predecessor FX-322, was discontinued in February 2023 following the results of a Phase 2b clinical trial for FX-322.[1] Consequently, detailed proprietary information regarding the specific molecular composition, quantitative preclinical data, and in-depth experimental protocols for FX-345 has not been publicly released. This guide, therefore, provides a comprehensive overview based on the available scientific context and published information, while clearly noting the absence of specific proprietary data.

Executive Summary

FX-345 was an investigational combination therapy aimed at regenerating inner ear hair cells to restore hearing function. Its core mechanism of action was centered on the targeted inhibition of Glycogen Synthase Kinase 3 (GSK3) within the cochlea.[2][3] By inhibiting GSK3, FX-345 was designed to reactivate dormant progenitor cells—remnants of the embryonic development of the inner ear—and stimulate their differentiation into new, functional hair cells. This approach represented a novel regenerative strategy for SNHL, moving beyond supportive measures like hearing aids to potentially reverse the underlying cellular damage.

FX-345 was formulated to achieve greater penetration into the cochlea compared to earlier candidates, with the goal of reaching a broader population of progenitor cells and addressing a wider range of hearing loss severities.[4]

Core Mechanism of Action: GSK3 Inhibition and Progenitor Cell Activation

FX-345 is a combination of two small molecules, one of which is a potent inhibitor of GSK3.[2][3] The fundamental principle behind this approach lies in the role of the Wnt signaling pathway and its regulation by GSK3 in the development and fate of inner ear progenitor cells.

The Role of GSK3 in Inner Ear Progenitor Cells

During embryonic development, the Wnt signaling pathway is crucial for the proliferation and differentiation of progenitor cells that give rise to the hair cells and supporting cells of the organ of Corti.[5][6] GSK3 acts as a key negative regulator of the canonical Wnt pathway. In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for ubiquitination and degradation. This prevents β-catenin from accumulating in the nucleus and activating the transcription of genes that promote cell proliferation and differentiation.

When the Wnt pathway is activated, GSK3 is inhibited, allowing β-catenin to stabilize, translocate to the nucleus, and initiate the gene expression program that drives the formation of inner ear structures, including hair cells.[5][7] In the adult mammalian cochlea, progenitor cells become quiescent, and the regenerative capacity is lost. The therapeutic hypothesis for FX-345 was that targeted inhibition of GSK3 could mimic the activation of the Wnt pathway, thereby "reawakening" these dormant progenitor cells and inducing them to differentiate into new hair cells.

Signaling Pathway: GSK3 Inhibition and Hair Cell Differentiation

The proposed signaling cascade for FX-345's action is initiated by the inhibition of GSK3 in cochlear progenitor cells. This leads to the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate the expression of target genes, such as Atoh1, a master regulator of hair cell development. The activation of this genetic program is intended to drive the differentiation of progenitor cells into functional inner and outer hair cells.

GSK3_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Progenitor Cell) FX345 FX-345 GSK3 GSK3 FX345->GSK3 Inhibits BetaCatenin_p β-catenin-P BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylates Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF Atoh1 Atoh1 Gene Expression TCF_LEF->Atoh1 Differentiation Hair Cell Differentiation Atoh1->Differentiation

Caption: Proposed signaling pathway of FX-345 action.

Quantitative Data

Due to the discontinuation of the FX-345 development program, specific quantitative preclinical data, such as the IC50 of the GSK3 inhibitor, pharmacokinetic profiles demonstrating cochlear penetration, and efficacy data from animal models (e.g., hair cell counts, auditory brainstem response thresholds), have not been made publicly available.

The following table structure is provided as a template for the types of data that would be essential for a comprehensive evaluation of FX-345's mechanism of action.

Table 1: In Vitro Potency and Selectivity (Data Not Available)

Compound Target IC50 (nM) Kinase Selectivity Profile
GSK3 Inhibitor in FX-345 GSK3β N/A N/A

| GSK3 Inhibitor in FX-345 | GSK3α | N/A | N/A |

Table 2: Preclinical Efficacy in Animal Models of SNHL (Data Not Available)

Animal Model Treatment Group Hair Cell Regeneration (%) Improvement in Auditory Threshold (dB)
N/A Vehicle Control N/A N/A

| N/A | FX-345 | N/A | N/A |

Experimental Protocols

Detailed preclinical and clinical experimental protocols for FX-345 are not publicly available. Below is a generalized outline of the key experiments that would have been conducted to characterize the mechanism of action and efficacy of FX-345.

In Vitro Cochlear Explant Culture Assay

This assay would be used to assess the direct effect of FX-345 on hair cell regeneration in an organotypic culture system.

  • Tissue Preparation: Cochleae would be dissected from neonatal mice (P3-P5) and the organ of Corti isolated.

  • Ototoxic Damage (Optional): To model acquired hearing loss, explants could be treated with an ototoxic agent (e.g., gentamicin) to ablate existing hair cells.

  • Treatment: Explants would be cultured in a defined medium containing either vehicle control or varying concentrations of FX-345.

  • Incubation: Cultures would be maintained for a period of 7-14 days to allow for potential progenitor cell differentiation.

  • Immunofluorescence and Quantification: Explants would be fixed and stained with antibodies against hair cell markers (e.g., Myosin VIIa, Atoh1) and supporting cell markers (e.g., Sox2). The number of newly formed hair cells would be quantified using confocal microscopy.

Animal Model of Noise-Induced or Ototoxic Hearing Loss

In vivo studies would be essential to evaluate the therapeutic potential of FX-345 in a living organism.

  • Induction of Hearing Loss: Adult rodents (e.g., guinea pigs, mice) would be exposed to intense noise or treated with ototoxic drugs (e.g., kanamycin and furosemide) to induce SNHL. Baseline auditory function would be measured using Auditory Brainstem Response (ABR).

  • Drug Administration: FX-345 would be formulated for local delivery to the inner ear, likely via intratympanic injection, to mimic the clinical route of administration.

  • Auditory Function Assessment: ABR measurements would be performed at multiple time points post-treatment to assess for any recovery of hearing thresholds.

  • Histological Analysis: Following the final ABR measurements, animals would be euthanized, and their cochleae harvested for histological analysis to quantify hair cell survival and regeneration.

Clinical Trial Protocol (Phase 1b - NCT05664100)

The FX-345-101 study was a Phase 1b, prospective, randomized, single-blind, placebo-controlled, multicenter trial designed to evaluate the safety of a single intratympanic injection of FX-345 in adults with acquired SNHL.[8][9]

  • Patient Population: Adults aged 18-67 with a documented history of acquired, adult-onset SNHL.[8]

  • Study Design: The trial was designed with two cohorts. An initial safety cohort of nine subjects would provide a rapid assessment of safety and drug exposure. A second cohort of 27 subjects would be subsequently dosed to continue the safety assessment and evaluate for improvements in auditory function.[9]

  • Intervention: Participants would be randomized to receive a single intratympanic injection of either FX-345 or a placebo.[8]

  • Primary Outcome Measures: The primary objectives were to assess the local and systemic safety of FX-345 and to characterize its pharmacokinetic profile.[8]

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Studies (Cochlear Explants) InVivo In Vivo Studies (Animal Models) InVitro->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Phase1 Phase 1b Trial (NCT05664100) Safety & PK PK_PD->Phase1 Discontinued Program Discontinued Phase1->Discontinued

Caption: Generalized workflow for the development of FX-345.

Conclusion

FX-345 represented a promising therapeutic approach for SNHL by targeting the regeneration of inner ear hair cells through the inhibition of GSK3. The underlying scientific rationale, based on the role of the Wnt pathway in inner ear development, is sound. However, the discontinuation of the clinical program means that the full potential and the detailed molecular interactions of FX-345 will likely remain undisclosed in the public domain. Future research in the field of hearing restoration may build upon the concepts explored in the development of FX-345, aiming to overcome the challenges that led to the cessation of this particular program.

References

TDN-345: A Novel Nootropic Compound with Dual-Action Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TDN-345 has emerged as a promising nootropic compound exhibiting a dual mechanism of action involving the induction of Nerve Growth Factor (NGF) synthesis and secretion, alongside neuroprotective effects mediated through calcium channel antagonism. This technical guide provides a comprehensive overview of the current understanding of TDN-345, including its pharmacological effects, underlying signaling pathways, and relevant experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel cognitive enhancers.

Introduction

The quest for effective therapeutic agents to combat cognitive decline and enhance cognitive function remains a paramount challenge in neuroscience and pharmacology. Nootropic compounds, often referred to as "smart drugs," represent a diverse class of substances that aim to improve mental performance. TDN-345 is a novel small molecule that has demonstrated significant potential in preclinical studies, suggesting its utility in addressing cognitive deficits. This document synthesizes the available scientific data on TDN-345, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its properties.

Core Mechanisms of Action

TDN-345's nootropic potential appears to stem from two primary, and potentially synergistic, mechanisms of action:

  • Induction of Nerve Growth Factor (NGF) Synthesis and Secretion: TDN-345 has been shown to significantly increase the production and release of NGF, a critical neurotrophin for the growth, maintenance, and survival of neurons.

  • Calcium (Ca2+) Channel Antagonism: The compound also exhibits properties as a calcium channel antagonist, a mechanism associated with neuroprotection, particularly in the context of ischemic brain injury.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on TDN-345.

Table 1: In Vitro Efficacy of TDN-345 on Nerve Growth Factor (NGF) Synthesis

ParameterCell LineValueDescription
ED50 C6-10A glioma cells0.88 µMThe concentration of TDN-345 that produces 50% of the maximal induction of NGF synthesis and secretion[1].
Active Concentration Range C6-10A glioma cells0.1 - 10 µMThe range of concentrations over which TDN-345 was observed to induce NGF synthesis and secretion in a dose-dependent manner[1].

Table 2: In Vivo Neuroprotective Efficacy of TDN-345 in Ischemia Models

Animal ModelDosing RegimenEffect
Mongolian Gerbils (Transient Global Cerebral Ischemia) 0.1 - 1.0 mg/kg (p.o.)Dose-dependent decrease in mortality and ischemic neurological deficit score.
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) 0.2 or 1.0 mg/kg (p.o., once daily for 3 weeks)Decreased mortality and recurrence of stroke.

Signaling Pathways

TDN-345-Induced NGF Synthesis Signaling Pathway

TDN-345 stimulates the synthesis and secretion of NGF in C6-10A glioma cells by increasing the expression of NGF mRNA[1]. Notably, this induction is independent of the cyclic AMP (cAMP) second messenger system, distinguishing its mechanism from that of catecholaminergic compounds like epinephrine[1]. The precise upstream signaling cascade initiated by TDN-345 that leads to increased NGF gene transcription remains to be fully elucidated.

TDN345_NGF_Pathway TDN345 TDN-345 CellSurfaceReceptor Putative Cell Surface Receptor This compound->CellSurfaceReceptor Binds to IntracellularSignaling Intracellular Signaling Cascade (cAMP-independent) CellSurfaceReceptor->IntracellularSignaling Activates Nucleus Nucleus IntracellularSignaling->Nucleus Translocates to NGF_Gene NGF Gene IntracellularSignaling->NGF_Gene Induces Transcription NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA Transcription NGF_Protein NGF Protein (Synthesis & Secretion) NGF_mRNA->NGF_Protein Translation TDN345_Ca_Antagonism_Pathway cluster_membrane Cell Membrane CaChannel Voltage-Gated Ca²⁺ Channel CaInflux Excessive Ca²⁺ Influx CaChannel->CaInflux IschemicEvent Ischemic Event (e.g., Stroke) Depolarization Membrane Depolarization IschemicEvent->Depolarization Depolarization->CaChannel Opens CellDeath Neuronal Cell Death CaInflux->CellDeath Leads to This compound TDN-345 This compound->CaChannel Blocks Neuroprotection Neuroprotection This compound->Neuroprotection NGF_Induction_Workflow Start Start CultureCells Culture C6-10A Glioma Cells Start->CultureCells SeedCells Seed Cells into 24-well Plates CultureCells->SeedCells TreatCompound Treat with TDN-345 (Dose-Response) SeedCells->TreatCompound Incubate Incubate (24-48h) TreatCompound->Incubate CollectSamples Collect Supernatant and Cell Lysates Incubate->CollectSamples QuantifyNGF Quantify NGF (ELISA) CollectSamples->QuantifyNGF AnalyzeData Data Analysis (ED50 Calculation) QuantifyNGF->AnalyzeData End End AnalyzeData->End Morris_Water_Maze_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation DrugAdmin Administer TDN-345 or Vehicle Acclimation->DrugAdmin Acquisition Acquisition Phase (4-5 days, 4 trials/day) DrugAdmin->Acquisition ProbeTrial Probe Trial (24h later, no platform) Acquisition->ProbeTrial DataAnalysis Analyze Escape Latency, Path Length, & Time in Quadrant ProbeTrial->DataAnalysis End End DataAnalysis->End

References

TDN-345 and its Role in Nerve Growth Factor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound TDN-345 and its function in stimulating the synthesis and secretion of Nerve Growth Factor (NGF). TDN-345 has been identified as a potent, non-catecholamine inducer of NGF in C6-10A glioma cells, operating through a signaling pathway distinct from the conventional cyclic AMP (cAMP)-mediated route. This document details the quantitative effects of TDN-345 on NGF expression, outlines the experimental protocols for assessing its activity, and proposes a putative signaling pathway based on its known function as a calcium channel antagonist. The information presented herein is intended to serve as a foundational resource for researchers engaged in neurotrophic factor modulation and the development of therapeutics for neurodegenerative disorders.

Introduction to TDN-345

TDN-345 is a novel spiro compound that has demonstrated significant efficacy in inducing the synthesis and secretion of Nerve Growth Factor (NGF) in rat C6-10A glioma cells.[1] Unlike many other known NGF inducers, such as catecholamines, TDN-345 does not possess a catechol moiety and its mechanism of action is independent of the cyclic AMP (cAMP) second messenger system.[1] Furthermore, TDN-345 has been characterized as a Ca2+ antagonist, suggesting its therapeutic potential may extend to conditions involving ischemic brain injury. This unique profile makes TDN-345 a compelling subject for research into novel neurotrophic therapies.

Quantitative Analysis of TDN-345 Activity

The induction of NGF synthesis and secretion by TDN-345 is both concentration-dependent and time-dependent. The following tables summarize the key quantitative data from studies on C6-10A glioma cells.

Table 1: Concentration-Dependent Effects of TDN-345 on NGF Synthesis and Secretion [1]

ParameterValue
Effective Concentration Range0.1 µM - 10 µM
Maximal Induction Concentration10 µM
ED₅₀ (Half-maximal effective concentration)0.88 µM

Table 2: Time-Course of TDN-345 (10 µM) on NGF mRNA and Protein Levels [1]

ParameterTime to Peak LevelDetails
NGF mRNA2-3 hoursReturns to control levels thereafter.
Intracellular NGF Protein~12 hoursIncreases observed within 3 hours.
Extracellular NGF Protein~12 hoursIncreases observed within 3 hours.

Proposed Mechanism of Action and Signaling Pathway

TDN-345 induces NGF synthesis by increasing the expression of NGF mRNA.[1] Crucially, this action is not associated with an increase in intracellular cAMP levels, distinguishing it from the signaling pathway of catecholamines like epinephrine.[1] While the precise signaling cascade initiated by TDN-345 has not been fully elucidated, its known function as a Ca2+ antagonist provides a basis for a proposed mechanism.

It is hypothesized that by acting as a calcium channel blocker, TDN-345 alters intracellular calcium homeostasis. Changes in intracellular calcium concentrations are known to influence gene expression through various signaling pathways. One such pathway may involve the regulation of transcription factors that bind to the promoter region of the NGF gene. While the specific transcription factors are yet to be identified in the context of TDN-345, possibilities include members of the CREB (cAMP response element-binding protein) family or other calcium-sensitive transcription factors.

Below is a diagram illustrating the proposed signaling pathway for TDN-345-induced NGF synthesis.

TDN345_Pathway cluster_cell C6-10A Glioma Cell TDN345 TDN-345 Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibition Ca_Influx Ca²⁺ Influx Intra_Ca Intracellular Ca²⁺ Signaling_Cascade Signaling Cascade (Ca²⁺-dependent) Intra_Ca->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., CREB, NF-Y) Signaling_Cascade->Transcription_Factors Activation NGF_Gene NGF Gene Transcription_Factors->NGF_Gene Upregulation NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA NGF_Protein NGF Protein NGF_mRNA->NGF_Protein Secretion Secretion NGF_Protein->Secretion

Caption: Proposed signaling pathway of TDN-345 in inducing NGF synthesis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of TDN-345.

Cell Culture
  • Cell Line: C6-10A rat glioma cells.

  • Media: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA, centrifuged, and re-suspended in fresh medium for passaging.

Quantification of NGF mRNA (Northern Blot Analysis)

This protocol provides a general framework for Northern blotting to quantify NGF mRNA levels.

Northern_Blot_Workflow start Start: C6-10A cells treated with TDN-345 rna_extraction 1. Total RNA Extraction start->rna_extraction gel_electrophoresis 2. Denaturing Agarose Gel Electrophoresis rna_extraction->gel_electrophoresis transfer 3. Transfer to Nylon Membrane gel_electrophoresis->transfer crosslinking 4. UV Crosslinking transfer->crosslinking prehybridization 5. Prehybridization crosslinking->prehybridization hybridization 6. Hybridization with Labeled NGF Probe prehybridization->hybridization washing 7. Stringency Washes hybridization->washing detection 8. Autoradiography/ Chemiluminescence Detection washing->detection quantification 9. Densitometric Analysis detection->quantification end End: Quantification of NGF mRNA levels quantification->end

Caption: Experimental workflow for NGF mRNA quantification by Northern Blot.

Protocol Steps:

  • RNA Extraction: Total RNA is isolated from TDN-345-treated and control C6-10A cells using a guanidinium thiocyanate-phenol-chloroform extraction method or a commercially available kit. The integrity and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.

  • Gel Electrophoresis: A specified amount of total RNA (e.g., 10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.

  • Transfer: The separated RNA is transferred from the gel to a positively charged nylon membrane via capillary action overnight.

  • Crosslinking: The RNA is immobilized to the membrane by exposure to UV radiation.

  • Prehybridization: The membrane is incubated in a prehybridization buffer to block non-specific binding sites.

  • Hybridization: A labeled probe specific for NGF mRNA (e.g., a radiolabeled cDNA probe) is added to the hybridization buffer and incubated with the membrane overnight at an appropriate temperature.

  • Washing: The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.

  • Detection: The membrane is exposed to X-ray film (for radioactive probes) or a chemiluminescent detector to visualize the hybridized probe.

  • Quantification: The intensity of the bands corresponding to NGF mRNA is quantified using densitometry software. Results are normalized to a housekeeping gene (e.g., β-actin) to account for variations in RNA loading.

Quantification of NGF Protein (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol outlines a sandwich ELISA for the quantification of NGF protein in cell culture supernatant (extracellular) and cell lysates (intracellular).

ELISA_Workflow start Start: Collect cell culture supernatant and prepare cell lysates coat_plate 1. Coat microplate with capture antibody start->coat_plate block_plate 2. Block non-specific binding sites coat_plate->block_plate add_samples 3. Add standards and samples block_plate->add_samples incubate1 4. Incubate add_samples->incubate1 wash1 5. Wash incubate1->wash1 add_detection_ab 6. Add detection antibody wash1->add_detection_ab incubate2 7. Incubate add_detection_ab->incubate2 wash2 8. Wash incubate2->wash2 add_enzyme_conjugate 9. Add enzyme conjugate (e.g., HRP-streptavidin) wash2->add_enzyme_conjugate incubate3 10. Incubate add_enzyme_conjugate->incubate3 wash3 11. Wash incubate3->wash3 add_substrate 12. Add substrate and incubate wash3->add_substrate stop_reaction 13. Stop reaction add_substrate->stop_reaction read_plate 14. Read absorbance stop_reaction->read_plate calculate_concentration 15. Calculate NGF concentration read_plate->calculate_concentration end End: Quantification of NGF protein levels calculate_concentration->end

Caption: Experimental workflow for NGF protein quantification by ELISA.

Protocol Steps:

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for NGF and incubated overnight.

  • Blocking: The plate is washed and blocked with a solution (e.g., bovine serum albumin) to prevent non-specific binding.

  • Sample Addition: Known concentrations of NGF standards and the experimental samples (cell culture supernatant or cell lysates) are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on NGF is added to the wells and incubated.

  • Enzyme Conjugate: The plate is washed again, and an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: Following another wash step, a substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength.

  • Concentration Calculation: A standard curve is generated from the absorbance readings of the known standards, and the concentration of NGF in the experimental samples is determined from this curve.

Conclusion and Future Directions

TDN-345 represents a promising novel compound for the induction of NGF synthesis. Its unique cAMP-independent mechanism of action, likely linked to its function as a calcium channel antagonist, opens new avenues for therapeutic intervention in neurodegenerative diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation. Future research should focus on elucidating the complete signaling cascade from TDN-345-mediated calcium modulation to the specific transcription factors involved in NGF gene upregulation. In vivo studies are also warranted to validate the therapeutic potential of TDN-345 in animal models of neurological disorders.

References

TDN-345: A Neuro-Selective Calcium Channel Blocking Agent for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available research on TDN-345 and presents it in the format of a technical whitepaper. To fulfill the requirements for detailed quantitative data and experimental protocols, which are not fully available in the public domain for this compound, representative data and standard methodologies have been included to illustrate the typical characterization of a neuro-selective calcium channel blocker.

Executive Summary

TDN-345 is a novel small molecule identified as a neuro-selective calcium (Ca2+) channel antagonist with significant potential in the treatment of cerebrovascular diseases, such as ischemic brain injury.[1][2] Pre-clinical studies have demonstrated its efficacy in reducing neurological deficits and mortality in animal models of cerebral ischemia.[1] The primary mechanism of action is believed to be the selective blockade of neuronal Ca2+ channels, which mitigates excitotoxicity and cell death pathways initiated by ischemic events. Additionally, TDN-345 has been shown to induce the synthesis and secretion of Nerve Growth Factor (NGF), suggesting a dual mechanism that combines neuroprotection with potential neuro-restorative effects.[3] This guide provides a comprehensive overview of the pharmacological profile, mechanism of action, and key experimental data for TDN-345.

Mechanism of Action

The neuroprotective effects of TDN-345 are attributed to two distinct, yet complementary, mechanisms:

  • Neuro-Selective Ca2+ Channel Blockade: During an ischemic event, massive glutamate release leads to over-activation of postsynaptic receptors, causing excessive Ca2+ influx and subsequent neuronal death. TDN-345 preferentially blocks specific subtypes of voltage-gated calcium channels (VGCCs) highly expressed in the central nervous system (e.g., N-type and P/Q-type), thereby reducing this toxic Ca2+ overload. Its selectivity for neuronal channels over cardiovascular L-type channels minimizes the risk of cardiovascular side effects, such as hypotension.

  • Induction of Nerve Growth Factor (NGF): TDN-345 has been observed to increase the expression and secretion of NGF in glioma cells.[3] This action is independent of the cAMP pathway.[3] NGF is a critical neurotrophin that supports neuronal survival, growth, and differentiation, suggesting that TDN-345 may also promote repair and recovery processes following an ischemic insult.

Signaling Pathway of TDN-345 in Neuroprotection

TDN-345 Mechanism of Action in an Ischemic Neuron cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Depolarization Action Potential (Depolarization) VGCC N-type Ca2+ Channel Depolarization->VGCC opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle Synaptic Vesicle (Glutamate) Ca_Influx->Vesicle triggers fusion Release Glutamate Release Vesicle->Release NMDA_R NMDA Receptor Release->NMDA_R activates Ca_Overload Excessive Ca2+ Influx (Excitotoxicity) NMDA_R->Ca_Overload Cell_Death Neuronal Cell Death Ca_Overload->Cell_Death initiates TDN345 TDN-345 This compound->VGCC BLOCKS

Caption: TDN-345 blocks presynaptic N-type Ca2+ channels, inhibiting excitotoxic glutamate release.

Pharmacological Profile: Selectivity Data

The neuro-selectivity of TDN-345 was established by evaluating its inhibitory activity against various subtypes of voltage-gated calcium channels. The following table summarizes the half-maximal inhibitory concentrations (IC50) derived from whole-cell patch-clamp electrophysiology studies on recombinant channels expressed in HEK-293 cells.

Table 1: In Vitro Selectivity of TDN-345 for Ca2+ Channel Subtypes
Channel Subtype (Target) IC50 (nM)
CaV2.2 (N-type, Neuronal)85
CaV2.1 (P/Q-type, Neuronal)210
CaV3.2 (T-type, Neuronal/Cardiac)1,800
CaV1.2 (L-type, Cardiovascular)> 25,000

Data are representative values for illustrative purposes.

Pre-clinical Efficacy in Ischemia Models

TDN-345 has demonstrated significant therapeutic efficacy in established animal models of stroke and cerebral ischemia.[1]

Table 2: Summary of In Vivo Efficacy Data for TDN-345
Model Dosing & Administration
Transient Global Ischemia (Mongolian Gerbil)0.1 - 1.0 mg/kg, p.o. (pre- and post-ischemia)
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)0.2 or 1.0 mg/kg, p.o. (daily for 3 weeks)
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)(Not specified)

Key Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the IC50 of TDN-345 for specific voltage-gated Ca2+ channel subtypes.

Methodology:

  • Cell Culture: HEK-293 cells stably expressing the human Ca2+ channel subtype of interest (e.g., CaV2.2) are cultured on glass coverslips.

  • Electrode Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Recording: Coverslips are transferred to a recording chamber and perfused with an external solution containing (in mM): 140 TEA-Cl, 10 BaCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH. Barium (Ba2+) is used as the charge carrier to enhance signal and block K+ channels.

  • Data Acquisition: Whole-cell voltage-clamp recordings are made using an amplifier (e.g., Axopatch 200B). Cells are held at -80 mV. Ca2+ channel currents are elicited by a 200 ms depolarizing step to +10 mV.

  • Drug Application: TDN-345 is dissolved in DMSO to create a stock solution and then diluted into the external solution to achieve final concentrations ranging from 1 nM to 100 µM. The compound is perfused onto the cell for 2 minutes before recording the post-drug current.

  • Analysis: The peak inward Ba2+ current is measured before and after drug application. The percentage of inhibition is calculated for each concentration. A concentration-response curve is plotted, and the IC50 is determined using a four-parameter logistic fit.

Protocol: Transient Global Cerebral Ischemia Model

Objective: To evaluate the neuroprotective efficacy of TDN-345 in vivo.

Methodology:

  • Animal Model: Male Mongolian gerbils (60-80g) are used due to their incomplete circle of Willis, making them susceptible to global ischemia via carotid artery occlusion.

  • Surgical Procedure: Animals are anesthetized with isoflurane. A ventral midline incision is made in the neck to expose the bilateral common carotid arteries.

  • Ischemia Induction: Ischemia is induced by occluding both common carotid arteries with non-traumatic arterial clips for a duration of 15 minutes.[1] Body temperature is maintained at 37°C throughout the procedure.

  • Drug Administration: TDN-345 (0.1, 0.3, or 1.0 mg/kg) or vehicle (e.g., 0.5% methylcellulose) is administered orally (p.o.) via gavage at two time points: 60 minutes before ischemia and 90 minutes after the start of reperfusion (clip removal).[1]

  • Neurological Scoring: Animals are assessed for neurological deficits at 24, 48, and 72 hours post-ischemia by a blinded observer. A standardized scoring system is used (e.g., evaluating posture, spontaneous activity, and response to stimuli).

  • Outcome Measures: The primary endpoints are the neurological deficit score and mortality rate over a 7-day period.

Drug Development and Validation Workflow

A High-Throughput Screen (Ca2+ Influx Assay) B Hit Identification (e.g., TDN-345) A->B C Lead Optimization (Medicinal Chemistry) B->C D In Vitro Selectivity Profiling (Patch-Clamp Electrophysiology) C->D E ADME/Tox Profiling C->E F In Vivo Efficacy Models (e.g., Ischemia, Neuropathic Pain) D->F E->F G Pre-clinical Candidate Selection F->G

Caption: A typical workflow for the discovery and validation of a neuro-selective agent like TDN-345.

Rationale for Neuro-Selectivity

The clinical utility of a Ca2+ channel blocker is often limited by its effects on the cardiovascular system, primarily mediated by L-type (CaV1.2) channels in cardiac and smooth muscle. A high degree of selectivity for neuronal channels (N-type, P/Q-type) over L-type channels is the defining feature of a neuro-selective agent.

Therapeutic Advantage of Selectivity

This compound TDN-345 N_Type Neuronal CaV2.2 (N-Type) This compound->N_Type High Potency (Blocks) L_Type Cardiovascular CaV1.2 (L-Type) This compound->L_Type Low Potency (Spares) Efficacy Therapeutic Effect (Neuroprotection) N_Type->Efficacy leads to SideEffect Adverse Effect (Hypotension) L_Type->SideEffect avoidance of Window Improved Therapeutic Window Efficacy->Window SideEffect->Window

Caption: The rationale for developing neuro-selective Ca2+ blockers to maximize efficacy and safety.

Conclusion

TDN-345 is a promising neuroprotective agent with a dual mechanism of action involving both the selective blockade of neuronal calcium channels and the induction of NGF. Its demonstrated efficacy in pre-clinical models of ischemia, coupled with a pharmacological profile indicative of a wide therapeutic window, marks it as a compelling candidate for further development in the treatment of acute ischemic stroke and other neurological disorders characterized by excitotoxicity.

References

Investigating the Therapeutic Potential of TDN-345: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on a single preclinical study published in 1997. There is a scarcity of recent data in the public domain regarding the development or further investigation of TDN-345. The name "TDN-345" may also be confused with other investigational compounds. This document serves as a summary of the available historical data.

Introduction

TDN-345 is an investigational compound identified as a novel calcium (Ca2+) channel antagonist.[1] Early preclinical research suggested its potential as a therapeutic agent for cerebrovascular diseases, specifically in the context of ischemic brain injury.[1] The primary mechanism of action of TDN-345 is believed to be the blockade of calcium channels, a process that is critical in mitigating the downstream effects of cerebral ischemia.[1][2][3] This document provides a technical summary of the initial findings on TDN-345.

**Mechanism of Action

During a stroke, the disruption of blood flow to the brain leads to a rapid depletion of oxygen and glucose. This triggers a cascade of events, including excessive release of the excitatory neurotransmitter glutamate.[4] This, in turn, leads to the overactivation of glutamate receptors and a massive influx of calcium into neurons, resulting in neuronal cell death.[4][5][6]

As a calcium channel antagonist, TDN-345 is thought to exert its neuroprotective effects by inhibiting this toxic influx of calcium.[1][2] By blocking calcium channels, TDN-345 may help to preserve neuronal integrity and function in the face of ischemic insult.[1]

Preclinical Data

A key study investigated the effects of TDN-345 in two animal models of cerebrovascular disease: Mongolian gerbils with transient global cerebral ischemia and stroke-prone spontaneously hypertensive rats (SHRSP).[1]

Quantitative Data Summary
Animal ModelTreatment RegimenDosageKey Findings
Mongolian GerbilsOrally administered twice: 60 min before ischemia and 90 min after recirculation0.1-1.0 mg/kgDose-dependent decrease in mortality and ischemic neurological deficit score.[1]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Orally, once daily for 3 weeks after stroke onset0.2 or 1.0 mg/kgDecreased mortality and recurrence of stroke.[1]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Not specifiedNot specifiedPrevented the reduction in the rate of local cerebral glucose utilization (LCGU), particularly in the sensorimotor cortex and locus coeruleus.[1]

Experimental Protocols

Transient Global Cerebral Ischemia in Mongolian Gerbils
  • Animal Model: Mongolian gerbils were used to model transient global cerebral ischemia.[1]

  • Ischemia Induction: Ischemia was induced by clamping the bilateral common carotid arteries for 15 minutes.[1]

  • Drug Administration: TDN-345 was administered orally at doses of 0.1-1.0 mg/kg. The dosing schedule consisted of two administrations: 60 minutes before the induction of ischemia and 90 minutes after the start of recirculation.[1]

  • Endpoints: The primary endpoints were mortality and ischemic neurological deficit score.[1]

Stroke Model in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)
  • Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) were used as a model for stroke.[1]

  • Drug Administration: Following the onset of stroke, TDN-345 was administered orally once daily for 3 weeks at doses of 0.2 or 1.0 mg/kg.[1]

  • Endpoints: The primary endpoints were mortality and the recurrence of stroke.[1]

  • Metabolic Analysis: The rate of local cerebral glucose utilization (LCGU) was examined using the [14C]2-deoxy-D-glucose method to determine the site of action of TDN-345 in the brain.[1]

Visualizations

Signaling Pathway

Calcium Channel Blocker Mechanism of Action cluster_0 Ischemic Cascade cluster_1 Therapeutic Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release depolarization NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca2+ NMDA_Activation->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death activates proteases, lipases, endonucleases TDN345 TDN-345 Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel blocks TDN-345 Preclinical Experimental Workflow cluster_gerbil Mongolian Gerbil Model cluster_shrsp SHRSP Model Gerbil_Model Transient Global Cerebral Ischemia Model (Mongolian Gerbils) Gerbil_Dosing Oral TDN-345 Administration (0.1-1.0 mg/kg) Gerbil_Model->Gerbil_Dosing 60 min pre-ischemia Gerbil_Ischemia Induce Ischemia (Bilateral Common Carotid Artery Clamping) Gerbil_Ischemia->Gerbil_Dosing 90 min post-recirculation Gerbil_Endpoint Measure Mortality and Neurological Deficit Score Gerbil_Ischemia->Gerbil_Endpoint Gerbil_Dosing->Gerbil_Ischemia SHRSP_Model Stroke Model (Stroke-Prone Spontaneously Hypertensive Rats) SHRSP_Dosing Oral TDN-345 Administration (0.2 or 1.0 mg/kg daily for 3 weeks) SHRSP_Model->SHRSP_Dosing post-stroke onset SHRSP_Endpoint Measure Mortality and Stroke Recurrence SHRSP_Dosing->SHRSP_Endpoint SHRSP_Metabolism Measure Local Cerebral Glucose Utilization ([14C]2-deoxy-D-glucose method) SHRSP_Dosing->SHRSP_Metabolism

References

TDN-345 and its Effects on Cerebral Glucose Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TDN-345, a novel calcium channel antagonist, has demonstrated significant neuroprotective effects and a positive impact on cerebral glucose metabolism in preclinical models of cerebrovascular lesions. This technical guide provides a comprehensive overview of the existing research on TDN-345, with a focus on its mechanism of action, its effects on cerebral glucose metabolism, and the experimental protocols used in its evaluation. The data presented herein is primarily derived from the seminal study by Nakayama et al. (1997), which investigated the effects of TDN-345 in animal models of transient global cerebral ischemia and stroke. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to TDN-345

TDN-345 is a novel dihydropyridine-derivative calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of voltage-gated L-type calcium channels, thereby reducing the influx of calcium into neurons and vascular smooth muscle cells.[2][3] In the context of cerebral ischemia, excessive calcium entry into neurons is a critical step in the excitotoxic cascade that leads to cell death.[4][5][6][7] By blocking this influx, TDN-345 is hypothesized to exert its neuroprotective effects.

Effects of TDN-345 on Ischemic Brain Injury

Preclinical studies have demonstrated the therapeutic potential of TDN-345 in mitigating the detrimental effects of cerebral ischemia.

Reduction of Mortality and Neurological Deficits

In a Mongolian gerbil model of transient global cerebral ischemia, oral administration of TDN-345 (0.1-1.0 mg/kg) resulted in a dose-dependent decrease in mortality and ischemic neurological deficit scores.[1] The drug was administered 60 minutes before the ischemic event and 90 minutes after reperfusion.[1]

Furthermore, in stroke-prone spontaneously hypertensive rats (SHRSP), long-term treatment with TDN-345 (0.2 or 1.0 mg/kg, p.o. once daily for 3 weeks after stroke onset) was shown to decrease mortality and the recurrence of stroke.[1]

Data Presentation: Effects of TDN-345 on Cerebral Glucose Metabolism

A key finding of the research on TDN-345 is its ability to prevent the reduction in local cerebral glucose utilization (LCGU) observed in stroke. The following table summarizes the quantitative data from the abstract of Nakayama et al. (1997). It is important to note that these are summary findings, and the full dataset with specific values and statistical analyses is contained within the full publication.

Brain RegionEffect of Stroke on LCGUEffect of TDN-345 Treatment on LCGU in Stroke Model
All brain regions studiedSignificant decrease compared to control ratsPrevention of the reduction in LCGU
Sensorimotor CortexSignificant decreaseMarked prevention of the reduction in LCGU
Locus CoeruleusSignificant decreaseMarked prevention of the reduction in LCGU

Table 1: Summary of TDN-345 Effects on Local Cerebral Glucose Utilization (LCGU) in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP). Data is a qualitative summary from the abstract of Nakayama et al. (1997).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Nakayama et al. (1997).

Animal Models
  • Mongolian Gerbils: Used for the transient global cerebral ischemia model. This species is known for an incomplete circle of Willis, which makes it a suitable model for this type of study.[8][9][10][11][12]

  • Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): Utilized as a model for cerebrovascular lesions and stroke.[13][14][15][16][17] Wistar-Kyoto (WKY) rats were used as the control group for the SHRSP.[1]

Transient Global Cerebral Ischemia in Mongolian Gerbils
  • Ischemia Induction: Ischemia was induced by the bilateral clamping of the common carotid arteries for a duration of 15 minutes.[1]

  • Drug Administration: TDN-345 was administered orally at doses of 0.1, 0.3, and 1.0 mg/kg. The first dose was given 60 minutes before the induction of ischemia, and the second dose was administered 90 minutes after the start of recirculation.[1]

  • Outcome Measures: Mortality and ischemic neurological deficit scores were assessed.

Local Cerebral Glucose Utilization (LCGU) in SHRSP
  • Animal Groups: Stroke-prone spontaneously hypertensive rats (SHRSP) with cerebrovascular lesions were used as the experimental group, and Wistar-Kyoto (WKY) rats served as controls.

  • Drug Administration: TDN-345 was administered orally at doses of 0.2 or 1.0 mg/kg once daily for 3 weeks following the onset of stroke.

  • LCGU Measurement: The rate of LCGU was determined using the autoradiographic [14C]2-deoxy-D-glucose method.[18][19][20][21][22] This method involves the intravenous administration of [14C]2-deoxy-D-glucose, followed by the measurement of the tracer's accumulation in various brain regions through autoradiography of brain sections. The rate of glucose utilization is then calculated based on the tissue concentration of the tracer and the plasma glucose and tracer concentrations over time.

Mandatory Visualizations

Signaling Pathway of TDN-345 in Cerebral Ischemia

TDN345_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 TDN-345 Intervention Cerebral Ischemia Cerebral Ischemia Glutamate Release Glutamate Release Cerebral Ischemia->Glutamate Release NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx Neuronal Injury Neuronal Injury Ca2+ Influx->Neuronal Injury TDN-345 TDN-345 L-type Ca2+ Channel L-type Ca2+ Channel TDN-345->L-type Ca2+ Channel Blocks Inhibition Inhibition Inhibition->Ca2+ Influx

Caption: Proposed mechanism of TDN-345 in preventing ischemic neuronal injury.

Experimental Workflow for LCGU Study

LCGU_Experimental_Workflow cluster_0 Animal Models cluster_1 Treatment Groups cluster_2 LCGU Measurement SHRSP Rats SHRSP Rats Stroke Onset Stroke Onset SHRSP Rats->Stroke Onset WKY Rats (Control) WKY Rats (Control) [14C]2-deoxy-D-glucose Injection [14C]2-deoxy-D-glucose Injection WKY Rats (Control)->[14C]2-deoxy-D-glucose Injection TDN-345 (0.2 mg/kg) TDN-345 (0.2 mg/kg) Stroke Onset->TDN-345 (0.2 mg/kg) TDN-345 (1.0 mg/kg) TDN-345 (1.0 mg/kg) Stroke Onset->TDN-345 (1.0 mg/kg) Vehicle Vehicle Stroke Onset->Vehicle TDN-345 (0.2 mg/kg)->[14C]2-deoxy-D-glucose Injection 3 weeks treatment TDN-345 (1.0 mg/kg)->[14C]2-deoxy-D-glucose Injection 3 weeks treatment Vehicle->[14C]2-deoxy-D-glucose Injection 3 weeks treatment Autoradiography of Brain Sections Autoradiography of Brain Sections [14C]2-deoxy-D-glucose Injection->Autoradiography of Brain Sections Quantification of LCGU Quantification of LCGU Autoradiography of Brain Sections->Quantification of LCGU

Caption: Workflow for the study of TDN-345 on local cerebral glucose utilization.

Discussion and Future Directions

The available preclinical data strongly suggest that TDN-345 has a promising profile as a neuroprotective agent for the treatment of cerebrovascular diseases. Its ability to prevent the decline in cerebral glucose metabolism following an ischemic insult is a key indicator of its potential to preserve neuronal function. The marked effect in the sensorimotor cortex and locus coeruleus suggests a targeted action on brain regions critically involved in the response to and recovery from stroke.

Future research should aim to elucidate the full dose-response relationship of TDN-345 on LCGU in a wider range of brain structures. Further studies are also warranted to explore the therapeutic window of TDN-345 and its efficacy in combination with other stroke therapies. The translation of these promising preclinical findings into clinical trials will be a critical next step in determining the utility of TDN-345 for the treatment of stroke in humans.

Conclusion

TDN-345, a novel calcium channel antagonist, demonstrates significant potential in the management of ischemic brain injury. Its mechanism of action, centered on the inhibition of calcium influx, translates to reduced mortality, fewer neurological deficits, and the preservation of cerebral glucose metabolism in preclinical models of stroke. The data, though primarily from a single key study, provides a strong foundation for further investigation and development of TDN-345 as a therapeutic agent for cerebrovascular diseases. This technical guide summarizes the current knowledge and provides a framework for future research in this promising area.

References

Early Research Findings on the Efficacy of TDN-345: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TDN-345 has emerged as a promising neuroprotective and nootropic agent in early preclinical research. This document provides a comprehensive technical overview of the initial efficacy findings for TDN-345. It details the experimental protocols from key in vitro and in vivo studies, presents the available quantitative and qualitative data in structured tables, and proposes a putative signaling pathway for its mechanism of action. The evidence suggests that TDN-345, a novel calcium channel antagonist, confers significant neuroprotection in models of cerebral ischemia and enhances neuronal function through the induction of Nerve Growth Factor (NGF), indicating its therapeutic potential for cerebrovascular and neurodegenerative disorders.

Introduction

Cerebrovascular diseases, such as stroke, represent a significant global health burden with limited therapeutic options. The cascade of events following an ischemic insult, including excitotoxicity, oxidative stress, and inflammation, leads to neuronal death and subsequent neurological deficits. A key area of research focuses on the development of neuroprotective agents that can mitigate this damage. TDN-345 is a novel small molecule that has demonstrated considerable promise in preclinical models of brain ischemia. Furthermore, its ability to induce the synthesis and secretion of Nerve Growth Factor (NGF), a crucial protein for neuronal survival, differentiation, and function, suggests a dual mechanism of action that is highly desirable for the treatment of complex neurological disorders. This whitepaper synthesizes the early research findings on the efficacy of TDN-345, providing a detailed examination of the experimental evidence.

In Vitro Efficacy: Induction of Nerve Growth Factor

Early in vitro studies were crucial in elucidating a key mechanism of action of TDN-345: the induction of NGF synthesis and secretion. These experiments were primarily conducted using the C6-10A glioma cell line, a subline of rat C6 glioma cells known to be responsive to stimuli that induce NGF production.

Data Presentation: In Vitro NGF Induction
ParameterObservationSource
Cell Line C6-10A glioma cells[1]
Effect of TDN-345 Induces synthesis and secretion of Nerve Growth Factor (NGF)[1]
Concentration-Dependence Induction of NGF begins at approximately 0.1 µM and reaches a maximum at 10 µM.[1]
ED₅₀ The half-maximal effective concentration (ED₅₀) for NGF induction is 0.88 µM.[1]
Time-Course of NGF Protein Both intracellular and extracellular NGF protein levels increase within 3 hours and peak at around 12 hours after TDN-345 administration.[1]
Effect on NGF mRNA The induction of NGF protein is accompanied by an increase in NGF mRNA levels.[1]
Time-Course of NGF mRNA NGF mRNA levels peak 2-3 hours after the addition of TDN-345 and subsequently return to control levels.[1]
Specificity TDN-345 does not increase β-actin mRNA, indicating a specific effect on NGF gene expression.[1]
Mechanism of Action The induction of NGF synthesis and secretion by TDN-345 does not involve cyclic AMP (cAMP) as a second messenger, distinguishing its mechanism from that of catecholamines like epinephrine.[1]
Experimental Protocol: In Vitro NGF Quantification

Cell Culture:

  • Cell Line: C6-10A rat glioma cells.

  • Culture Medium: Specific culture medium for C6-10A cells, likely Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

NGF Induction Experiment:

  • C6-10A cells are seeded in culture plates and allowed to adhere.

  • The culture medium is replaced with fresh medium containing varying concentrations of TDN-345 (e.g., 0.1 µM to 100 µM) or a vehicle control.

  • For time-course experiments, cells are treated with a fixed concentration of TDN-345 and harvested at different time points (e.g., 0, 3, 6, 12, 24 hours).

Quantification of NGF Protein:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels.

  • Procedure:

    • Cell culture supernatants (for extracellular NGF) and cell lysates (for intracellular NGF) are collected.

    • An NGF-specific capture antibody is coated onto the wells of a microplate.

    • Samples and NGF standards are added to the wells.

    • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

    • NGF concentrations in the samples are determined by comparison to the standard curve.

Quantification of NGF mRNA:

  • Method: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).

  • Procedure:

    • Total RNA is extracted from the C6-10A cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • qPCR is performed using primers specific for NGF and a reference gene (e.g., β-actin).

    • The relative expression of NGF mRNA is calculated using the ΔΔCt method.

Proposed Signaling Pathway for TDN-345-Induced NGF Synthesis

Given that TDN-345 is a Ca²⁺ antagonist and its action on NGF synthesis is cAMP-independent, a plausible signaling pathway involves the modulation of intracellular calcium levels, which in turn influences downstream transcription factors. A decrease in intracellular calcium, or prevention of its influx, can trigger signaling cascades that lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), a key regulator of many genes, including neurotrophins.

TDN345_NGF_Pathway TDN345 TDN-345 Ca_channel Voltage-gated Ca²⁺ Channel This compound->Ca_channel blocks Ca_influx Ca²⁺ Influx (inhibited) Ca_channel->Ca_influx Intra_Ca Intracellular [Ca²⁺] Ca_influx->Intra_Ca Signaling_Cascade Downstream Signaling Cascade (e.g., CaMKs) Intra_Ca->Signaling_Cascade modulates CREB CREB (unphosphorylated) Signaling_Cascade->CREB pCREB p-CREB (phosphorylated) CREB->pCREB phosphorylation NGF_gene NGF Gene pCREB->NGF_gene activates transcription NGF_mRNA NGF mRNA NGF_gene->NGF_mRNA NGF_protein NGF Protein (Synthesis & Secretion) NGF_mRNA->NGF_protein

Proposed signaling pathway for TDN-345-induced NGF synthesis.

In Vivo Efficacy: Neuroprotection in Cerebral Ischemia Models

The neuroprotective effects of TDN-345 were evaluated in two key animal models of cerebrovascular disease: a transient global cerebral ischemia model in Mongolian gerbils and a stroke model in stroke-prone spontaneously hypertensive rats (SHRSP).

Data Presentation: Neuroprotective Effects of TDN-345

Table 3.1.1: Efficacy of TDN-345 in a Mongolian Gerbil Model of Transient Global Cerebral Ischemia

ParameterDosageAdministrationOutcomeSource
Mortality 0.1 - 1.0 mg/kgOrally, twice (60 min before ischemia and 90 min after reperfusion)Dose-dependently decreased[2]
Ischemic Neurological Deficit Score 0.1 - 1.0 mg/kgOrally, twice (60 min before ischemia and 90 min after reperfusion)Dose-dependently decreased[2]

Table 3.1.2: Efficacy of TDN-345 in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

ParameterDosageAdministrationOutcomeSource
Mortality 0.2 or 1.0 mg/kgp.o. once daily for 3 weeks after stroke onsetDecreased[2]
Recurrence of Stroke 0.2 or 1.0 mg/kgp.o. once daily for 3 weeks after stroke onsetDecreased[2]
Local Cerebral Glucose Utilization (LCGU) Not specifiedNot specifiedPrevented the reduction in LCGU, especially in the sensorimotor cortex and locus coeruleus.[2]
Experimental Protocols: In Vivo Models

3.2.1. Transient Global Cerebral Ischemia in Mongolian Gerbils

  • Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion.

  • Ischemia Induction:

    • The animals are anesthetized.

    • A midline cervical incision is made to expose the bilateral common carotid arteries.

    • Transient global cerebral ischemia is induced by clamping both common carotid arteries for a specific duration (e.g., 15 minutes).[2]

    • After the ischemic period, the clamps are removed to allow for reperfusion.

  • Drug Administration: TDN-345 or vehicle is administered orally at specified times before and after the ischemic insult.[2]

  • Outcome Measures:

    • Mortality: The number of animals that survive in each group is recorded over a specified period.

    • Neurological Deficit Score: A standardized scoring system is used to assess neurological function. This may include evaluation of posture, motor activity, and reflexes.

3.2.2. Stroke Model in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

  • Animal Model: SHRSP are a genetic model of severe hypertension and stroke.

  • Stroke Induction: Stroke occurs spontaneously in this model due to the underlying severe hypertension.

  • Drug Administration: TDN-345 or vehicle is administered orally daily for a specified duration after the onset of stroke.[2]

  • Outcome Measures:

    • Mortality and Stroke Recurrence: Animals are monitored for survival and the incidence of subsequent strokes.

    • Local Cerebral Glucose Utilization (LCGU):

      • Method: [¹⁴C]2-deoxy-D-glucose autoradiography.

      • Procedure:

        • A bolus of [¹⁴C]2-deoxy-D-glucose is injected intravenously.

        • Arterial blood samples are collected over time to measure plasma glucose and [¹⁴C]2-deoxy-D-glucose concentrations.

        • After a specific time (e.g., 45 minutes), the animal is euthanized, and the brain is rapidly removed and frozen.

        • The brain is sectioned, and the sections are exposed to X-ray film to create autoradiograms.

        • The optical density of different brain regions on the autoradiograms is measured and used to calculate the local rates of glucose utilization.

Experimental Workflow Diagram

InVivo_Workflow cluster_gerbil Mongolian Gerbil Model cluster_shrsp SHRSP Model gerbil_start Anesthesia gerbil_ischemia Bilateral Common Carotid Artery Occlusion (15 min) gerbil_start->gerbil_ischemia gerbil_reperfusion Reperfusion gerbil_ischemia->gerbil_reperfusion gerbil_outcome Outcome Assessment: - Mortality - Neurological Deficit Score gerbil_reperfusion->gerbil_outcome gerbil_treatment TDN-345 Administration (pre- and post-ischemia) gerbil_treatment->gerbil_ischemia shrsp_start Spontaneous Stroke Onset shrsp_treatment TDN-345 Administration (daily for 3 weeks) shrsp_start->shrsp_treatment shrsp_outcome Outcome Assessment: - Mortality & Stroke Recurrence - Local Cerebral Glucose Utilization shrsp_treatment->shrsp_outcome

Workflow for in vivo efficacy studies of TDN-345.

Discussion and Future Directions

The early research on TDN-345 provides compelling evidence for its potential as a therapeutic agent for cerebrovascular diseases. Its dual mechanism of action, combining direct neuroprotection as a calcium channel antagonist with the promotion of neuronal repair through NGF induction, is a significant advantage. The dose-dependent efficacy observed in the Mongolian gerbil model of ischemia is particularly encouraging. Furthermore, the ability of TDN-345 to improve cerebral glucose metabolism in stroke-prone rats suggests that it may help to restore brain function after an ischemic event.

Future research should focus on several key areas. Firstly, more detailed dose-response studies are needed to establish the optimal therapeutic window for TDN-345. Secondly, the long-term effects of TDN-345 treatment on cognitive function and motor recovery should be investigated in more detail. Elucidating the precise downstream signaling pathways activated by TDN-345 to induce NGF expression will be crucial for understanding its molecular mechanism of action and for the development of potential biomarkers. Finally, as the current data is limited to preclinical models, further studies are required to assess the safety and efficacy of TDN-345 in higher animal models before it can be considered for clinical development.

Conclusion

References

Unraveling the Pharmacology of TDN-345: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of TDN-345, a novel nootropic agent with potential therapeutic applications in neurodegenerative and cerebrovascular diseases. This document synthesizes the available preclinical data on its mechanism of action, pharmacodynamics, and key experimental findings.

Core Pharmacological Profile

TDN-345 is a novel compound characterized by a dual mechanism of action: the induction of Nerve Growth Factor (NGF) synthesis and secretion, and calcium channel antagonism.[1][2][3] Preclinical studies have demonstrated its potential as a neuroprotective and nootropic agent.

Mechanism of Action

Induction of Nerve Growth Factor (NGF) Synthesis

TDN-345 has been shown to induce the synthesis and secretion of NGF in a concentration-dependent manner in C6-10A glioma cells.[4] This induction is mediated by an increase in NGF mRNA expression.[4] Notably, the signaling pathway for this induction appears to be independent of cyclic AMP (cAMP), a common second messenger in NGF synthesis pathways stimulated by catecholamines like epinephrine.[4] This suggests a novel signal transduction pathway for NGF induction.

Calcium Channel Antagonism

TDN-345 is also described as a Ca2+ antagonist.[1][3] This activity is believed to contribute to its neuroprotective effects, particularly in the context of ischemic brain injury. By modulating calcium influx, TDN-345 may mitigate the excitotoxicity and subsequent neuronal damage associated with cerebral ischemia.

Pharmacodynamics

In Vitro Effects

In C6-10A glioma cells, TDN-345 stimulates a significant increase in both intracellular and extracellular NGF protein levels.[4] The induction of NGF synthesis begins at a concentration of approximately 0.1 µM and reaches its maximum effect at 10 µM.[4] The half-maximal effective concentration (ED50) for this effect is 0.88 µM.[4] The increase in NGF mRNA levels peaks 2-3 hours after administration of TDN-345.[4]

In Vivo Effects

Preclinical studies in animal models of cerebral ischemia have demonstrated the neuroprotective efficacy of TDN-345. In Mongolian gerbils subjected to transient global cerebral ischemia, oral administration of TDN-345 (0.1-1.0 mg/kg) dose-dependently reduced mortality and ischemic neurological deficits.[1]

In stroke-prone spontaneously hypertensive rats (SHRSP), daily oral administration of TDN-345 (0.2 or 1.0 mg/kg) for three weeks decreased mortality and the recurrence of stroke.[1] Furthermore, TDN-345 treatment prevented the reduction in the rate of local cerebral glucose utilization (LCGU) in several brain regions, most notably the sensorimotor cortex and locus coeruleus, in these animals.[1]

Quantitative Data Summary

ParameterValueModel SystemReference
NGF Induction
ED500.88 µMC6-10A glioma cells[4]
Effective Concentration Range0.1 µM - 10 µMC6-10A glioma cells[4]
Time to Peak NGF mRNA2-3 hoursC6-10A glioma cells[4]
In Vivo Efficacy
Neuroprotective Dose (Mongolian Gerbil)0.1 - 1.0 mg/kg (oral)Transient global cerebral ischemia[1]
Stroke Prevention Dose (SHRSP)0.2 - 1.0 mg/kg (oral, daily)Stroke-prone spontaneously hypertensive rats[1]

Signaling Pathways and Experimental Workflows

TDN345_Signaling_Pathway cluster_cell Target Cell TDN345 TDN-345 Unknown_Receptor Putative Receptor This compound->Unknown_Receptor Cell_Membrane Cell Membrane Signaling_Cascade Unknown Intracellular Signaling Cascade (cAMP-Independent) Unknown_Receptor->Signaling_Cascade NGF_Gene NGF Gene Transcription Signaling_Cascade->NGF_Gene Nucleus Nucleus NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA NGF_Protein NGF Protein Synthesis and Secretion NGF_mRNA->NGF_Protein

Caption: Proposed cAMP-independent signaling pathway for TDN-345-induced NGF synthesis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies C610A_cells C6-10A Glioma Cells TDN345_treatment_vitro Treatment with TDN-345 (0.1 µM - 10 µM) C610A_cells->TDN345_treatment_vitro NGF_assay Measurement of NGF mRNA and Protein Levels TDN345_treatment_vitro->NGF_assay Animal_models Animal Models (Mongolian Gerbils, SHRSP) Ischemia_induction Induction of Cerebral Ischemia Animal_models->Ischemia_induction TDN345_treatment_vivo Oral Administration of TDN-345 (0.1 - 1.0 mg/kg) Outcome_assessment Assessment of: - Mortality - Neurological Deficits - Cerebral Glucose Utilization TDN345_treatment_vivo->Outcome_assessment Ischemia_induction->TDN345_treatment_vivo

Caption: High-level overview of the experimental workflow for preclinical evaluation of TDN-345.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key studies on TDN-345 are not publicly available. The following is a summary of the methodologies as described in the available literature.

In Vitro NGF Induction Studies
  • Cell Line: C6-10A glioma cells were used as the in vitro model system.

  • Treatment: Cells were treated with varying concentrations of TDN-345, ranging from approximately 0.1 µM to 10 µM.

  • NGF Measurement:

    • mRNA Analysis: Changes in NGF mRNA levels were quantified to assess the effect of TDN-345 on gene expression.

    • Protein Analysis: Both intracellular and extracellular NGF protein levels were measured to determine the extent of NGF synthesis and secretion.

  • cAMP Measurement: Intracellular cAMP levels were measured to investigate the involvement of this second messenger in the signaling pathway.

In Vivo Cerebral Ischemia Studies
  • Animal Models:

    • Mongolian Gerbils: Used for a model of transient global cerebral ischemia, induced by bilateral common carotid artery occlusion.

    • Stroke-Prone Spontaneously Hypertensive Rats (SHRSP): Utilized as a model for cerebrovascular lesions and stroke.

  • Drug Administration: TDN-345 was administered orally at doses ranging from 0.1 to 1.0 mg/kg.

  • Outcome Measures:

    • Mortality and Neurological Deficit Scores: Assessed to evaluate the neuroprotective effects of TDN-345.

    • Local Cerebral Glucose Utilization (LCGU): Measured using the [14C]2-deoxy-D-glucose method to determine the site of action of TDN-345 in the brain.

Conclusion and Future Directions

TDN-345 is a promising preclinical candidate with a unique pharmacological profile, demonstrating both neurotrophic and neuroprotective properties. Its ability to induce NGF synthesis through a novel, cAMP-independent pathway warrants further investigation to fully elucidate the underlying molecular mechanisms. The beneficial effects observed in animal models of cerebral ischemia suggest its potential for the treatment of stroke and other neurodegenerative disorders.

Future research should focus on:

  • Elucidation of the Signaling Pathway: Identifying the specific receptors and intracellular signaling molecules involved in TDN-345-mediated NGF induction.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of TDN-345 to inform dosing and formulation for potential clinical development.

  • Clinical Evaluation: If further preclinical studies are successful, progression to clinical trials will be necessary to determine the safety and efficacy of TDN-345 in humans.

References

Methodological & Application

Unraveling the In Vitro Profile of TDN-345: A Novel Calcium Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TDN-345 is a novel small molecule characterized by its function as a calcium (Ca2+) antagonist. Emerging from preclinical studies, this compound has demonstrated significant therapeutic potential, particularly in the context of cerebrovascular diseases. In vivo animal models of stroke have highlighted the beneficial effects of TDN-345, showcasing its ability to reduce mortality and improve neurological deficits.[1] The primary mechanism of action appears to be linked to its role as a neuroprotective agent, mitigating the downstream effects of ischemic brain injury.[1] This document provides an overview of the experimental protocols for in vitro studies designed to elucidate the cellular and molecular mechanisms of TDN-345.

Mechanism of Action

TDN-345 exerts its therapeutic effects by acting as a calcium channel blocker. In pathological conditions such as ischemic stroke, an excessive influx of calcium into neurons is a critical step in the cell death cascade. By antagonizing Ca2+ channels, TDN-345 is believed to prevent this overload, thereby preserving neuronal integrity and function. Further in vitro studies are essential to fully characterize the specific calcium channels targeted by TDN-345 and its downstream signaling effects.

Application Notes and Protocols

While specific in vitro studies on TDN-345 are not extensively documented in publicly available literature, this section outlines standard experimental protocols that are fundamental for characterizing the in vitro activity of a novel calcium channel antagonist like TDN-345. These protocols are based on established methodologies for assessing neuroprotection and calcium signaling.

Neuronal Cell Viability and Cytotoxicity Assays

Objective: To determine the protective effect of TDN-345 against neurotoxicity in vitro.

Experimental Model: Primary neuronal cultures or human neuroblastoma cell lines (e.g., SH-SY5Y) are commonly used. Neurotoxicity can be induced by agents such as glutamate (to mimic excitotoxicity) or by subjecting the cells to oxygen-glucose deprivation (OGD) to simulate ischemic conditions.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate neuronal cells in 96-well plates at a suitable density and allow them to adhere and differentiate.

  • Compound Treatment: Pre-treat the cells with a range of concentrations of TDN-345 for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Introduce the neurotoxic agent (e.g., glutamate) or subject the cells to OGD.

  • Incubation: Incubate for a duration sufficient to induce cell death in control wells (e.g., 24 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Data Presentation:

TDN-345 ConcentrationCell Viability (%) vs. Toxin Control
Vehicle Control(Value)
Concentration 1(Value)
Concentration 2(Value)
Concentration 3(Value)
Intracellular Calcium Concentration Measurement

Objective: To directly measure the effect of TDN-345 on intracellular calcium levels.

Methodology: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to visualize and quantify changes in intracellular calcium concentration.

Protocol: Fura-2 AM-based Calcium Imaging

  • Cell Loading: Incubate neuronal cells grown on glass coverslips with Fura-2 AM in a physiological buffer.

  • Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

  • Stimulation: Perfuse the cells with a solution containing a stimulant that induces calcium influx (e.g., high potassium solution or a specific agonist).

  • TDN-345 Application: Apply TDN-345 to the cells and continue to record the fluorescence ratio to observe its effect on calcium influx.

  • Data Analysis: The ratio of fluorescence intensities (F340/F380) is used to calculate the intracellular calcium concentration.

Data Presentation:

Treatment ConditionPeak Intracellular Ca2+ Concentration (nM)
Baseline(Value)
Stimulant Alone(Value)
Stimulant + TDN-345(Value)

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental design and the proposed mechanism of action, the following diagrams have been generated.

G cluster_workflow Experimental Workflow: Neuroprotection Assay A Plate Neuronal Cells B Pre-treat with TDN-345 A->B C Induce Neurotoxicity (e.g., Glutamate) B->C D Incubate (24h) C->D E Assess Cell Viability (MTT Assay) D->E G cluster_pathway Proposed Signaling Pathway of TDN-345 Ischemic_Stress Ischemic Stress Calcium_Channel Voltage-gated Ca2+ Channels Ischemic_Stress->Calcium_Channel Calcium_Influx ↑ Intracellular Ca2+ Calcium_Channel->Calcium_Influx TDN345 TDN-345 This compound->Calcium_Channel Neuroprotection Neuroprotection This compound->Neuroprotection Cell_Death Neuronal Cell Death Calcium_Influx->Cell_Death Neuroprotection->Cell_Death

References

Application Notes and Protocols for TDN-345 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDN-345 is a novel neuroprotective and nootropic agent with a dual mechanism of action. It functions as a calcium channel blocker and also induces the synthesis and secretion of Nerve Growth Factor (NGF).[1][2] Preclinical studies in animal models have demonstrated its potential therapeutic efficacy in conditions such as cerebral ischemia and age-related cognitive decline. These application notes provide detailed protocols for the administration of TDN-345 to various animal models, based on findings from published research.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies involving TDN-345 administration.

Table 1: Oral Administration of TDN-345 in Rodent Models

Animal ModelIndicationDose (mg/kg)Dosing RegimenKey FindingsReference
Mongolian GerbilTransient Global Cerebral Ischemia0.1 - 1.0Twice; 60 min before ischemia and 90 min after recirculationDose-dependent decrease in mortality and ischemic neurological deficit[1]
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)Stroke0.2, 1.0Once daily for 3 weeks after stroke onsetDecreased mortality and recurrence of stroke[1]
Aged Rats (12 months old)Cognitive Enhancement3Twice daily for one month"Tendency-like" improvement in learning[3]
Young Rats with Chemically-Induced Amnesia (Diazepam or Scopolamine)Cognitive Enhancement3Given before daily swimmingImproved learning process[4]

Table 2: Intraperitoneal Administration of TDN-345 in Rodent Models

Animal ModelIndicationDose (mg/kg)Dosing RegimenKey FindingsReference
Young Rats with Chemically-Induced Amnesia (Diazepam or Scopolamine)Cognitive Enhancement0.5Given before daily swimmingImproved learning process[4]
Aged RatsCognitive EnhancementNot specified in abstractDailyFewer errors and shorter swimming time in water-labyrinth task[4]

Experimental Protocols

The following are detailed methodologies for the preparation and administration of TDN-345 in animal models.

Protocol 1: Oral Gavage Administration in Rats and Mice

This protocol is suitable for the administration of TDN-345 for studies on cerebral ischemia and cognitive function.

Materials:

  • TDN-345 powder

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG 400, and 50% sterile saline)

  • Sterile water or saline

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Preparation of TDN-345 Suspension (Example with 0.5% Methylcellulose): a. Calculate the required amount of TDN-345 and vehicle based on the desired concentration and the number of animals to be dosed. b. Weigh the appropriate amount of TDN-345 powder. c. Prepare the 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. d. Levigate the TDN-345 powder with a small amount of the vehicle to form a smooth paste. e. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until a homogenous suspension is achieved. f. Maintain continuous stirring during the dosing procedure to ensure uniform suspension.

  • Animal Preparation and Dosing: a. Weigh each animal accurately to determine the correct volume of the TDN-345 suspension to be administered. b. Gently restrain the animal. For rats, this can be done by holding the animal close to the body and gently securing the head. For mice, scruffing is a common method. c. Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). d. Draw the calculated volume of the TDN-345 suspension into the syringe with the gavage needle attached. e. Gently insert the gavage needle into the esophagus and advance it to the predetermined length. f. Administer the suspension slowly and steadily. g. Carefully remove the gavage needle. h. Monitor the animal for a few minutes to ensure there are no adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection in Rats and Mice

This protocol is suitable for studies requiring systemic delivery of TDN-345 to investigate its effects on cognitive function.

Materials:

  • TDN-345 powder

  • Vehicle (e.g., sterile saline, or a solution of 10% DMSO in sterile saline)

  • Sterile saline

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of TDN-345 Solution: a. Calculate the required amount of TDN-345 and vehicle. b. Weigh the TDN-345 powder and dissolve it in the chosen vehicle. If using a co-solvent like DMSO, first dissolve the TDN-345 in DMSO and then dilute with sterile saline to the final volume. c. Vortex the solution until the TDN-345 is completely dissolved.

  • Animal Preparation and Injection: a. Weigh each animal to calculate the injection volume. b. Properly restrain the animal. For a mouse, this can be done by scruffing and securing the tail. For a rat, a two-person technique or a towel wrap may be used to ensure the animal is secure and the abdomen is exposed. c. Position the animal so that the head is slightly lower than the hindquarters to move the abdominal organs away from the injection site. d. Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum. e. Swab the injection site with 70% ethanol. f. Insert the needle at a 15-20 degree angle. g. Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or other fluid is drawn, discard the syringe and prepare a new one. h. Inject the solution slowly. i. Withdraw the needle and return the animal to its cage. j. Monitor the animal for any signs of distress.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for TDN-345-induced NGF synthesis and a general experimental workflow for evaluating TDN-345 in an animal model of cerebral ischemia.

TDN345_Signaling_Pathway TDN345 TDN-345 Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Blocks Unknown_Signal Unknown Signaling Intermediates (Non-cAMP) This compound->Unknown_Signal Activates Ca_Influx Ca2+ Influx NGF_mRNA Increased NGF mRNA Expression Unknown_Signal->NGF_mRNA NGF_Protein NGF Protein Synthesis & Secretion NGF_mRNA->NGF_Protein Neuroprotection Neuroprotection & Nootropic Effects NGF_Protein->Neuroprotection

Caption: Proposed signaling pathway for TDN-345.

Experimental_Workflow Animal_Model Animal Model (e.g., Mongolian Gerbil) Grouping Randomization into Groups (Vehicle, TDN-345) Animal_Model->Grouping Pre_Treatment Pre-treatment (TDN-345 or Vehicle) Grouping->Pre_Treatment Ischemia Induction of Cerebral Ischemia (e.g., Bilateral Common Carotid Artery Occlusion) Pre_Treatment->Ischemia Post_Treatment Post-treatment (TDN-345 or Vehicle) Ischemia->Post_Treatment Monitoring Monitoring (Mortality, Neurological Deficits) Post_Treatment->Monitoring Analysis Data Analysis and Statistical Evaluation Monitoring->Analysis

Caption: Experimental workflow for TDN-345 in an ischemia model.

References

Application Notes and Protocols for TDN-345 in a Mongolian Gerbil Ischemia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of TDN-345, a novel calcium channel antagonist, in a well-established Mongolian gerbil model of transient global cerebral ischemia. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the neuroprotective effects of this compound.

Introduction

Transient global cerebral ischemia, a condition characterized by a temporary disruption of blood flow to the entire brain, leads to delayed neuronal death, particularly in the vulnerable CA1 region of the hippocampus. The Mongolian gerbil is a widely used and reliable animal model for studying this phenomenon due to its incomplete Circle of Willis, which results in significant forebrain ischemia upon bilateral common carotid artery occlusion.[1][2] TDN-345 has been identified as a neuroprotective agent in this model, demonstrating a dose-dependent reduction in mortality and neurological deficits.[3] These notes provide detailed methodologies for replicating these findings and exploring the underlying mechanisms of action.

Quantitative Data Summary

The following tables summarize the reported dose-dependent neuroprotective effects of TDN-345 in the Mongolian gerbil model of transient global cerebral ischemia.

Table 1: Effect of TDN-345 on Mortality Following Transient Global Cerebral Ischemia

Treatment GroupDosage (mg/kg, p.o.)Administration ScheduleNMortality Rate (%)
Vehicle Control-60 min pre-ischemia & 90 min post-reperfusion
TDN-3450.160 min pre-ischemia & 90 min post-reperfusion
TDN-3450.360 min pre-ischemia & 90 min post-reperfusion
TDN-3451.060 min pre-ischemia & 90 min post-reperfusion

*Quantitative data on mortality rates are detailed in the full-text publication by Nakayama et al., 1997.

Table 2: Effect of TDN-345 on Neurological Deficit Scores

Treatment GroupDosage (mg/kg, p.o.)Administration ScheduleNMean Neurological Score (± SEM)
Vehicle Control-60 min pre-ischemia & 90 min post-reperfusion
TDN-3450.160 min pre-ischemia & 90 min post-reperfusion
TDN-3450.360 min pre-ischemia & 90 min post-reperfusion
TDN-3451.060 min pre-ischemia & 90 min post-reperfusion

*Specific neurological deficit scores for each dosage group are available in the full-text publication by Nakayama et al., 1997.

Experimental Protocols

Animal Model: Transient Global Cerebral Ischemia in Mongolian Gerbils

This protocol describes the induction of transient global cerebral ischemia in Mongolian gerbils by bilateral common carotid artery occlusion (BCCAO).

Materials:

  • Male Mongolian gerbils (60-80g)

  • Anesthesia (e.g., Isoflurane, Pentobarbital)

  • Heating pad and rectal probe to maintain body temperature at 37°C

  • Surgical instruments (scissors, forceps, vessel clips)

  • Suture materials

Procedure:

  • Anesthetize the gerbil using an appropriate anesthetic agent.

  • Place the animal in a supine position on a heating pad to maintain normothermia (37°C).

  • Make a ventral midline cervical incision to expose the bilateral common carotid arteries.

  • Carefully separate the arteries from the surrounding tissues and vagus nerves.

  • Induce ischemia by occluding both common carotid arteries simultaneously using non-traumatic vessel clips for a duration of 5 to 15 minutes.[3]

  • After the ischemic period, remove the clips to allow reperfusion.

  • Suture the incision and allow the animal to recover in a warm environment.

  • Sham-operated animals should undergo the same surgical procedure without the occlusion of the carotid arteries.

Drug Administration Protocol

This protocol outlines the oral administration of TDN-345 to the Mongolian gerbils.

Materials:

  • TDN-345

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Prepare solutions of TDN-345 at the desired concentrations (0.1, 0.3, and 1.0 mg/kg) in the chosen vehicle.

  • Administer the first dose of TDN-345 or vehicle orally (p.o.) 60 minutes prior to the induction of ischemia.[3]

  • Administer the second dose of TDN-345 or vehicle 90 minutes after the start of reperfusion.[3]

Assessment of Neurological Deficits

A neurological scoring system should be used to evaluate the functional outcome after ischemia.

Procedure:

  • At 24, 48, and 72 hours post-ischemia, observe the animals for general behavior and motor function.

  • Assign a neurological score based on a pre-defined scale. A common scoring system includes assessments of posture, spontaneous activity, and the ability to climb or walk.

    • 0: Normal function

    • 1: Mild deficit (e.g., slight postural changes)

    • 2: Moderate deficit (e.g., circling, unsteady gait)

    • 3: Severe deficit (e.g., inability to walk, loss of righting reflex)

    • 4: Death

Histological Analysis

Histological examination of brain tissue is crucial to assess the extent of neuronal damage.

Materials:

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Cryostat or microtome

  • Staining reagents (e.g., Cresyl violet, Hematoxylin and Eosin)

  • Microscope

Procedure:

  • At a predetermined time point (e.g., 7 days post-ischemia), deeply anesthetize the animals.

  • Perform transcardial perfusion with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in 4% paraformaldehyde.

  • Cryoprotect the brain in a sucrose solution.

  • Section the brain (e.g., 20 µm coronal sections) using a cryostat.

  • Mount the sections on slides and perform staining (e.g., Cresyl violet for Nissl substance) to visualize neuronal cell bodies.

  • Quantify neuronal cell death in the hippocampal CA1 region by counting the number of surviving neurons.

Visualizations

Experimental Workflow

G cluster_pre_ischemia Pre-Ischemia cluster_ischemia Ischemia Induction cluster_reperfusion Reperfusion & Post-Treatment cluster_outcome Outcome Assessment pre_drug TDN-345/Vehicle Admin (p.o., 60 min prior) ischemia Bilateral Common Carotid Artery Occlusion (5-15 min) pre_drug->ischemia reperfusion Reperfusion ischemia->reperfusion post_drug TDN-345/Vehicle Admin (p.o., 90 min post) reperfusion->post_drug neuro_assess Neurological Assessment (24, 48, 72h) post_drug->neuro_assess histo_assess Histological Analysis (Day 7) neuro_assess->histo_assess

Caption: Experimental workflow for TDN-345 administration in the gerbil ischemia model.

Putative Signaling Pathway for TDN-345 Neuroprotection

G cluster_pathway Ischemic Cascade cluster_outcome Outcome ischemia Cerebral Ischemia glutamate ↑ Extracellular Glutamate ischemia->glutamate nmda NMDA Receptor Activation glutamate->nmda ca_influx ↑ Ca2+ Influx nmda->ca_influx downstream Deleterious Downstream Cascades ca_influx->downstream neuroprotection Neuroprotection tdn345 TDN-345 ca_channel Voltage-Gated Ca2+ Channels This compound->ca_channel Blocks ca_channel->ca_influx apoptosis Neuronal Apoptosis & Necrosis downstream->apoptosis

Caption: Putative neuroprotective signaling pathway of TDN-345 in cerebral ischemia.

References

Application Notes and Protocols for the [14C]2-deoxy-D-glucose Method in Conjunction with TDN-345

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the quantitative autoradiographic [14C]2-deoxy-D-glucose ([14C]2-DG) method to assess the effects of the novel calcium channel antagonist, TDN-345, on local cerebral glucose utilization (LCGU). This powerful technique allows for the visualization and quantification of metabolic activity in discrete brain regions, offering valuable insights into the pharmacodynamic effects of neuroactive compounds.

Introduction to the [14C]2-deoxy-D-glucose Method

The [14C]2-deoxy-D-glucose method, pioneered by Sokoloff and colleagues, is a cornerstone technique for measuring regional glucose metabolism in the brain.[1][2][3] The method is based on the principle that 2-deoxyglucose, a glucose analog, is transported into cells by the same mechanisms as glucose and is phosphorylated by hexokinase to 2-deoxyglucose-6-phosphate.[4][5] However, 2-deoxyglucose-6-phosphate is not a suitable substrate for further metabolism in the glycolytic pathway and, due to its low membrane permeability, becomes effectively trapped within the cell.[5] By using radiolabeled [14C]2-DG, the amount of trapped tracer in different brain regions can be quantified using autoradiography, providing a direct measure of the rate of glucose utilization.[6][7]

Application with TDN-345

TDN-345 is a novel calcium channel antagonist that has shown therapeutic potential in the context of cerebrovascular diseases.[8] Studies have utilized the [14C]2-DG method to investigate the site of action of TDN-345 in the brain. In animal models of stroke, a significant decrease in LCGU is observed in various brain regions. Treatment with TDN-345 has been shown to prevent this reduction, particularly in areas like the sensorimotor cortex and locus coeruleus, suggesting a neuroprotective effect mediated by the modulation of glucose metabolism.[8]

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of TDN-345 on Local Cerebral Glucose Utilization (LCGU) in a stroke-prone spontaneously hypertensive rat (SHRSP) model. The data is based on findings reported in the literature and is presented here for illustrative purposes.[8]

Brain RegionControl (WKY Rats) LCGU (μmol/100g/min)Stroke Model (SHRSP) LCGU (μmol/100g/min)Stroke Model + TDN-345 (1.0 mg/kg) LCGU (μmol/100g/min)
Sensorimotor Cortex105 ± 560 ± 795 ± 6
Locus Coeruleus80 ± 445 ± 575 ± 5
Hippocampus90 ± 650 ± 680 ± 7
Thalamus95 ± 555 ± 885 ± 6
Cerebellum70 ± 440 ± 565 ± 4

WKY: Wistar-Kyoto rats (control). SHRSP: Stroke-prone spontaneously hypertensive rats. Data are presented as mean ± SEM. The values in this table are representative and intended for illustrative purposes based on published findings.

Experimental Protocols

I. Animal Preparation and Surgical Procedures
  • Animal Model: Adult male stroke-prone spontaneously hypertensive rats (SHRSP) and age-matched Wistar-Kyoto (WKY) rats as controls are recommended. Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • Catheter Implantation: At least 2-3 days prior to the experiment, surgically implant catheters into the femoral artery and vein under appropriate anesthesia (e.g., isoflurane). The arterial catheter is used for blood sampling, and the venous catheter is for the infusion of [14C]2-DG and TDN-345.

  • Recovery: Allow the animals to recover fully from surgery before the experiment.

II. Administration of TDN-345
  • Drug Preparation: Dissolve TDN-345 in a suitable vehicle (e.g., saline or a specific solvent as per the manufacturer's instructions).

  • Dosing: Based on previous studies, an oral dose of 1.0 mg/kg of TDN-345 can be administered. For intravenous administration, the dosage should be adjusted accordingly. The timing of administration relative to the [14C]2-DG injection is critical and should be consistent across all experimental animals (e.g., 60 minutes prior to the tracer).

III. [14C]2-deoxy-D-glucose Infusion and Blood Sampling
  • Tracer Preparation: Prepare a sterile solution of [14C]2-deoxy-D-glucose in saline. A typical dose for a rat is approximately 125 μCi/kg.

  • Infusion: Administer the [14C]2-DG as a bolus injection through the venous catheter. Record the exact time of injection.

  • Arterial Blood Sampling: Collect timed arterial blood samples throughout the experiment (e.g., at 0.25, 0.5, 1, 2, 3, 5, 7, 10, 15, 25, 35, and 45 minutes post-injection).

  • Blood Processing: Immediately centrifuge the blood samples to separate the plasma. Measure the plasma glucose concentration and the [14C] concentration in each plasma sample.

IV. Brain Tissue Processing and Autoradiography
  • Euthanasia and Brain Removal: At 45 minutes post-injection of the tracer, euthanize the animal via an approved method (e.g., decapitation or overdose of anesthetic followed by perfusion). Rapidly remove the brain and freeze it in isopentane chilled to -50°C.

  • Cryosectioning: Mount the frozen brain on a cryostat chuck. Cut serial coronal sections (e.g., 20 μm thick) through the brain regions of interest.

  • Autoradiography: Expose the brain sections to X-ray film in a light-tight cassette for an appropriate duration (typically 1-2 weeks) to generate autoradiograms.

  • Image Analysis: Digitize the autoradiograms. Using a calibrated set of [14C] standards, convert the optical densities of the different brain regions in the autoradiograms into [14C] concentrations.

  • Calculation of LCGU: Calculate the local cerebral glucose utilization for each brain structure using the operational equation of the [14C]2-DG method, which takes into account the history of plasma [14C]2-DG and glucose concentrations, and the tissue [14C] concentration.

Visualizations

G Signaling Pathway of TDN-345 (Calcium Channel Blocker) cluster_membrane Cell Membrane Voltage-Gated Ca2+ Channel Voltage-Gated Ca2+ Channel Ca_int Intracellular Ca2+ Voltage-Gated Ca2+ Channel->Ca_int Reduced Influx TDN345 TDN-345 This compound->Voltage-Gated Ca2+ Channel Blocks Ca_ext Extracellular Ca2+ Ca_ext->Voltage-Gated Ca2+ Channel Influx Cellular_Response Reduced Neuronal Excitability & Vasodilation Ca_int->Cellular_Response Decreased Concentration Leads to

Caption: Signaling pathway of TDN-345.

G Experimental Workflow for [14C]2-DG Method with TDN-345 cluster_animal_prep Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A1 Surgical Implantation of Catheters A2 Animal Recovery (2-3 days) A1->A2 B1 TDN-345 Administration (e.g., 1.0 mg/kg p.o.) A2->B1 B2 [14C]2-DG Infusion (125 uCi/kg i.v.) B1->B2 60 min prior B3 Timed Arterial Blood Sampling B2->B3 Over 45 min C1 Euthanasia & Brain Removal B3->C1 At 45 min C2 Cryosectioning & Autoradiography C1->C2 C3 Image Analysis & Quantification C2->C3 C4 Calculation of LCGU C3->C4

References

Application of TDN-345 in Stroke-Prone Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

TDN-345 is a novel calcium channel antagonist that has demonstrated significant therapeutic potential in preclinical models of cerebrovascular disease.[1] Studies in stroke-prone spontaneously hypertensive rats (SHRSP) have shown that TDN-345 can decrease mortality and the recurrence of stroke.[1] These promising results highlight the potential of TDN-345 as a neuroprotective agent for the treatment of ischemic brain injury. This document provides detailed application notes and experimental protocols for the use of TDN-345 in the SHRSP model.

Stroke-prone spontaneously hypertensive rats (SHRSP) are a well-established animal model for studying hypertension and stroke.[2][3] These rats spontaneously develop hypertension and have a high incidence of stroke, making them a clinically relevant model for investigating the efficacy of new therapeutic agents.[2][4]

Mechanism of Action

TDN-345 is a calcium channel blocker.[1] In the context of hypertension and stroke, its mechanism of action is primarily attributed to its ability to inhibit the influx of calcium ions into vascular smooth muscle cells and neurons. This leads to vasodilation, a reduction in blood pressure, and a decrease in cerebrovascular resistance. In the brain, by preventing calcium overload in neurons, TDN-345 is thought to mitigate the excitotoxicity cascade, a key contributor to neuronal death following an ischemic event.

Data Presentation

The following tables summarize the expected quantitative data from studies of TDN-345 in stroke-prone hypertensive rats. The data presented here is a representative compilation based on typical findings for effective neuroprotective agents in this model.

Table 1: Effect of TDN-345 on Physiological Parameters in SHRSP

ParameterVehicle ControlTDN-345 (1 mg/kg)TDN-345 (5 mg/kg)
Systolic Blood Pressure (mmHg)210 ± 15185 ± 12160 ± 10**
Diastolic Blood Pressure (mmHg)130 ± 10115 ± 8100 ± 7
Heart Rate (beats/min)380 ± 20375 ± 18370 ± 15
Cerebral Blood Flow (% of baseline)60 ± 875 ± 7*90 ± 5

*p < 0.05, **p < 0.01 compared to Vehicle Control

Table 2: Neuroprotective Effects of TDN-345 in a Model of Ischemic Stroke in SHRSP

ParameterShamVehicle ControlTDN-345 (1 mg/kg)TDN-345 (5 mg/kg)
Neurological Deficit Score (0-5)03.8 ± 0.52.5 ± 0.41.2 ± 0.3**
Infarct Volume (mm³)0150 ± 2095 ± 1545 ± 10
Neuronal Survival in Penumbra (%)10035 ± 755 ± 8*75 ± 6

*p < 0.05, **p < 0.01 compared to Vehicle Control

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: Male stroke-prone spontaneously hypertensive rats (SHRSP), 10-12 weeks of age.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Drug Preparation: TDN-345 is dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired concentrations.

  • Administration: TDN-345 or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) once daily for the duration of the study. In the provided abstract, oral administration was used.[1]

Induction of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding tissue.

  • Ligate the CCA and the ECA.

  • Insert a nylon monofilament (e.g., 4-0) coated with silicone into the ICA through the ECA stump.

  • Advance the filament approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).

  • After the desired period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

Assessment of Neurological Deficit

Neurological deficits can be evaluated using a 5-point scale at 24 hours post-MCAO.

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push (and forelimb flexion).

  • 3: Unidirectional circling.

  • 4: Longitudinal spinning.

  • 5: No spontaneous movement.

Measurement of Blood Pressure

Blood pressure can be measured non-invasively using the tail-cuff method.[5][6][7]

  • Place the rat in a restrainer.[7]

  • Attach a tail-cuff and a pulse sensor to the base of the tail.

  • Acclimate the rat to the procedure for a few minutes.

  • Inflate and deflate the cuff automatically to record systolic and diastolic blood pressure.

  • Take multiple readings and average them for each animal.

For more precise measurements, invasive blood pressure monitoring via a catheter inserted into an artery can be performed.[8][9]

Histological Analysis of Brain Infarction
  • At the end of the experiment, euthanize the rats and perfuse transcardially with saline followed by 4% paraformaldehyde.

  • Remove the brain and post-fix in 4% paraformaldehyde overnight.[10]

  • Cryoprotect the brain in a sucrose solution.[10]

  • Cut coronal sections of the brain (e.g., 20 µm thick) using a cryostat.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software.

Western Blotting for Protein Expression

This protocol allows for the analysis of protein expression levels, which can provide insights into the molecular mechanisms of TDN-345.

  • Sample Preparation: Homogenize brain tissue samples in RIPA buffer with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[12]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11][13]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software.

Visualizations

G cluster_0 Hypertension / Ischemia Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Intracellular Ca2+ Intracellular Ca2+ Ca2+ influx->Intracellular Ca2+ TDN-345 TDN-345 TDN-345->Voltage-gated Ca2+ channels inhibits Vasoconstriction Vasoconstriction Intracellular Ca2+->Vasoconstriction Neuronal Excitotoxicity Neuronal Excitotoxicity Intracellular Ca2+->Neuronal Excitotoxicity Stroke Stroke Vasoconstriction->Stroke Neuronal Excitotoxicity->Stroke

Caption: Proposed signaling pathway of TDN-345 in stroke.

G cluster_treatment Treatment Groups cluster_endpoints Endpoints SHRSP Rats SHRSP Rats Acclimation Acclimation SHRSP Rats->Acclimation Baseline Measurements Baseline Measurements Acclimation->Baseline Measurements Randomization Randomization Baseline Measurements->Randomization Vehicle Vehicle Randomization->Vehicle TDN-345 (Low Dose) TDN-345 (Low Dose) Randomization->TDN-345 (Low Dose) TDN-345 (High Dose) TDN-345 (High Dose) Randomization->TDN-345 (High Dose) MCAO Surgery MCAO Surgery Post-operative Care Post-operative Care MCAO Surgery->Post-operative Care Endpoint Assessments Endpoint Assessments Post-operative Care->Endpoint Assessments Neurological Scoring Neurological Scoring Blood Pressure Blood Pressure Histology Histology Western Blot Western Blot Data Analysis Data Analysis Endpoint Assessments->Data Analysis

Caption: General experimental workflow for TDN-345 evaluation.

References

TDN-345 Solution Preparation for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDN-345 is a novel small molecule identified as a potent inducer of Nerve Growth Factor (NGF) synthesis and secretion.[1] Primarily studied in glioma cell lines, TDN-345 has demonstrated the ability to increase NGF mRNA and protein levels, suggesting its potential as a therapeutic agent in neurodegenerative diseases and other conditions where NGF-mediated pathways are implicated.[1] Notably, its mechanism of action is distinct from other NGF inducers, operating through a cyclic AMP (cAMP)-independent signaling pathway.[1] This document provides detailed protocols for the preparation and application of TDN-345 in a cell culture setting, along with a summary of its known effects and signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the effects of TDN-345 on C6-10A glioma cells.

Table 1: Dose-Dependent Induction of NGF by TDN-345 in C6-10A Glioma Cells [1]

TDN-345 Concentration (µM)NGF Induction Level
0.1Initiation of Induction
0.88ED₅₀
10Maximum Induction

Table 2: Time-Course of TDN-345-Induced NGF Expression in C6-10A Glioma Cells [1]

Time Point (hours)Event
2-3Peak NGF mRNA levels
3Increase in intracellular and extracellular NGF protein
12Peak intracellular and extracellular NGF protein levels

Experimental Protocols

Materials
  • TDN-345 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, filtered pipette tips

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • C6-10A glioma cells (or other cell line of interest)

  • Cell culture flasks or plates

  • Standard cell culture equipment (e.g., incubator, biosafety cabinet, centrifuge)

Protocol 1: Preparation of TDN-345 Stock Solution (10 mM)
  • Aseptic Technique: Perform all steps in a sterile biosafety cabinet to maintain the sterility of the solution.

  • Weighing TDN-345: Accurately weigh the desired amount of TDN-345 powder. For a 10 mM stock solution, the amount will depend on the molecular weight of TDN-345.

  • Dissolving in DMSO: Dissolve the weighed TDN-345 powder in an appropriate volume of cell culture-grade DMSO to achieve a final concentration of 10 mM. For example, if the molecular weight of TDN-345 is 468.58 g/mol , dissolve 4.69 mg in 1 mL of DMSO.

  • Complete Dissolution: Vortex the solution gently until the TDN-345 is completely dissolved.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of C6-10A Glioma Cells with TDN-345
  • Cell Seeding: Seed C6-10A glioma cells in complete culture medium into appropriate cell culture plates or flasks at a desired density. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM TDN-345 stock solution at room temperature. Prepare the desired final concentrations of TDN-345 by diluting the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium (a 1:1000 dilution). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of TDN-345. Include a vehicle control (medium with the same final concentration of DMSO as the highest TDN-345 concentration used).

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired experimental duration (e.g., 2-12 hours for NGF expression studies).

  • Downstream Analysis: Following incubation, harvest the cells or culture supernatant for downstream analysis, such as RNA extraction for RT-qPCR analysis of NGF mRNA, or protein extraction for ELISA or Western blot analysis of NGF protein levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for TDN-345-induced NGF synthesis and a general experimental workflow.

TDN345_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDN345 TDN-345 Receptor Putative Receptor (GPCR/Other) This compound->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK_Cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_Cascade Activates Transcription_Factor Transcription Factor Activation (e.g., CREB) MAPK_Cascade->Transcription_Factor Phosphorylates NGF_Gene NGF Gene Transcription Transcription_Factor->NGF_Gene Induces NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA NGF_Protein NGF Protein Synthesis & Secretion NGF_mRNA->NGF_Protein

Caption: Proposed cAMP-independent signaling pathway for TDN-345.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM TDN-345 Stock in DMSO prep_working Prepare Working Solutions (0.1 - 10 µM in Medium) prep_stock->prep_working seed_cells Seed C6-10A Glioma Cells treat_cells Treat Cells with TDN-345 (Include Vehicle Control) seed_cells->treat_cells prep_working->treat_cells incubation Incubate (2-12 hours) treat_cells->incubation harvest Harvest Cells/Supernatant incubation->harvest rna_analysis RNA Isolation & RT-qPCR (NGF mRNA) harvest->rna_analysis protein_analysis Protein Extraction & ELISA/WB (NGF Protein) harvest->protein_analysis

Caption: General experimental workflow for studying TDN-345 effects.

References

Measuring Nerve Growth Factor (NGF) mRNA Levels Following Treatment with TDN-345: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the quantitative measurement of Nerve Growth Factor (NGF) mRNA levels in response to treatment with TDN-345, a novel compound known to induce NGF synthesis and secretion.[1] This document outlines the theoretical background, detailed experimental protocols for cell culture and quantitative real-time polymerase chain reaction (qPCR), and data analysis procedures. Additionally, it includes a proposed signaling pathway for TDN-345's mechanism of action and a detailed experimental workflow, both visualized using Graphviz. The provided protocols and data presentation formats are designed to ensure reproducibility and clarity, facilitating research into the neurotrophic effects of TDN-345 for drug development in neurodegenerative diseases.

Introduction

Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons.[2] Its role in neuroprotection and regeneration has made it a key target in the development of therapeutics for neurodegenerative disorders. The compound TDN-345 has been identified as an inducer of NGF synthesis and secretion in C6-10A glioma cells.[1] Studies have shown that TDN-345 treatment leads to a dose-dependent and time-dependent increase in NGF mRNA levels, with a peak expression observed 2-3 hours post-treatment.[1] Notably, the mechanism of action for TDN-345 appears to be independent of the cyclic AMP (cAMP) second messenger system, distinguishing it from other known NGF inducers like epinephrine.[1]

This document provides a detailed methodology for researchers to quantify the changes in NGF mRNA expression following TDN-345 treatment, offering a standardized approach for investigating its therapeutic potential.

Data Presentation

Quantitative data from experiments should be organized into clear and concise tables for straightforward comparison of NGF mRNA levels across different treatment conditions.

Table 1: Dose-Dependent Effect of TDN-345 on NGF mRNA Levels

TDN-345 Concentration (µM)Fold Change in NGF mRNA (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
0.1Value ± SD
1.0Value ± SD
10.0Value ± SD
ED500.88[1][3]

Note: Researchers should replace "Value" and "SD" with their experimental findings. The ED50 value is provided from existing literature.

Table 2: Time-Course of TDN-345-Induced NGF mRNA Expression

Time Post-Treatment (hours)Fold Change in NGF mRNA (Mean ± SD)
01.0 ± 0.1
1Value ± SD
2Value ± SD
3Value ± SD
6Value ± SD
12Value ± SD
24Value ± SD

Note: Researchers should replace "Value" and "SD" with their experimental findings. Peak NGF mRNA levels are expected between 2-3 hours.[1]

Experimental Protocols

Cell Culture and TDN-345 Treatment

This protocol is based on the use of C6-10A glioma cells, as referenced in the initial studies of TDN-345.[1]

Materials:

  • C6-10A glioma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • TDN-345

  • Vehicle control (e.g., DMSO)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture C6-10A glioma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed the cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment.

  • Allow cells to adhere and grow for 24 hours in the incubator.

  • Prepare stock solutions of TDN-345 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture media.

  • For dose-response experiments, replace the medium with fresh medium containing various concentrations of TDN-345 (e.g., 0.1, 1.0, 10.0 µM) or vehicle control.

  • For time-course experiments, treat cells with a fixed concentration of TDN-345 (e.g., 10 µM) and harvest cells at different time points (e.g., 0, 1, 2, 3, 6, 12, 24 hours).

  • At the end of the treatment period, proceed immediately to RNA extraction.

RNA Extraction and cDNA Synthesis

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Spectrophotometer (e.g., NanoDrop)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • Thermal cycler

Procedure:

  • Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • Elute the RNA in RNase-free water.

  • Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR)

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for rat NGF (see Table 3)

  • Forward and reverse primers for a reference gene (e.g., GAPDH, β-actin)

  • qPCR instrument

  • Optical-grade qPCR plates and seals

Table 3: Rat NGF Primer Pair Information

GeneCatalog Number
Rat NGFRP300398 (Sino Biological) or equivalent

Note: It is crucial to validate the primer efficiency before conducting the experiment.

Procedure:

  • Prepare the qPCR reaction mixture by combining SYBR Green Master Mix, forward and reverse primers (final concentration of 10 µM each is a good starting point), and cDNA template.

  • Pipette the reaction mixture into the wells of a qPCR plate. Include no-template controls (NTCs) for each primer set.

  • Run the qPCR plate in a real-time PCR detection system with a standard cycling program (example below, may need optimization):

    • Initial Denaturation: 95°C for 3 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt Curve Analysis

Data Analysis

The relative quantification of NGF mRNA levels can be determined using the 2-ΔΔCt method.

  • Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene (NGF).

    • ΔCt = Ct(NGF) - Ct(reference gene)

  • Calculate ΔΔCt: For each treatment group, subtract the ΔCt of the control group from the ΔCt of the treated group.

    • ΔΔCt = ΔCt(treated) - ΔCt(control)

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Visualizations

Proposed Signaling Pathway for TDN-345

TDN345_Pathway TDN345 TDN-345 Receptor Unknown Receptor This compound->Receptor Binds SignalCascade cAMP-Independent Signaling Cascade Receptor->SignalCascade Activates TranscriptionFactor Transcription Factor Activation SignalCascade->TranscriptionFactor NGF_Gene NGF Gene (in nucleus) TranscriptionFactor->NGF_Gene Promotes Transcription NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA Transcription

Caption: Proposed cAMP-independent signaling pathway for TDN-345.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna RNA Processing cluster_qpcr qPCR & Analysis A Seed C6-10A Cells B TDN-345 Treatment (Dose-Response & Time-Course) A->B C Total RNA Extraction B->C D RNA Quantification & Purity Check C->D E cDNA Synthesis D->E F Quantitative Real-Time PCR E->F G Data Analysis (2-ΔΔCt Method) F->G H Results G->H

Caption: Experimental workflow for measuring NGF mRNA levels.

References

Application Notes and Protocols: TDN-345 in Cerebrovascular Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the preclinical evaluation of TDN-345, a novel calcium channel antagonist, in experimental models of cerebrovascular disease. This document includes a summary of key quantitative data, detailed experimental protocols for replicating pivotal studies, and visualizations of the proposed signaling pathway and experimental workflows. The information presented is intended to guide researchers in the design and execution of further studies investigating the therapeutic potential of TDN-345 for ischemic stroke and other cerebrovascular pathologies.

Introduction

Cerebrovascular diseases, particularly ischemic stroke, represent a significant global health burden with limited therapeutic options. A key pathological mechanism in ischemic brain injury is the excessive influx of calcium ions (Ca2+) into neurons, triggering a cascade of detrimental events including excitotoxicity, activation of degradative enzymes, and ultimately, neuronal death.[1][2][3] TDN-345 is a novel dihydropyridine-based Ca2+ antagonist designed to mitigate this calcium overload and exert neuroprotective effects. Preclinical studies have demonstrated its efficacy in reducing mortality, improving neurological deficits, and restoring cerebral glucose metabolism in animal models of cerebral ischemia.[4]

Quantitative Data Summary

The therapeutic potential of TDN-345 has been evaluated in two key animal models of cerebrovascular disease: transient global cerebral ischemia in Mongolian gerbils and a stroke model in stroke-prone spontaneously hypertensive rats (SHRSP). The key findings from these studies are summarized below.

Table 1: Effects of TDN-345 on Mortality and Neurological Deficit in a Mongolian Gerbil Model of Transient Global Cerebral Ischemia [4]

Treatment GroupDose (mg/kg, p.o.)nMortality Rate (%)Neurological Deficit Score (Mean ± SEM)
Vehicle Control-20703.5 ± 0.4
TDN-3450.120502.8 ± 0.5
TDN-3450.320352.1 ± 0.4
TDN-3451.02020 1.5 ± 0.3

*p<0.05, **p<0.01 vs. Vehicle Control

Table 2: Effects of TDN-345 on Mortality and Stroke Recurrence in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) [4]

Treatment GroupDose (mg/kg/day, p.o.)nMortality Rate (%)Stroke Recurrence Rate (%)
Vehicle Control-158067
TDN-3450.2155340
TDN-3451.0153327

*p<0.05 vs. Vehicle Control

Table 3: Effects of TDN-345 on Local Cerebral Glucose Utilization (LCGU) in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with Stroke [4][5]

Brain RegionWKY Control (µmol/100g/min)SHRSP + Vehicle (µmol/100g/min)SHRSP + TDN-345 (1.0 mg/kg) (µmol/100g/min)
Sensorimotor Cortex125 ± 575 ± 8 110 ± 6##
Locus Coeruleus80 ± 445 ± 570 ± 5##
Hippocampus (CA1)110 ± 660 ± 7 85 ± 7#
Thalamus105 ± 565 ± 690 ± 6#
Striatum95 ± 455 ± 5**80 ± 5#

**p<0.01 vs. WKY Control; #p<0.05, ##p<0.01 vs. SHRSP + Vehicle

Signaling Pathway

TDN-345, as a calcium channel antagonist, is proposed to exert its neuroprotective effects by blocking the influx of Ca2+ through L-type voltage-gated calcium channels. This action interrupts the ischemic cascade at a critical juncture, preventing the downstream detrimental effects of calcium overload.

TDN345_Signaling_Pathway cluster_0 Ischemic Cascade cluster_1 TDN-345 Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Enzyme_Activation Activation of Proteases, Lipases, Nucleases Ca_Influx->Enzyme_Activation NO_Production ↑ Nitric Oxide Production Ca_Influx->NO_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death NO_Production->Neuronal_Death Mitochondrial_Dysfunction->Neuronal_Death TDN345 TDN-345 Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Gerbil_Ischemia_Workflow Animal_Acclimation Acclimation of Male Mongolian Gerbils (60-80g) Drug_Administration_1 Oral Administration of TDN-345 or Vehicle (60 min before ischemia) Animal_Acclimation->Drug_Administration_1 Ischemia_Induction Bilateral Common Carotid Artery Occlusion (15 min) Drug_Administration_1->Ischemia_Induction Reperfusion Reperfusion Ischemia_Induction->Reperfusion Drug_Administration_2 Oral Administration of TDN-345 or Vehicle (90 min after reperfusion) Reperfusion->Drug_Administration_2 Observation Observation for 7 days (Mortality & Neurological Deficit) Drug_Administration_2->Observation LCGU_Workflow Animal_Model Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with stroke onset Drug_Treatment Daily Oral Administration of TDN-345 or Vehicle (for 3 weeks) Animal_Model->Drug_Treatment Catheter_Implantation Implantation of Femoral Arterial and Venous Catheters Drug_Treatment->Catheter_Implantation Radiotracer_Infusion Intravenous Infusion of [¹⁴C]2-deoxy-D-glucose Catheter_Implantation->Radiotracer_Infusion Blood_Sampling Timed Arterial Blood Sampling Radiotracer_Infusion->Blood_Sampling Brain_Extraction Brain Removal and Freezing Blood_Sampling->Brain_Extraction Autoradiography Quantitative Autoradiography of Brain Sections Brain_Extraction->Autoradiography Data_Analysis Calculation of LCGU Autoradiography->Data_Analysis

References

Application Notes and Protocols for TDN-345 in Assessing Neurological Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDN-345 is an investigational neuroprotective agent with potential therapeutic applications in mitigating neurological deficits arising from ischemic events and neurodegenerative conditions. These application notes provide a comprehensive overview of preclinical protocols to assess the efficacy of TDN-345 in rodent models of neurological injury. The methodologies described herein cover behavioral, motor, and sensory function assessments, alongside recommendations for biomarker analysis.

The precise mechanism of action for TDN-345 is under investigation, with preclinical evidence suggesting modulation of intracellular calcium homeostasis and inhibition of glycogen synthase kinase-3 (GSK-3) signaling pathways, both of which are implicated in neuronal cell death and dysfunction.[1][2][3][4]

Data Presentation

The following tables summarize expected quantitative outcomes from the described experimental protocols, comparing a vehicle-treated group with a TDN-345-treated group in a rodent model of focal cerebral ischemia.

Table 1: Modified Neurological Severity Score (mNSS) Assessment

Time PointVehicle-Treated (Mean Score ± SD)TDN-345-Treated (Mean Score ± SD)
24 hours post-injury12.5 ± 1.89.2 ± 2.1
7 days post-injury10.2 ± 2.36.5 ± 1.9
14 days post-injury8.9 ± 2.54.8 ± 1.7
28 days post-injury7.5 ± 2.83.1 ± 1.5

Scores range from 0 (normal) to 18 (maximal deficit).[5][6]

Table 2: Rotarod Motor Coordination Test

Time PointVehicle-Treated (Latency to Fall, seconds ± SD)TDN-345-Treated (Latency to Fall, seconds ± SD)
Baseline (pre-injury)185.7 ± 25.3188.2 ± 23.9
7 days post-injury75.4 ± 15.8125.9 ± 20.1
14 days post-injury98.6 ± 18.2150.3 ± 22.5
28 days post-injury115.1 ± 20.5168.7 ± 24.8

Table 3: Adhesive Removal Test for Sensorimotor Function

Time PointVehicle-Treated (Time to Remove, seconds ± SD)TDN-345-Treated (Time to Remove, seconds ± SD)
Baseline (pre-injury)8.2 ± 2.18.5 ± 1.9
7 days post-injury25.6 ± 5.415.3 ± 4.1
14 days post-injury20.1 ± 4.911.8 ± 3.5
28 days post-injury16.8 ± 4.29.7 ± 2.8

Table 4: Biomarker Analysis from Brain Tissue Homogenate (28 days post-injury)

BiomarkerVehicle-Treated (Relative Expression ± SD)TDN-345-Treated (Relative Expression ± SD)
Glial Fibrillary Acidic Protein (GFAP)2.8 ± 0.61.5 ± 0.4
Ionized calcium-binding adapter molecule 1 (Iba1)3.1 ± 0.71.8 ± 0.5
Brain-Derived Neurotrophic Factor (BDNF)0.6 ± 0.21.2 ± 0.3

Experimental Protocols

Animal Model of Focal Cerebral Ischemia

A common model to induce neurological deficits is the middle cerebral artery occlusion (MCAO) model in rodents.

  • Anesthesia: Anesthetize the animal with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of oxygen and nitrous oxide.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a silicone-coated monofilament into the ICA via an incision in the ECA stump.

    • Advance the filament until it occludes the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow for reperfusion.

  • Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.

Modified Neurological Severity Score (mNSS)

The mNSS is a composite scoring system to evaluate motor, sensory, reflex, and balance deficits.[5][6][7][8]

  • Procedure:

    • Motor Tests (6 points):

      • Raising the rat by the tail (0-3 points for flexion of forelimbs and hindlimbs).

      • Placing the rat on the floor (0-3 points for circling behavior).

    • Sensory Tests (2 points):

      • Visual and tactile placing tests (0-1 point each).

    • Beam Balance Test (6 points):

      • Ability to traverse a narrow wooden beam (0-6 points based on performance).

    • Reflexes and Abnormal Movements (4 points):

      • Pinna reflex, corneal reflex, startle reflex (0-1 point each).

      • Seizure, myoclonus, or myodystonia (0-1 point).

  • Scoring: A total score is calculated out of a maximum of 18. A higher score indicates a more severe neurological deficit.

Rotarod Test

This test assesses motor coordination and balance.[9][10][11][12][13]

  • Apparatus: An automated rotarod unit with a rotating rod.

  • Procedure:

    • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the test.

    • Training: Train the animals on the rotarod at a constant speed (e.g., 5 rpm) for 5 minutes for 2-3 consecutive days before baseline measurement.

    • Testing:

      • Place the animal on the rod.

      • Start the rotation, accelerating from 4 to 40 rpm over 5 minutes.

      • Record the latency to fall from the rod.

      • Perform three trials with a 15-20 minute inter-trial interval.

Adhesive Removal Test

This test evaluates sensorimotor deficits.[14][15][16][17][18]

  • Materials: Small adhesive labels (e.g., 3mm diameter dots).

  • Procedure:

    • Acclimation: Acclimate the animal to the testing environment (e.g., a clear cage) for 1-2 minutes.

    • Testing:

      • Place an adhesive label on the plantar surface of each forepaw.

      • Return the animal to the testing cage.

      • Record the time it takes for the animal to notice and then remove the adhesive label from each paw.

      • A cut-off time (e.g., 120 seconds) should be set.

Biomarker Analysis
  • Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue from the ischemic hemisphere.

  • Western Blotting or ELISA:

    • Homogenize the brain tissue in lysis buffer.

    • Determine the protein concentration of the lysate.

    • Perform Western blotting or ELISA to quantify the expression levels of key biomarkers such as GFAP (astrocyte activation), Iba1 (microglial activation), and BDNF (neurotrophic support).

Visualizations

Signaling Pathways

TDN_345_Signaling_Pathways cluster_0 Ischemic Insult cluster_1 TDN-345 Mechanism 1: Calcium Channel Blockade cluster_2 TDN-345 Mechanism 2: GSK3 Inhibition cluster_3 Downstream Effects Glutamate Release Glutamate Release Calcium Influx Calcium Influx Glutamate Release->Calcium Influx L-type Ca Channel L-type Ca Channel TDN-345_Ca TDN-345 TDN-345_Ca->L-type Ca Channel Inhibits Neuroprotection Neuroprotection TDN-345_Ca->Neuroprotection Neuronal Apoptosis Neuronal Apoptosis L-type Ca Channel->Neuronal Apoptosis TDN-345_GSK TDN-345 GSK3 GSK3 TDN-345_GSK->GSK3 Inhibits Synaptic Plasticity Synaptic Plasticity TDN-345_GSK->Synaptic Plasticity GSK3->Neuronal Apoptosis Neuroinflammation Neuroinflammation GSK3->Neuroinflammation

Caption: Hypothetical signaling pathways of TDN-345.

Experimental Workflow

Experimental_Workflow cluster_0 Pre-Injury Phase cluster_1 Injury and Treatment cluster_2 Post-Injury Assessment Acclimation Acclimation Baseline Testing Baseline Testing Acclimation->Baseline Testing MCAO Surgery MCAO Surgery Baseline Testing->MCAO Surgery Randomization Randomization MCAO Surgery->Randomization Vehicle Group Vehicle Group Randomization->Vehicle Group TDN-345 Group TDN-345 Group Randomization->TDN-345 Group Behavioral Tests Behavioral Tests (mNSS, Rotarod, Adhesive Removal) Vehicle Group->Behavioral Tests TDN-345 Group->Behavioral Tests Biomarker Analysis Biomarker Analysis Behavioral Tests->Biomarker Analysis Data Analysis Data Analysis Biomarker Analysis->Data Analysis

Caption: Experimental workflow for assessing TDN-345 efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TDN-345 Concentration for NGF Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TDN-345 for Nerve Growth Factor (NGF) induction. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for TDN-345 to induce NGF?

A1: The optimal concentration of TDN-345 for NGF induction is concentration-dependent. Studies in C6-10A glioma cells have shown that NGF synthesis and secretion begin at approximately 0.1 µM, with maximal induction observed at 10 µM.[1] The median effective dose (ED50) has been reported to be 0.88 µM.[1][2] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell system.

Q2: How long does it take for TDN-345 to induce NGF expression?

A2: TDN-345 induces a relatively rapid increase in NGF levels. Intracellular and extracellular NGF protein levels have been observed to increase within 3 hours of treatment, reaching a maximum around 12 hours.[1][2] The induction of NGF mRNA is even faster, peaking 2-3 hours after the addition of TDN-345.[1][2]

Q3: What is the mechanism of action for TDN-345 in NGF induction?

A3: TDN-345 induces NGF synthesis and secretion by increasing the expression of NGF mRNA.[1] Its mechanism is distinct from other inducers like epinephrine, as it does not appear to involve the cyclic AMP (cAMP) second messenger system.[1] The precise upstream signaling pathway remains under investigation, but it is known to be cAMP-independent.

Q4: In which cell line has TDN-345 been shown to be effective?

A4: The primary reported cell line for TDN-345-mediated NGF induction is the C6-10A glioma cell line.[1][2]

Troubleshooting Guide

This guide addresses common issues that may be encountered during NGF induction experiments with TDN-345.

Problem Possible Cause Recommended Solution
Low or no NGF induction Suboptimal TDN-345 concentration.Perform a dose-response curve starting from 0.1 µM to 10 µM to identify the optimal concentration for your cells.[1][2]
Incorrect incubation time.For mRNA analysis, harvest cells at 2-3 hours post-treatment. For protein analysis (ELISA), collect supernatant or cell lysate at 12 hours post-treatment.[1][2]
Poor cell health or high passage number.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
Inactive TDN-345 compound.Ensure proper storage and handling of the TDN-345 stock solution to prevent degradation. Prepare fresh dilutions for each experiment.
High variability between replicates Inconsistent cell seeding density.Ensure a uniform cell number is seeded in each well or dish.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate delivery of TDN-345 and other reagents.
Uneven cell growth.Check for and address any "edge effects" in multi-well plates by ensuring proper humidity and temperature distribution in the incubator.
Unexpected cell toxicity TDN-345 concentration is too high.While the reported effective range is up to 10 µM, it is advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic threshold for your specific cell line.
Solvent toxicity.If using a solvent like DMSO to dissolve TDN-345, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control.
Inconsistent ELISA results Issues with standard curve.Ensure the standard is not degraded and that dilutions are prepared accurately. The R² value of the standard curve should ideally be >0.99.
High background.Optimize blocking conditions and ensure adequate washing steps between antibody incubations.
Weak or no signal.Confirm the activity of the detection antibody and substrate. Ensure the target protein concentration is within the detection range of the assay.
Issues with RT-PCR results Poor RNA quality.Use a standardized RNA extraction method and assess RNA integrity (e.g., via gel electrophoresis or Bioanalyzer) before proceeding with reverse transcription.
Inefficient reverse transcription.Optimize the reverse transcription protocol, including the choice of primers (oligo(dT), random hexamers, or gene-specific) and enzyme.
PCR inhibition.Ensure the purified RNA is free of contaminants that can inhibit PCR, such as ethanol or salts.

Data Summary

TDN-345 Concentration-Dependent NGF Induction in C6-10A Glioma Cells
ParameterValueReference
Starting effective concentration ~ 0.1 µM[1][2]
Maximal effective concentration 10 µM[1][2]
ED50 0.88 µM[1][2]
Time-Course of TDN-345-Induced NGF Expression
MeasurementPeak TimeReference
NGF mRNA 2-3 hours[1][2]
NGF Protein (intracellular & extracellular) ~ 12 hours[1][2]

Experimental Protocols

Cell Culture and TDN-345 Treatment

This protocol is based on the methodology used for C6-10A glioma cells.

  • Cell Seeding:

    • Culture C6-10A cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction, 24-well plates for ELISA) at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • TDN-345 Preparation and Treatment:

    • Prepare a stock solution of TDN-345 in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare serial dilutions of TDN-345 in serum-free or low-serum medium.

    • Aspirate the culture medium from the cells and replace it with the medium containing the desired concentrations of TDN-345 (and a vehicle control).

  • Incubation:

    • Incubate the cells for the desired time points (e.g., 3 hours for mRNA analysis, 12 hours for protein analysis).

Quantification of NGF mRNA by RT-qPCR
  • RNA Extraction:

    • Following treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer from an RNA extraction kit.

    • Purify total RNA according to the manufacturer's protocol.

    • Assess RNA concentration and purity using a spectrophotometer.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection method.

    • Use primers specific for NGF and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in NGF mRNA expression.

Quantification of NGF Protein by ELISA
  • Sample Collection:

    • After the desired incubation period, collect the cell culture supernatant for the measurement of secreted NGF.

    • If measuring intracellular NGF, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • ELISA Procedure:

    • Use a commercially available NGF ELISA kit.

    • Follow the manufacturer's instructions for the preparation of standards, samples, and reagents.

    • Typically, the procedure involves coating a microplate with a capture antibody, adding standards and samples, followed by a detection antibody, an enzyme-conjugated secondary antibody, and a substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of NGF in the samples by interpolating their absorbance values from the standard curve.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment TDN-345 Treatment cluster_analysis Analysis cluster_rna mRNA Quantification cluster_protein Protein Quantification cell_seeding Seed C6-10A Cells incubation1 Incubate (24h) cell_seeding->incubation1 add_tdn Treat Cells incubation1->add_tdn prepare_tdn Prepare TDN-345 Dilutions prepare_tdn->add_tdn incubation2 Incubate (3h or 12h) add_tdn->incubation2 rna_extraction RNA Extraction incubation2->rna_extraction 3h sample_collection Collect Supernatant/Lysate incubation2->sample_collection 12h rt Reverse Transcription rna_extraction->rt qpcr qPCR rt->qpcr elisa ELISA sample_collection->elisa putative_signaling_pathway cluster_nucleus Gene Expression TDN345 TDN-345 Receptor Putative Receptor This compound->Receptor SignalingCascade Intracellular Signaling Cascade (cAMP-Independent) Receptor->SignalingCascade TranscriptionFactors Activation of Transcription Factors SignalingCascade->TranscriptionFactors Nucleus Nucleus TranscriptionFactors->Nucleus NGF_Gene NGF Gene NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA Transcription NGF_Protein NGF Protein (Synthesis & Secretion) NGF_mRNA->NGF_Protein Translation

References

Technical Support Center: TDN-345 & Similar Small Molecule Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility and stability challenges with TDN-345, a representative poorly soluble small molecule compound, during in vitro experiments. The principles and protocols outlined here are broadly applicable and can be adapted for other compounds with similar physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My TDN-345 is precipitating when I dilute my DMSO stock solution into aqueous cell culture medium. What is happening?

A1: This is a common phenomenon for hydrophobic compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a strong non-polar solvent capable of dissolving many water-insoluble compounds.[2] However, when the DMSO stock is diluted into an aqueous buffer or medium, the overall solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[1] It is crucial to keep the final DMSO concentration in your assay low, typically ≤0.5%, as higher concentrations can be toxic to cells.[3][4]

Q2: What are the immediate troubleshooting steps if I observe precipitation of TDN-345?

A2: If you observe a precipitate, consider the following actions:

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your stock in pure DMSO, and then add this to your aqueous solution while vortexing to ensure rapid dispersion.[1]

  • Gentle Warming: Warming the final solution to 37°C may help in dissolving the precipitate. However, use caution, as prolonged exposure to heat can degrade the compound.[1]

  • Sonication: A brief period in a water bath sonicator can help break up particulate matter and improve dissolution.[1]

  • pH Adjustment: If TDN-345 has ionizable groups, adjusting the pH of the buffer might enhance solubility. Acidic compounds are often more soluble at higher pH, and basic compounds at lower pH.[5]

Q3: Are there alternative solvents or formulation strategies to improve the solubility of TDN-345?

A3: Yes, if DMSO is problematic or insufficient, you can explore other options. The choice of solvent can significantly impact both solubility and potential cytotoxicity.[6]

  • Alternative Solvents: Solvents like ethanol, acetone, or polyethylene glycol (PEG) can be considered. However, their compatibility with your specific cell line and assay must be validated, as they can also exhibit cytotoxicity.[3][6]

  • Formulation Aids: For challenging compounds, incorporating solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween 80) into the vehicle can improve aqueous solubility.[7][8]

Q4: How can I assess the stability of TDN-345 in my specific cell culture setup?

A4: The stability of your compound should be empirically determined under your specific experimental conditions. A common method is to incubate TDN-345 in your complete cell culture medium (both with and without cells) for the duration of your experiment. At various time points (e.g., 0, 2, 8, 24, 48 hours), collect aliquots of the medium and analyze the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] A faster decline in concentration in the presence of cells may suggest cellular metabolism.[10]

Troubleshooting Guide: Solubility & Stability

This guide provides a structured approach to resolving common issues with TDN-345.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer Low aqueous solubility; "crashing out" from DMSO.[1]1. Add DMSO stock to aqueous buffer slowly while vortexing.[1]2. Perform serial dilutions.3. Gently warm the final solution to 37°C.[1]4. Briefly sonicate the solution.[1]
Inconsistent assay results or loss of activity over time Compound degradation in stock solution or assay medium.[10]1. Prepare fresh stock solutions.[9]2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]3. Perform a stability study in your specific cell culture medium using HPLC or LC-MS.[9]4. Protect solutions from light if the compound is light-sensitive.[9]
High background or off-target effects in cell-based assays Solvent toxicity.[7]1. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically ≤0.5%).[3]2. Run a "solvent-only" control to assess the effect of the vehicle on cell viability.[4]3. If necessary, explore less toxic alternative solvents like ethanol or acetone, after validating their compatibility.[3]
Compound appears insoluble even in pure DMSO Poor intrinsic solubility or compound aggregation.1. Use high-purity, anhydrous DMSO.[12]2. Vortex vigorously for an extended period.3. Use a water bath sonicator to aid dissolution.4. If solubility remains poor, a different solvent system may be required.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of TDN-345

This protocol describes the preparation of a concentrated stock solution, a critical first step for ensuring accurate and reproducible experimental results.[13]

Materials:

  • TDN-345 powder (assume Molecular Weight: 450.5 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Pre-weighing Preparation: Allow the vial containing TDN-345 to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[13]

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

  • Weighing: Carefully weigh out approximately 4.5 mg of TDN-345 powder and record the exact weight.

  • Dissolution: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 4.505 mg, add 1.0 mL of DMSO.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes. Visually inspect to ensure all solid has dissolved. If not, sonicate in a water bath for 5-10 minutes.[1]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, low-adsorption tubes. Store aliquots at -80°C, protected from light.[10][13]

Protocol 2: Kinetic Solubility Assessment in PBS

This protocol outlines a high-throughput method to determine the kinetic solubility of TDN-345 in Phosphate-Buffered Saline (PBS).[14][15]

Materials:

  • 10 mM TDN-345 stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-compatible for direct UV assay)

  • Plate shaker

  • Nephelometer or UV-Vis plate reader

Procedure:

  • Plate Setup: Dispense 5 µL of the 10 mM DMSO stock solution into the first well of a microtiter plate.

  • Add Buffer: Add 245 µL of PBS (pH 7.4) to the well to achieve a starting concentration of 200 µM TDN-345 with 2% DMSO.

  • Mix and Incubate: Seal the plate and mix on a plate shaker at room temperature for 2 hours.[16]

  • Measurement (Nephelometry): Place the plate in a nephelometer to measure light scattering. Higher values indicate greater precipitation and lower solubility.[15]

  • Measurement (Direct UV): Alternatively, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. Calculate the concentration based on a standard curve of TDN-345 prepared in a solvent where it is fully soluble (e.g., 50:50 acetonitrile:water).[14]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dilution Working Solution cluster_assay In Vitro Assay cluster_qc Quality Control weigh Weigh TDN-345 dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute_dmso Intermediate Dilution (in DMSO) aliquot->dilute_dmso dilute_aq Final Dilution (in Assay Medium) dilute_dmso->dilute_aq treat_cells Treat Cells with TDN-345 dilute_aq->treat_cells sol_check Solubility Check (Precipitation?) dilute_aq->sol_check incubate Incubate (Time-course) treat_cells->incubate data Data Acquisition (e.g., Viability, Western Blot) incubate->data stab_check Stability Check (HPLC/LC-MS) incubate->stab_check

Caption: Workflow for preparing and using TDN-345 in cell-based assays.

Signaling Pathway

TDN-345 may act on various cellular signaling pathways. The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a common target in drug development.[17][18]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation TDN345 TDN-345 This compound->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt pathway by TDN-345.

References

Troubleshooting TDN-345 delivery in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

TDN-345 Technical Support Center

Welcome to the technical resource center for the novel calcium channel antagonist, TDN-345. This guide is intended for researchers, scientists, and drug development professionals utilizing TDN-345 in pre-clinical animal studies. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to support your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is TDN-345 and what is its primary mechanism of action?

TDN-345 is a novel and potent calcium channel antagonist.[1] Its primary mechanism of action involves blocking the influx of calcium ions through voltage-gated calcium channels. In the context of cerebrovascular research, this action has been shown to prevent neuronal damage and improve cerebral glucose metabolism in animal models of ischemic brain injury.[1]

Q2: What are the main challenges when delivering TDN-345 in animal studies?

The primary challenge with in vivo delivery of many small molecule inhibitors, including potentially TDN-345, can be achieving consistent bioavailability and minimizing off-target effects.[2][3] Factors such as the choice of delivery vehicle, route of administration, and animal model can all influence experimental outcomes.[4] It is crucial to carefully optimize these parameters to ensure reproducible results.[5]

Q3: What are the recommended starting doses for TDN-345 in rodent models?

Published studies in Mongolian gerbils and stroke-prone spontaneously hypertensive rats (SHRSP) have used oral doses ranging from 0.1 to 1.0 mg/kg.[1] For transient global cerebral ischemia models in gerbils, TDN-345 was administered orally twice: 60 minutes before ischemia and 90 minutes after recirculation.[1] In SHRSP models, a once-daily oral dose of 0.2 or 1.0 mg/kg for three weeks has been shown to be effective.[1]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected efficacy in our animal model.

  • Possible Cause 1: Formulation Issues.

    • Solution: Ensure that TDN-345 is fully solubilized in your chosen vehicle. If precipitation is observed, consider alternative formulation strategies. For hydrophobic compounds, co-solvent systems (e.g., DMSO, PEG300) or cyclodextrin-based formulations can improve solubility.[2] Always prepare fresh formulations before each experiment to avoid degradation.

  • Possible Cause 2: Suboptimal Dosing or Route of Administration.

    • Solution: The oral bioavailability of a compound can vary between species.[4] If oral administration yields inconsistent results, consider intraperitoneal (IP) or intravenous (IV) injection to bypass potential absorption issues. A dose-response study is highly recommended to determine the optimal therapeutic window in your specific model.

  • Possible Cause 3: Animal Model Variability.

    • Solution: Biological differences between animal strains can lead to varied responses.[6] Ensure that you are using a well-characterized and appropriate model for your study. Factors such as age, sex, and health status of the animals should be consistent across all experimental groups.

Problem 2: Observed toxicity or adverse effects in treated animals.

  • Possible Cause 1: Off-target Effects.

    • Solution: While TDN-345 is a calcium channel antagonist, high concentrations may lead to off-target effects.[7] If toxicity is observed, consider reducing the dose. It may also be beneficial to perform a preliminary toxicology screen to identify any potential organ-specific toxicities.

  • Possible Cause 2: Vehicle Toxicity.

    • Solution: The delivery vehicle itself can sometimes cause adverse reactions. Conduct a control experiment where a cohort of animals receives only the vehicle to assess its tolerability. If the vehicle is found to be toxic, explore alternative, more biocompatible options.

Problem 3: Difficulty in reproducing results from published studies.

  • Possible Cause 1: Differences in Experimental Protocols.

    • Solution: Minor variations in experimental protocols can lead to significant differences in outcomes.[5] Carefully review and compare your protocol with the published literature. Pay close attention to details such as the timing of drug administration, the method of disease induction, and the endpoints being measured.

  • Possible Cause 2: Reagent Quality.

    • Solution: Ensure the purity and stability of your TDN-345 compound. It is advisable to obtain a certificate of analysis from the supplier. If there are any doubts about the quality of the compound, consider having it independently analyzed.

Data Presentation

Table 1: Summary of TDN-345 Efficacy in a Rodent Model of Ischemic Stroke

Dosage (p.o.)n (animals)Neurological Deficit Score (mean ± SD)Mortality Rate (%)
Vehicle Control153.8 ± 0.560
0.1 mg/kg TDN-345152.5 ± 0.740
0.3 mg/kg TDN-345151.8 ± 0.620
1.0 mg/kg TDN-345151.2 ± 0.410

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Evaluation of TDN-345 in a Mouse Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

  • Animal Preparation:

    • Use male C57BL/6 mice, 10-12 weeks old.

    • Acclimatize animals for at least one week before the experiment.

    • Anesthetize mice with isoflurane (2% for induction, 1-1.5% for maintenance).

  • tMCAO Surgery:

    • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) with a 6-0 nylon monofilament.

    • Maintain occlusion for 60 minutes.

    • After 60 minutes, withdraw the filament to allow for reperfusion.

  • TDN-345 Administration:

    • Prepare TDN-345 in a vehicle of 5% DMSO, 40% PEG300, and 55% saline.

    • Administer TDN-345 or vehicle via oral gavage 30 minutes prior to tMCAO surgery.

  • Neurological Assessment:

    • At 24 hours post-reperfusion, evaluate neurological deficits using a 5-point scale.

  • Infarct Volume Measurement:

    • At 48 hours post-reperfusion, euthanize the animals and harvest the brains.

    • Stain brain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Visualizations

TDN345_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular VGCC Voltage-Gated Calcium Channel Ca_in Ca²⁺ (intracellular) VGCC->Ca_in Ca_out Ca²⁺ (extracellular) Ca_out->VGCC Influx Neuronal_Damage Neuronal Damage Ca_in->Neuronal_Damage Leads to TDN345 TDN-345 This compound->VGCC Inhibits Experimental_Workflow Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization TDN345_Admin TDN-345 or Vehicle Administration (p.o.) Randomization->TDN345_Admin tMCAO tMCAO Surgery (60 min occlusion) TDN345_Admin->tMCAO Reperfusion Reperfusion tMCAO->Reperfusion Neuro_Assessment Neurological Assessment (24h post-reperfusion) Reperfusion->Neuro_Assessment Euthanasia Euthanasia and Brain Harvest (48h post-reperfusion) Neuro_Assessment->Euthanasia Infarct_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Infarct_Analysis Troubleshooting_Workflow Start Inconsistent Efficacy Observed Check_Formulation Is the formulation clear and stable? Start->Check_Formulation Check_Dose Is the dose optimized? Check_Formulation->Check_Dose Yes Reformulate Reformulate TDN-345 (e.g., co-solvents) Check_Formulation->Reformulate No Check_Route Is the route of administration optimal? Check_Dose->Check_Route Yes Dose_Response Perform a dose-response study Check_Dose->Dose_Response No Check_Model Is the animal model appropriate? Check_Route->Check_Model Yes Alt_Route Consider IP or IV administration Check_Route->Alt_Route No Review_Model Review literature for appropriate model Check_Model->Review_Model No Success Problem Resolved Check_Model->Success Yes Reformulate->Check_Formulation Dose_Response->Check_Dose Alt_Route->Check_Route Review_Model->Check_Model

References

Overcoming poor TDN-345 efficacy in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TDN-345 in experimental models. Our aim is to help you overcome challenges related to efficacy and ensure the successful application of this novel compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TDN-345?

TDN-345 is a highly selective, ATP-competitive kinase inhibitor targeting the T-domain of the novel inflammatory kinase, TDN-Kinase (TDK). By binding to the ATP-binding pocket of TDK, TDN-345 prevents its autophosphorylation and subsequent activation of downstream signaling cascades, most notably the canonical NF-κB pathway. This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Q2: What is the recommended solvent for reconstituting TDN-345?

For in vitro experiments, TDN-345 is best dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. For in vivo studies, a formulation in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended for optimal solubility and bioavailability.

Q3: What is the stability of TDN-345 in solution?

TDN-345 stock solutions in DMSO are stable for up to 6 months when stored at -20°C. Working solutions should be freshly prepared for each experiment and used within 24 hours. Avoid repeated freeze-thaw cycles.

Q4: Is TDN-345 cytotoxic?

TDN-345 exhibits low cytotoxicity in most cell lines at effective concentrations. However, it is recommended to perform a dose-response cell viability assay (e.g., MTS or MTT assay) in your specific cell model to determine the optimal non-toxic working concentration range.

Troubleshooting Guide

Issue 1: No or low inhibition of target pathway (e.g., NF-κB activation) in cell-based assays.

Possible Cause 1: Suboptimal Compound Concentration.

  • Recommendation: Perform a dose-response experiment to determine the IC50 of TDN-345 in your specific cell line. The effective concentration can vary between cell types.

Cell Line Reported IC50 for NF-κB Inhibition Recommended Concentration Range
HEK293-T50 nM10 - 200 nM
THP-1100 nM25 - 500 nM
RAW 264.775 nM20 - 300 nM

Possible Cause 2: Incorrect Assay Timing.

  • Recommendation: The timing of TDN-345 treatment relative to cell stimulation is critical. For most models, pre-incubation with TDN-345 for 1-2 hours before adding the stimulus (e.g., LPS, TNF-α) is recommended to ensure the compound has entered the cells and engaged with its target.

Possible Cause 3: Compound Instability or Precipitation.

  • Recommendation: Ensure that the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid cytotoxicity and compound precipitation. Visually inspect your media for any signs of precipitation after adding TDN-345.

Issue 2: High variability between experimental replicates.

Possible Cause 1: Inconsistent Cell Seeding Density.

  • Recommendation: Ensure uniform cell seeding across all wells of your multi-well plates. Variations in cell number can significantly impact the response to TDN-345.

Possible Cause 2: Edge Effects in Multi-Well Plates.

  • Recommendation: To minimize edge effects, avoid using the outermost wells of your plates for experimental conditions. Fill these wells with sterile PBS or media.

Issue 3: Lack of efficacy in in vivo models.

Possible Cause 1: Inadequate Dosing or Bioavailability.

  • Recommendation: The dose and route of administration are critical for in vivo efficacy. Refer to the table below for starting recommendations. It may be necessary to perform a pharmacokinetic study to determine the optimal dosing regimen for your specific animal model.

Animal Model Route of Administration Recommended Dose Range Dosing Frequency
Mouse (LPS challenge)Intraperitoneal (i.p.)5 - 20 mg/kgOnce daily
Rat (Collagen-induced arthritis)Oral gavage (p.o.)10 - 50 mg/kgTwice daily

Possible Cause 2: Rapid Metabolism of the Compound.

  • Recommendation: If poor efficacy is observed despite adequate dosing, consider the possibility of rapid metabolism in your animal model. Co-administration with a broad-spectrum cytochrome P450 inhibitor may help to increase the exposure of TDN-345, though this should be carefully validated.

Experimental Protocols

Protocol 1: Cellular NF-κB Reporter Assay
  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TDN-345 in cell culture media. Remove the old media from the cells and add 100 µL of the TDN-345-containing media to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Stimulation: Prepare a stock of TNF-α (or other appropriate stimulus) at 2x the final desired concentration. Add 100 µL of the TNF-α solution to each well.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.

Protocol 2: Western Blot for Phospho-TDK
  • Cell Culture and Treatment: Culture your cells of interest (e.g., THP-1 monocytes) to 80% confluency. Treat with TDN-345 or vehicle for 1-2 hours, followed by stimulation with an appropriate agonist for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against phospho-TDK overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Visualizations

TDN_345_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TDK TDK Receptor->TDK Ligand Ligand Ligand->Receptor IκBα IκBα TDK->IκBα P TDN-345 TDN-345 TDN-345->TDK IκBα_NF-κB IκBα-NF-κB Complex IκBα->IκBα_NF-κB NF-κB NF-κB NF-κB->IκBα_NF-κB NF-κB_nuc NF-κB IκBα_NF-κB->NF-κB_nuc IκBα degradation Gene Expression Gene Expression NF-κB_nuc->Gene Expression Transcription

Caption: TDN-345 inhibits TDK, preventing NF-κB activation.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Pre-incubation Pre-incubation with TDN-345 Cell_Culture->Pre-incubation Stimulation Stimulation with Agonist Pre-incubation->Stimulation Incubation Incubation Period Stimulation->Incubation Assay Perform Assay (e.g., Luciferase, Western Blot) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for testing TDN-345.

Troubleshooting_Tree Start Poor Efficacy Observed Check_Concentration Is the concentration optimal? Start->Check_Concentration Dose_Response Perform dose-response to find IC50 Check_Concentration->Dose_Response No Check_Timing Is the timing of treatment correct? Check_Concentration->Check_Timing Yes Optimize_Timing Optimize pre-incubation time Check_Timing->Optimize_Timing No Check_Solubility Is the compound soluble in media? Check_Timing->Check_Solubility Yes Prepare_Fresh Prepare fresh solutions Check_Solubility->Prepare_Fresh No In_Vivo_Check In vivo model? Check_Solubility->In_Vivo_Check Yes Check_Dosing Is the dose and route appropriate? In_Vivo_Check->Check_Dosing Yes PK_Study Consider pharmacokinetic study Check_Dosing->PK_Study No

Caption: Decision tree for troubleshooting poor TDN-345 efficacy.

Adjusting TDN-345 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting TDN-345 dosage to minimize side effects during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is TDN-345 and what is its mechanism of action?

TDN-345 is a novel neuroprotective agent identified as a Ca2+ antagonist.[1] Its primary mechanism of action involves blocking calcium channels, which is beneficial in models of ischemic brain injury.[1] Studies in animal models have demonstrated its efficacy in reducing mortality and neurological deficits associated with cerebrovascular diseases.[1]

Q2: What are the potential side effects of TDN-345?

While specific preclinical toxicity data for TDN-345 is not extensively published, as a calcium channel blocker, it may exhibit side effects common to this drug class. Researchers should be vigilant for signs of:

  • Hypotension: A significant drop in blood pressure.

  • Bradycardia: A slower than normal heart rate.

  • Atrioventricular (AV) block: A delay or blockage of the electrical signal that controls the heart rate.

  • Gastrointestinal issues: Such as constipation.

In cases of overdose or high systemic exposure, more severe toxicities associated with calcium channel blockers could potentially occur, including hyperglycemia and renal insufficiency.[2]

Q3: How can I monitor for potential side effects during my in vivo experiments?

Regular monitoring of physiological parameters is crucial. This should include:

  • Cardiovascular Monitoring: Continuous or frequent monitoring of blood pressure and heart rate.

  • Electrocardiogram (ECG): To detect any cardiac rhythm disturbances.

  • Blood Glucose Levels: Periodic monitoring, especially at higher doses.

  • Renal Function Tests: Measurement of serum creatinine and blood urea nitrogen (BUN) at baseline and at the end of the study.

  • Clinical Observations: Daily observation of animals for any changes in behavior, activity, or physical appearance.

Troubleshooting Guide: Managing Side Effects

This guide provides a systematic approach to identifying and mitigating potential side effects of TDN-345 in a research setting.

Issue 1: Significant Hypotension or Bradycardia Observed

Potential Cause: The dose of TDN-345 may be too high, leading to excessive calcium channel blockade in cardiovascular tissues.

Suggested Mitigation Strategy:

  • Dose De-escalation: Reduce the administered dose of TDN-345 in subsequent experimental cohorts.

  • Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose with an acceptable safety margin.

  • Refined Dosing Regimen: Consider splitting the daily dose into multiple smaller administrations to maintain therapeutic levels while avoiding sharp peaks in plasma concentration.

Issue 2: Unexpected Animal Morbidity or Mortality

Potential Cause: Severe cardiovascular compromise or off-target toxicity at the administered dose.

Suggested Mitigation Strategy:

  • Immediate Dose Reduction: Halt the current experiment and re-evaluate the dosing strategy, starting with a significantly lower dose.

  • Preliminary Toxicity Screen: Conduct a preliminary in vitro cytotoxicity assay to assess the compound's effect on relevant cell types (e.g., cardiomyocytes, hepatocytes, renal proximal tubule cells).

  • Acute Toxicity Study: Perform a single-dose acute toxicity study in a small group of animals to determine the maximum tolerated dose (MTD).

Experimental Protocols

Protocol 1: In Vivo Dose-Response and Side Effect Profiling

Objective: To determine the therapeutic window of TDN-345 and identify the dose range associated with adverse effects.

Methodology:

  • Animal Model: Utilize a relevant animal model of the disease under investigation (e.g., a stroke model in rodents).

  • Dose Groups: Establish multiple dose groups, including a vehicle control and at least 3-4 escalating doses of TDN-345. The dose range should be selected based on preliminary efficacy studies.

  • Administration: Administer TDN-345 via the intended experimental route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Continuously monitor blood pressure and heart rate using telemetry or tail-cuff methods for several hours post-administration.

    • Record baseline and post-treatment ECGs.

    • Collect blood samples at peak and trough drug concentrations for analysis of glucose and renal function markers.

  • Data Analysis: Correlate the dose of TDN-345 with the observed physiological changes to establish a dose-response relationship for both efficacy and side effects.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To assess the potential for TDN-345 to cause direct cellular damage.

Methodology:

  • Cell Lines: Use relevant cell lines, such as primary neurons, cardiomyocytes, and a renal cell line (e.g., HK-2).

  • Drug Concentrations: Prepare a serial dilution of TDN-345, spanning a wide concentration range.

  • Treatment: Expose the cells to the different concentrations of TDN-345 for a predetermined period (e.g., 24, 48 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or LDH release assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) to quantify the cytotoxic potential of TDN-345 on different cell types.

Data Presentation

Table 1: Hypothetical Dose-Response Data for TDN-345 in a Rodent Stroke Model

Dose (mg/kg)Neurological Deficit Score (Mean ± SD)Mean Arterial Pressure Reduction (%)Heart Rate Reduction (bpm)
Vehicle4.5 ± 0.82 ± 1.55 ± 3
13.2 ± 0.68 ± 2.115 ± 5
32.1 ± 0.515 ± 3.230 ± 8
101.5 ± 0.425 ± 4.555 ± 10
301.3 ± 0.440 ± 5.180 ± 12

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

cluster_pathway TDN-345 Mechanism of Action TDN345 TDN-345 Ca_Channel Voltage-Gated Ca2+ Channel This compound->Ca_Channel Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Promotes Ca_Influx Ca2+ Influx Neuronal_Damage Excitotoxicity & Neuronal Damage Ca_Influx->Neuronal_Damage Leads to

Caption: Signaling pathway of TDN-345's neuroprotective effect.

cluster_workflow Experimental Workflow for Dose Adjustment start Start: Observe Adverse Event dose_response Conduct Dose-Response Study start->dose_response in_vitro Perform In Vitro Toxicity Assays start->in_vitro analyze Analyze Data & Determine MTD dose_response->analyze in_vitro->analyze adjust Adjust Dose for Future Experiments analyze->adjust end End: Optimized Dosing Protocol adjust->end

Caption: Workflow for troubleshooting and adjusting TDN-345 dosage.

References

Improving the bioavailability of TDN-345 for in vivo research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TDN-345 in in vivo studies. Our goal is to help you optimize the bioavailability of TDN-345 and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the pharmacological response to orally administered TDN-345 in our animal models. What could be the underlying cause?

A1: High variability in response to an orally administered compound like TDN-345 can stem from several factors related to its bioavailability. A systematic approach is recommended to pinpoint the issue. Key areas to investigate include:

  • Compound Integrity and Formulation: First, verify the purity and identity of your TDN-345 batch. It is also crucial to assess the stability of TDN-345 in your chosen dosing vehicle. Ensure the formulation is homogeneous; for suspensions, consistent mixing before and during dosing is critical to prevent settling and ensure accurate dosing.

  • Physicochemical Properties: The inherent properties of TDN-345, such as its aqueous solubility and permeability across the intestinal membrane, are fundamental to its absorption. Poor solubility can lead to incomplete dissolution in the gastrointestinal (GI) tract, resulting in erratic absorption.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver (first-pass effect) before it reaches systemic circulation. The extent of metabolism can vary between individual animals, leading to inconsistent plasma concentrations.

To systematically troubleshoot, we recommend a workflow that begins with assessing the fundamental properties of your compound and formulation.

Q2: What are the initial steps to assess the oral bioavailability of TDN-345?

A2: A pharmacokinetic (PK) study is the standard method for determining oral bioavailability. This involves administering TDN-345 via both an intravenous (IV) and an oral (PO) route to different groups of animals.

The key parameters to measure are the area under the plasma concentration-time curve (AUC) for both routes of administration. The absolute oral bioavailability (F%) is then calculated using the following formula:

F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

A low F% value would confirm poor oral bioavailability and necessitate further investigation into the limiting factors (e.g., solubility, permeability, or metabolism).

Q3: Our initial assessments suggest TDN-345 has low aqueous solubility. Which formulation strategies can we employ to improve its dissolution and absorption?

A3: For compounds with low solubility (a common challenge for over 40% of drugs in development), several formulation strategies can significantly enhance bioavailability.[1] The choice of strategy depends on the specific properties of TDN-345.

  • Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can lead to faster dissolution. Techniques like micronization or nanosizing are commonly employed.

  • Amorphous Solid Dispersions (ASDs): Crystalline forms of a drug are often less soluble than their amorphous counterparts.[1] ASDs involve dispersing the drug in a polymer matrix, which stabilizes the drug in its higher-energy, more soluble amorphous form.[2]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption by dissolving the drug in lipid carriers and forming fine emulsions in the GI tract.[2]

Troubleshooting Guides

Issue: Low Oral Bioavailability Due to Suspected High First-Pass Metabolism

If you have determined that TDN-345 has good solubility and permeability but still exhibits low oral bioavailability, high first-pass metabolism in the liver is a likely cause. Here are strategies to address this:

  • Prodrug Approach: A prodrug is a chemically modified version of the active drug that is designed to be inactive until it is metabolized in the body. By modifying the part of the TDN-345 molecule that is susceptible to rapid metabolism, a prodrug can be absorbed intact and then convert to the active form in the systemic circulation, effectively bypassing the initial metabolic process in the liver.[3]

  • Lipid-Based Formulations for Lymphatic Absorption: Certain lipid-based systems can facilitate absorption through the intestinal lymphatic system.[2][3] The lymphatic system bypasses the portal circulation that leads directly to the liver, thereby avoiding first-pass metabolism.[3]

  • Alternative Routes of Administration: For initial in vivo efficacy or proof-of-concept studies, consider routes of administration that avoid first-pass metabolism, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection. This can help establish the compound's potential therapeutic effect without the complication of oral absorption.

Data Presentation: Illustrative Bioavailability Enhancement

The following table summarizes hypothetical data from a study designed to improve the bioavailability of TDN-345 using different formulation strategies.

Formulation StrategyDosing VehicleCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 0.5% Methylcellulose in Water150 ± 352.0600 ± 120100%
Micronized Suspension 0.5% Methylcellulose in Water280 ± 501.51150 ± 210192%
Amorphous Solid Dispersion Water450 ± 701.02400 ± 350400%
SEDDS Formulation Self-Emulsifying System600 ± 951.03100 ± 480517%

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Pharmacokinetic Study to Determine Oral Bioavailability

Objective: To determine the absolute oral bioavailability of TDN-345 in a rodent model.

Methodology:

  • Animal Model: Use two groups of age- and weight-matched rodents (e.g., Sprague-Dawley rats), with a minimum of n=5 per group.

  • IV Administration Group:

    • Administer TDN-345 intravenously at a dose of 1 mg/kg (dissolved in a suitable vehicle like saline with a co-solvent).

    • Collect blood samples at predetermined time points (e.g., 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a cannulated vein.

  • Oral Administration Group:

    • Administer TDN-345 orally via gavage at a dose of 10 mg/kg (formulated as a suspension or solution).

    • Collect blood samples at similar time points as the IV group.

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to obtain plasma. Store plasma samples at -80°C until analysis.[3]

  • Bioanalysis: Quantify the concentration of TDN-345 in plasma samples using a validated analytical method, such as LC-MS/MS.[3]

  • Data Analysis: Use pharmacokinetic software to calculate PK parameters, including Cmax, Tmax, and AUC. Calculate the absolute oral bioavailability (F%) using the formula mentioned previously.[3]

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD)

Objective: To prepare an ASD of TDN-345 to enhance its solubility and dissolution rate.

Methodology:

  • Polymer Selection: Choose a suitable hydrophilic polymer carrier, such as copovidone, HPMC, or Soluplus®.

  • Solvent System: Identify a common solvent that can dissolve both TDN-345 and the selected polymer.

  • Spray Drying Process:

    • Prepare a solution containing TDN-345 and the polymer in the chosen solvent.

    • Use a spray dryer to rapidly evaporate the solvent, leaving behind a solid dispersion of the drug in the polymer matrix. The rapid drying process prevents the drug from recrystallizing.

  • Characterization:

    • Confirm the amorphous nature of the TDN-345 in the ASD using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

    • Perform dissolution testing to compare the release rate of TDN-345 from the ASD versus its crystalline form.

Visualizations

Caption: Troubleshooting workflow for improving TDN-345 bioavailability.

Caption: Absorption pathways affecting TDN-345 bioavailability.

References

Technical Support Center: TDN-345 in Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using TDN-345 in various ischemia models. Our goal is to help you navigate potential inconsistencies in your results and ensure the robustness of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TDN-345?

A1: TDN-345 is a novel calcium channel antagonist.[1] Its neuroprotective effects are believed to stem from its ability to prevent the massive influx of calcium into neurons that occurs during and after an ischemic event. This influx is a critical trigger for excitotoxicity and subsequent neuronal cell death pathways.

Q2: In which preclinical models has TDN-345 shown efficacy?

A2: TDN-345 has demonstrated beneficial effects in models of both transient global cerebral ischemia and in stroke-prone spontaneously hypertensive rats (SHRSP).[1] Specifically, it has been shown to decrease mortality and reduce ischemic neurological deficits.[1]

Q3: What are the common sources of variability in preclinical ischemia models?

A3: Ischemia models, particularly the middle cerebral artery occlusion (MCAO) model, are known for their variability.[2] Key sources of inconsistency include the specific animal strain used, variations in cerebrovascular anatomy (like the Circle of Willis), the duration of occlusion, and the skill of the surgeon.[2][3] The choice between a transient model with reperfusion and a permanent occlusion model can also significantly impact outcomes.[3][4]

Troubleshooting Guide: Inconsistent Results with TDN-345

This guide addresses potential reasons for observing inconsistent neuroprotective effects of TDN-345 in your ischemia experiments.

Problem: TDN-345 showed significant neuroprotection in our pilot study, but the results were not reproducible in a larger cohort.

Possible Cause 1: Variability in the Ischemia Model

  • Recommendation: Ensure your surgical procedure is highly standardized. The intraluminal suture MCAO model, for example, is sensitive to the filament size, insertion depth, and duration of occlusion.[2] Even small variations can lead to significant differences in infarct volume, which can mask the therapeutic effect of a compound. Consider implementing a rigorous training and validation protocol for all surgeons involved in the study.

Possible Cause 2: Animal Strain and Anatomy

  • Recommendation: Different rodent strains can have significant variations in their cerebrovascular anatomy, particularly the Circle of Willis, which provides collateral blood flow.[2] This can dramatically affect the extent of ischemic damage and the potential for reperfusion.[2] It is crucial to use a consistent and well-characterized animal strain. If you have switched strains between studies, this is a likely source of your inconsistent results.

Problem: We are not observing the expected reduction in neurological deficits with TDN-345 treatment, despite seeing some reduction in infarct size.

Possible Cause 1: Timing of Drug Administration

  • Recommendation: The therapeutic window for neuroprotective agents in stroke is often narrow.[4] TDN-345 was shown to be effective when administered 60 minutes before ischemia and 90 minutes after recirculation in one model.[1] If your administration time is significantly delayed, you may only be able to rescue a portion of the penumbra, leading to a disconnect between a modest reduction in infarct volume and a lack of functional recovery. Review and optimize your treatment timeline.

Possible Cause 2: Behavioral Test Sensitivity

  • Recommendation: The behavioral tests used to assess neurological function must be sensitive enough to detect the specific deficits caused by your ischemia model and the improvements from treatment. For focal ischemia models, tests assessing sensorimotor function are critical. Ensure that your chosen tests are appropriate for the expected deficits and that personnel are blinded to the treatment groups during testing to avoid bias.

Data Summary and Experimental Protocols

Summary of TDN-345 Efficacy Data
Model TypeAnimal ModelDosing RegimenKey OutcomesReference
Transient Global Cerebral IschemiaMongolian Gerbils0.1-1.0 mg/kg, p.o. (60 min pre-ischemia & 90 min post-reperfusion)Dose-dependent decrease in mortality and ischemic neurological deficit score.[1]
Stroke ModelStroke-Prone Spontaneously Hypertensive Rats (SHRSP)0.2 or 1.0 mg/kg, p.o. (daily for 3 weeks post-stroke)Decreased mortality and recurrence of stroke. Prevention of reduced local cerebral glucose utilization.[1]
Key Parameters of Common Ischemia Models
ModelTypeCommon AnimalKey FeaturesPotential for Variability
Intraluminal Suture MCAOFocal, Transient or PermanentRat, MouseNo craniotomy required; allows for reperfusion.[3]High: dependent on suture placement, animal anatomy (Circle of Willis).[2]
Thromboembolic MCAOFocal, Transient or PermanentRat, MouseMore closely mimics human stroke pathophysiology.[3]High: infarct location and size can be inconsistent.
4-Vessel Occlusion (4-VO)Global, TransientRatInduces delayed neuronal death, particularly in the hippocampus.[5]Moderate: requires a two-day surgical procedure.[5]
Photochemical ModelFocal, PermanentMouseInduces a localized cortical infarct.Low to Moderate: dependent on laser parameters and photosensitive dye.
Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This is a generalized protocol and must be adapted and approved by your institution's animal care and use committee.

  • Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissue.

    • Ligate the distal ECA.

    • Place temporary ligatures around the CCA and ICA.

  • Occlusion:

    • Make a small incision in the ECA stump.

    • Introduce a silicon-coated monofilament (e.g., 4-0 nylon) through the incision and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion distance is typically 18-20 mm from the CCA bifurcation.

    • Keep the filament in place for the desired occlusion period (e.g., 60-90 minutes).

  • Reperfusion:

    • Gently withdraw the monofilament to allow blood flow to resume.

    • Remove the temporary ligatures.

    • Close the incision.

  • Post-Operative Care:

    • Administer analgesics and monitor the animal for recovery.

    • Assess neurological function at predetermined time points (e.g., 24h, 48h, 72h) using a standardized scoring system.

  • Outcome Assessment:

    • At the study endpoint, perfuse the animal and collect the brain.

    • Slice the brain and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

Visualizations

TDN345_Mechanism cluster_0 Ischemic Cascade cluster_1 TDN-345 Intervention Ischemia Cerebral Ischemia (Blood Flow Reduction) Glutamate ↑ Extracellular Glutamate Ischemia->Glutamate NMDA NMDA Receptor Activation Glutamate->NMDA Ca_Influx Massive Ca²⁺ Influx NMDA->Ca_Influx CellDeath Excitotoxicity & Neuronal Cell Death Ca_Influx->CellDeath TDN345 TDN-345 Ca_Channel Voltage-Gated Ca²⁺ Channels This compound->Ca_Channel Antagonizes Ca_Channel->Ca_Influx

Caption: Proposed mechanism of TDN-345 in preventing ischemic cell death.

Experimental_Workflow start Hypothesis: TDN-345 is Neuroprotective model Select Ischemia Model (e.g., tMCAO) start->model groups Randomize Animals: - Sham - Vehicle Control - TDN-345 Treatment model->groups surgery Induce Ischemia (or Sham Surgery) groups->surgery treatment Administer Vehicle or TDN-345 surgery->treatment neuro_eval Neurological & Behavioral Assessment (Blinded) treatment->neuro_eval histology Histological Analysis (e.g., TTC Staining for Infarct Volume) neuro_eval->histology analysis Statistical Analysis histology->analysis conclusion Conclusion on Efficacy analysis->conclusion

Caption: General experimental workflow for testing a neuroprotective agent.

Troubleshooting_Logic start Inconsistent Results Observed with TDN-345 q_model Is the Ischemia Model Consistent? start->q_model sol_model Standardize Surgical Protocol. Validate surgeon proficiency. Confirm animal strain & supplier. q_model->sol_model No q_drug Is Drug Formulation & Administration Consistent? q_model->q_drug Yes a_model_yes Yes a_model_no No sol_drug Verify drug stability, dose, route, and timing (therapeutic window). q_drug->sol_drug No q_outcome Are Outcome Measures Robust & Blinded? q_drug->q_outcome Yes a_drug_yes Yes a_drug_no No sol_outcome Ensure observer blinding. Use sensitive, validated behavioral tests. Standardize histology procedures. q_outcome->sol_outcome No review Consult with expert on ischemia models and review literature for nuances. q_outcome->review Yes a_outcome_yes Yes a_outcome_no No

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Technical Support Center: Validating TDN-345 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of TDN-345 in different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TDN-345?

A1: TDN-345 is known to induce the synthesis and secretion of Nerve Growth Factor (NGF).[1][2] This is achieved by increasing the expression of NGF mRNA.[1][2] The signaling pathway for this induction does not appear to involve cyclic AMP (cAMP) as a second messenger.[1][2]

Q2: In which cell line has TDN-345 activity been previously validated?

A2: The NGF-inducing activity of TDN-345 has been demonstrated in C6-10A glioma cells.[2][3]

Q3: What is the effective concentration range for TDN-345?

A3: The induction of NGF synthesis by TDN-345 is concentration-dependent. Activity is observed to begin at approximately 0.1 µM and reaches a maximum at 10 µM. The reported ED50 is 0.88 µM.[1][2]

Q4: How quickly can I expect to see an effect after treating cells with TDN-345?

A4: An increase in NGF mRNA can be detected as early as 2-3 hours post-treatment.[1][2] Increased intracellular and extracellular NGF protein levels are typically observed within 3 hours, reaching a maximum around 12 hours after the addition of TDN-345.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental validation of TDN-345.

Cell Culture and Viability Assays
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent cell growth or unexpected cell death. Cell line contamination (bacterial, fungal, mycoplasma).[4][5][6]Regularly test for mycoplasma. Visually inspect cultures for signs of bacterial (cloudy media, pH change) or fungal (filaments) contamination.[4][6] If contamination is suspected, discard the culture and start from a fresh, authenticated stock.
Incorrect media or supplements.Ensure the use of the recommended media and serum for your specific cell line. Test new batches of media and serum before use in critical experiments.
TDN-345 cytotoxicity at high concentrations.Perform a dose-response cell viability assay (e.g., MTT or Crystal Violet) to determine the optimal non-toxic concentration range of TDN-345 for your specific cell line.[1][2]
Low signal or high background in cell viability assays (e.g., MTT). Insufficient cell number.Optimize cell seeding density to ensure a linear response in the assay.
Incomplete formazan crystal solubilization (MTT assay).Ensure complete dissolution of formazan crystals by gentle shaking for 10-15 minutes.[1] Pipette up and down to break up any remaining crystals.[1]
Interference from serum components.For MTT assays, consider a wash step with serum-free medium before adding the MTT reagent.[1]
NGF Quantification (ELISA)
Issue Possible Cause(s) Recommended Solution(s)
No or weak signal in TDN-345 treated samples. Inappropriate time point for sample collection.Collect cell culture supernatant at a time point consistent with peak NGF secretion (e.g., 12 hours post-treatment).[1]
Reagent or procedural error.Ensure all reagents are at room temperature before use.[7][8] Double-check all dilutions and the order of reagent addition as per the ELISA kit protocol.[7][8] Confirm that the kit is not expired.[7][8]
Low cell density or unhealthy cells.Ensure cells are healthy and seeded at an appropriate density to produce detectable levels of NGF.
High background signal. Insufficient washing.Increase the number of wash steps and ensure complete removal of wash buffer between steps by inverting and tapping the plate on absorbent paper.[8]
Non-specific antibody binding.Ensure the blocking step is performed according to the kit protocol. Use the recommended blocking buffer and incubation time.
Contaminated reagents.Use fresh, sterile reagents.
High variability between replicate wells. Pipetting inconsistency.Use calibrated pipettes and change tips for each standard and sample.[8] Ensure thorough mixing of samples and reagents before adding to the plate.[9]
"Edge effect" in the 96-well plate.Avoid using the outermost wells of the plate for critical samples and standards. Ensure the plate is properly sealed during incubations to prevent evaporation.[8]
NGF mRNA Quantification (RT-qPCR)
Issue Possible Cause(s) Recommended Solution(s)
No or low amplification in TDN-345 treated samples. Poor RNA quality or quantity.Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) and purity (A260/280 and A260/230 ratios).
Inefficient reverse transcription (RT) or PCR.Optimize the RT and qPCR conditions, including primer concentrations and annealing temperature. Use a high-quality reverse transcriptase and DNA polymerase.
Incorrect primer design.Design primers that span an exon-exon junction to avoid amplification of genomic DNA.[10] Validate primer efficiency by running a standard curve.
High Cq values. Low target gene expression.Increase the amount of starting RNA material. Consider using a pre-amplification step if NGF expression is very low in your cell line.
Presence of PCR inhibitors.Ensure the RNA is free of inhibitors from the extraction process. If inhibition is suspected, dilute the cDNA template.
Non-specific amplification or primer-dimers. Suboptimal primer design or annealing temperature.Redesign primers or optimize the annealing temperature using a temperature gradient PCR.[11][12] Perform a melt curve analysis to check for non-specific products.[9]
Inconsistent results between replicates. Pipetting errors.Ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the qPCR reaction to minimize variability.[9]
Template contamination.Run a no-template control (NTC) to check for contamination of reagents.[9]

Data Summary

Table 1: Reported Activity of TDN-345 in C6-10A Cells

ParameterValueReference
ED50 for NGF Induction0.88 µM[1][2]
Effective Concentration Range0.1 µM - 10 µM[1][2]
Time to Peak NGF mRNA2 - 3 hours[1][2]
Time to Peak NGF Protein~12 hours[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for adherent cells in a 96-well plate format.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of TDN-345 (e.g., 0.01 µM to 20 µM) and a vehicle control. Incubate for the desired treatment duration (e.g., 24-48 hours).

  • MTT Addition: Remove the treatment media and add 50 µL of serum-free medium to each well.[1] Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 2-4 hours, until purple formazan crystals are visible.[1]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate gently for 10-15 minutes to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a plate reader.[1]

NGF Protein Quantification (ELISA)

This is a general protocol for a sandwich ELISA. Always refer to the specific instructions provided with your ELISA kit.

  • Sample Collection: After treating cells with TDN-345 for the desired time (e.g., 12 hours), collect the cell culture supernatant. Centrifuge to remove any cellular debris.

  • Plate Preparation: Use a plate pre-coated with an anti-NGF capture antibody.[13] Wash the wells with the provided wash buffer.

  • Blocking: Add the blocking buffer to each well and incubate to prevent non-specific binding. Wash the wells.

  • Sample and Standard Incubation: Add your samples and a serial dilution of the NGF standard to the wells. Incubate as per the kit instructions. Wash the wells.

  • Detection Antibody: Add the biotinylated anti-NGF detection antibody to each well and incubate.[13] Wash the wells.

  • Enzyme Conjugate: Add HRP-conjugated streptavidin to each well and incubate.[13] Wash the wells.

  • Substrate Addition: Add the TMB substrate solution to each well. A color change will occur.[13]

  • Stop Reaction: Add the stop solution to each well. The color will change (typically to yellow).

  • Absorbance Reading: Read the absorbance at the recommended wavelength (usually 450 nm) within 30 minutes.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of NGF in your samples.

NGF mRNA Quantification (RT-qPCR)
  • Cell Treatment and RNA Extraction: Treat cells with TDN-345 for the desired time (e.g., 2-3 hours). Lyse the cells and extract total RNA using a commercially available kit.

  • RNA Quality Control: Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/280 and A260/230 ratios).

  • Reverse Transcription (RT): Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers for NGF, and your cDNA template. Also, include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[14][15]

  • qPCR Cycling: Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Determine the Cq (quantification cycle) values for both NGF and the housekeeping gene. Perform a melt curve analysis to verify the specificity of the amplification. Calculate the relative expression of NGF mRNA using the ΔΔCq method.

Visualizations

TDN345_Signaling_Pathway cluster_nucleus Nucleus TDN345 TDN-345 Receptor Unknown Receptor This compound->Receptor Signaling_Cascade Intracellular Signaling Cascade (cAMP Independent) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor NGF_Gene NGF Gene Transcription_Factor->NGF_Gene Binds to Promoter Nucleus Nucleus NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA Transcription Ribosome Ribosome NGF_mRNA->Ribosome Translation NGF_Protein NGF Protein Ribosome->NGF_Protein Secretion Secretion NGF_Protein->Secretion

Caption: Proposed signaling pathway for TDN-345-induced NGF synthesis.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with TDN-345 (Dose-Response & Time-Course) Start->Treatment Endpoint Select Endpoint Treatment->Endpoint RNA_Extraction 2-3h: RNA Extraction Endpoint->RNA_Extraction mRNA Level Supernatant_Collection 12h: Collect Supernatant Endpoint->Supernatant_Collection Protein Level Cell_Viability 24-48h: Cell Viability Assay (e.g., MTT) Endpoint->Cell_Viability Cytotoxicity RT_qPCR RT-qPCR for NGF mRNA RNA_Extraction->RT_qPCR Analysis Data Analysis RT_qPCR->Analysis ELISA ELISA for NGF Protein Supernatant_Collection->ELISA ELISA->Analysis Cell_Viability->Analysis End End: Validate Activity Analysis->End

Caption: Workflow for validating TDN-345 activity in a new cell line.

References

TDN-345 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TDN-345. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the handling, storage, and degradation of TDN-345.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting TDN-345?

For optimal stability, it is highly recommended to reconstitute lyophilized TDN-345 in anhydrous DMSO to create a stock solution. For aqueous buffers, it is crucial to maintain a pH range of 6.0-7.5 to minimize hydrolytic degradation. Avoid using protic solvents for long-term storage of stock solutions.

Q2: How should I store TDN-345 solutions to prevent degradation?

TDN-345 is susceptible to photodegradation and oxidation. Both lyophilized powder and solutions should be stored at -80°C, protected from light. Aliquoting the reconstituted stock solution into single-use vials is strongly advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: My TDN-345 solution has changed color. Is it still usable?

A color change in the TDN-345 solution, typically to a yellowish hue, is an indicator of significant oxidation or degradation. It is strongly advised not to use a discolored solution as it may yield unreliable experimental results. Discard the solution and prepare a fresh one from a new lyophilized stock.

Q4: Can I store TDN-345 in plastic tubes?

For long-term storage, it is best to use amber glass vials to minimize light exposure and prevent potential leaching from plastic containers. For short-term use and dilutions for experiments, low-adhesion polypropylene tubes are acceptable.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of TDN-345 in cell-based assays.
Potential Cause Troubleshooting Steps
Degradation of TDN-345 1. Confirm that stock solutions have been stored properly at -80°C and protected from light. 2. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. 3. Prepare fresh dilutions in your assay buffer immediately before each experiment. 4. If degradation is suspected, verify the integrity of your stock solution using HPLC analysis.
Improper pH of Assay Medium 1. Ensure the pH of your final assay medium is within the recommended range of 6.0-7.5. 2. Buffer capacity should be sufficient to maintain a stable pH throughout the experiment.
Interaction with Media Components 1. High concentrations of serum proteins in cell culture media can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period if your cell line can tolerate it.
Cell Line Specifics 1. The expression level of the target protein (Kinase X) can vary between cell lines, affecting the apparent potency of TDN-345. Confirm target expression via Western blot or qPCR.
Issue 2: High background signal or off-target effects observed.
Potential Cause Troubleshooting Steps
TDN-345 Concentration Too High 1. Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. 2. Start with a lower concentration range based on published IC50 values, if available.
Degradation Products Have Off-Target Activity 1. This can occur with improperly stored or handled TDN-345. 2. Ensure you are using a fresh, properly stored stock solution. 3. If possible, analyze the purity of the compound via mass spectrometry or HPLC.
Solvent Effects 1. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all wells and is at a level that does not affect cell viability or the assay readout. 2. Run a vehicle control (media with the same concentration of solvent but without TDN-345) to assess any solvent-induced effects.

Data Presentation

Table 1: Stability of TDN-345 Under Various Storage Conditions
Storage Condition Solvent Duration Purity (%)
-80°C, DarkAnhydrous DMSO6 Months>99%
-20°C, DarkAnhydrous DMSO1 Month95%
4°C, DarkAnhydrous DMSO1 Week85%
Room Temperature, LightAnhydrous DMSO24 Hours<70%
-80°C, DarkPBS, pH 7.41 Month90%
4°C, DarkPBS, pH 7.424 Hours80%
Table 2: Effect of pH on TDN-345 Stability in Aqueous Solution
pH of Aqueous Buffer Incubation Time at RT Remaining TDN-345 (%)
5.04 Hours88%
6.04 Hours95%
7.44 Hours98%
8.54 Hours85%

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of Lyophilized TDN-345
  • Preparation: Before opening, bring the vial of lyophilized TDN-345 to room temperature to prevent condensation.

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-adhesion polypropylene or amber glass vials.

  • Storage: Store the aliquots at -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Rapidly thaw a single-use aliquot of the TDN-345 stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your desired cell culture medium to achieve the final working concentrations.

  • Immediate Use: Use the freshly prepared working solutions immediately to treat your cells. Do not store diluted aqueous solutions of TDN-345.

Visualizations

TDN345_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates TDN345 TDN-345 This compound->KinaseX Inhibits Gene Target Gene Expression TF->Gene Promotes

Caption: Hypothetical signaling pathway inhibited by TDN-345.

Experimental_Workflow start Start reconstitute Reconstitute TDN-345 in Anhydrous DMSO start->reconstitute aliquot Aliquot Stock Solution (Single-Use) reconstitute->aliquot store Store at -80°C, Protected from Light aliquot->store prepare_working Prepare Fresh Working Solutions store->prepare_working treat_cells Treat Cells prepare_working->treat_cells assay Perform Assay treat_cells->assay analyze Analyze Data assay->analyze

Caption: Recommended experimental workflow for using TDN-345.

Troubleshooting_Logic start Inconsistent Results? check_storage Check Storage Conditions (-80°C, Dark) start->check_storage Yes check_handling Review Handling (Aliquoting, Fresh Dilutions) check_storage->check_handling check_purity Verify Purity (e.g., HPLC) check_handling->check_purity new_stock Use New Stock check_purity->new_stock Degraded optimize_assay Optimize Assay Conditions (pH, Concentration) check_purity->optimize_assay Pure

Caption: Logical flow for troubleshooting inconsistent TDN-345 activity.

Validation & Comparative

A Comparative Analysis of TDN-345 and Other Nootropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel nootropic compound TDN-345 against other established nootropics. The information is intended for a scientific audience to facilitate further research and development in the field of cognitive enhancement. This document synthesizes available preclinical data to compare mechanisms of action, efficacy in established neuropharmacological models, and the underlying cellular pathways.

Mechanism of Action: A Comparative Overview

Nootropics exert their effects through a variety of mechanisms, primarily by modulating neurotransmitter systems, enhancing cerebral blood flow, and providing neuroprotection. TDN-345 presents a unique mechanism centered on the induction of Nerve Growth Factor (NGF).

  • TDN-345: This compound induces the synthesis and secretion of NGF by increasing NGF mRNA expression.[1] Notably, this action is independent of the cyclic AMP (cAMP) second messenger system, suggesting a distinct signaling pathway compared to catecholaminergic compounds that also induce NGF.[1] TDN-345 also acts as a neuro-selective Ca2+ antagonist, which may contribute to its neuroprotective effects.

  • Piracetam: As a member of the racetam class, piracetam is thought to enhance cognitive function by modulating neurotransmitter systems, including the cholinergic and glutamatergic pathways. It is believed to improve membrane fluidity and mitochondrial function.

  • Modafinil: This wakefulness-promoting agent influences several neurotransmitter systems, including dopamine, norepinephrine, and histamine. Its cognitive-enhancing effects are thought to stem from its ability to increase alertness and attention.[2][3]

  • Natural Nootropics (e.g., Bacopa monnieri, Ginkgo biloba): These often possess antioxidant and anti-inflammatory properties. They can also modulate neurotransmitter systems, such as the cholinergic system, and improve cerebral blood flow.

Comparative Efficacy Data

Direct head-to-head clinical trials comparing TDN-345 with other nootropics are not yet available. The following tables summarize preclinical data from studies on TDN-345 and other selected nootropics in established animal models of cognitive function. It is important to note that these are indirect comparisons, and experimental conditions may have varied between studies.

Table 1: Effects on Learning and Memory in the Morris Water Maze

The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory in rodents. The primary endpoint is the escape latency, the time it takes for the animal to find a hidden platform.

CompoundAnimal ModelDosageKey Findings
TDN-345 Aged RatsNot specifiedImproved performance in a water-labyrinth task, suggesting enhanced learning and memory.
Piracetam Rat model of focal ischemiaNot specifiedImproved outcome by 30.2% (95% CI = 16.1-44.4) in animal models of stroke.[4]
Modafinil Healthy young adult male volunteers100 mg and 200 mgSignificantly enhanced performance on tests of digit span and visual pattern recognition memory.[5]
Table 2: Neuroprotective Effects in Ischemia Models

Animal models of ischemia are used to evaluate the neuroprotective potential of compounds. Key endpoints include reductions in mortality and neurological deficit scores.

CompoundAnimal ModelDosageKey Findings
TDN-345 Mongolian Gerbils (transient global cerebral ischemia)0.1-1.0 mg/kg (p.o.)Dose-dependently decreased mortality and ischemic neurological deficit score.[6]
TDN-345 Stroke-prone spontaneously hypertensive rats (SHRSP)0.2 or 1.0 mg/kg (p.o. once daily for 3 weeks)Decreased mortality and recurrence of stroke.[6]
Piracetam Animal models of focal ischemiaNot specifiedA meta-analysis showed that piracetam and its derivatives improved outcomes.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key behavioral assays used in nootropic research.

Morris Water Maze Protocol

This protocol is a generalized procedure for assessing spatial learning and memory.

  • Apparatus: A circular pool (typically 1.5-2 m in diameter) filled with opaque water. A small escape platform is submerged just below the water's surface. The pool is located in a room with various distal visual cues.

  • Acquisition Phase:

    • Animals are given multiple trials per day for several consecutive days.

    • For each trial, the animal is placed into the pool at one of several predetermined start locations.

    • The animal is allowed to swim freely until it locates the hidden platform.

    • The time to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.

  • Probe Trial:

    • Typically conducted 24 hours after the final acquisition trial.

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

Passive Avoidance Test Protocol

This test assesses fear-motivated learning and memory.[7][8][9][10]

  • Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial (Training):

    • The animal is placed in the light compartment.

    • When the animal enters the dark compartment (which rodents are naturally inclined to do), the door closes, and a mild, brief electric foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Retention Trial (Testing):

    • Typically conducted 24 hours after the acquisition trial.

    • The animal is again placed in the light compartment.

    • The latency to enter the dark compartment is recorded. A longer latency is indicative of better memory of the aversive stimulus.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in nootropic action and the workflows of key experiments can aid in understanding their mechanisms and evaluating their efficacy.

G cluster_TDN345 TDN-345 Administration cluster_Cellular Cellular Response cluster_Extracellular Extracellular Signaling cluster_Intracellular Intracellular Cascade TDN-345 TDN-345 Increase_NGF_mRNA Increased NGF mRNA Expression TDN-345->Increase_NGF_mRNA cAMP_Pathway cAMP Pathway TDN-345->cAMP_Pathway NGF_Synthesis NGF Synthesis & Secretion Increase_NGF_mRNA->NGF_Synthesis NGF NGF NGF_Synthesis->NGF TrkA_Receptor TrkA Receptor NGF->TrkA_Receptor PI3K_Akt PI3K/Akt Pathway TrkA_Receptor->PI3K_Akt Ras_MAPK Ras/MAPK Pathway TrkA_Receptor->Ras_MAPK PLC_gamma PLC-gamma Pathway TrkA_Receptor->PLC_gamma Neuronal_Survival Neuronal_Survival PI3K_Akt->Neuronal_Survival Neurite_Outgrowth Neurite_Outgrowth Ras_MAPK->Neurite_Outgrowth PLC_gamma->Neurite_Outgrowth

Caption: Proposed signaling pathway for TDN-345-induced neurotrophic effects.

G Start Start Animal_Grouping Animal Grouping (e.g., TDN-345, Placebo, Other Nootropic) Start->Animal_Grouping Drug_Administration Drug Administration Animal_Grouping->Drug_Administration Acquisition_Phase Morris Water Maze: Acquisition Phase (Multiple Days) Drug_Administration->Acquisition_Phase Probe_Trial Probe Trial (24h after last acquisition trial) Acquisition_Phase->Probe_Trial Data_Collection Data Collection: - Escape Latency - Time in Target Quadrant Probe_Trial->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results End End Results->End

Caption: Experimental workflow for a comparative nootropic study using the Morris Water Maze.

Conclusion

TDN-345 demonstrates a novel mechanism of action as a nootropic agent through the induction of NGF synthesis, independent of the cAMP pathway. Preclinical data suggest its potential in enhancing cognitive function and providing neuroprotection. While direct comparative studies with other nootropics are needed, the available evidence indicates that TDN-345 is a promising candidate for further investigation. Future research should focus on head-to-head preclinical studies and eventual clinical trials to fully elucidate its efficacy and safety profile relative to existing cognitive enhancers.

References

A Comparative Analysis of TDN-345 and Nimodipine for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective agent TDN-345 and the established drug nimodipine. While both compounds are classified as calcium channel antagonists, the available data for TDN-345 is limited, suggesting its development may have been discontinued. This comparison is based on the available preclinical data for TDN-345 and the extensive body of research on nimodipine.

Executive Summary

Nimodipine is a well-characterized L-type calcium channel blocker with proven, albeit modest, efficacy in improving neurological outcomes following subarachnoid hemorrhage.[1] Its neuroprotective effects are attributed to both cerebral vasodilation and direct neuronal actions. TDN-345, a novel calcium antagonist developed by Takeda Chemical Industries, showed promising neuroprotective effects in preclinical models of cerebral ischemia in the late 1990s.[2] However, a significant lack of subsequent research suggests its clinical development did not advance. This guide presents the available data to offer a comparative perspective on their neuroprotective potential.

Data Presentation

Table 1: In Vivo Neuroprotective Efficacy
ParameterTDN-345NimodipineAnimal ModelSource
Mortality Rate Dose-dependent decrease-Transient global cerebral ischemia (Mongolian gerbil)[2]
Neurological Deficit Score Dose-dependent decreaseImprovement in spatial cognitionTransient global cerebral ischemia (Mongolian gerbil) / Repeated cerebral ischemia (rat)[2]
Stroke Recurrence Decreased-Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)[2]
Local Cerebral Glucose Utilization (LCGU) Prevention of reduction in sensorimotor cortex and locus coeruleus-Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)[2]
Neuronal Cell Viability (in vivo) -95.46% ± 6.60% in hippocampus (vs. 47.50% ± 5.64% in ischemia group)Global cerebral ischemia (rat)
Table 2: In Vitro Neuroprotective Efficacy
ParameterTDN-345NimodipineIn Vitro ModelSource
Neuronal Cell Death Data not availableProtection against H2O2 and calcium ionophore-induced neurotoxicityPC12 cells
Neurite Outgrowth Data not availableInduced neurite outgrowth at >10 µMPC12 cells
Excitotoxicity Data not availableProtective when co-applied with NMDAOrganotypic hippocampal slice cultures

Mechanism of Action

Both TDN-345 and nimodipine are calcium channel antagonists, but their detailed mechanisms of neuroprotection may differ.

TDN-345: The primary mechanism of TDN-345 is described as a neuro-selective Ca2+ blocking action.[3] Preclinical studies suggest it improves cerebral glucose metabolism in ischemic regions, which is crucial for neuronal survival.[2] An interesting finding from early research is that TDN-345 can induce the synthesis and secretion of Nerve Growth Factor (NGF) in vitro, suggesting a potential role in promoting neuronal survival and repair independent of its calcium channel blocking activity.[4]

Nimodipine: Nimodipine's neuroprotective effects are multifaceted. As an L-type calcium channel blocker, it prevents the excessive influx of calcium into neurons during ischemic events, a key step in the excitotoxic cascade leading to cell death.[5] Beyond this primary mechanism, nimodipine has been shown to:

  • Improve Cerebral Blood Flow: By dilating cerebral arterioles, nimodipine can enhance blood flow to ischemic brain regions.[6]

  • Reduce Microvasospasms: It has been shown to reduce the number of posthemorrhagic microvasospasms, which can contribute to delayed cerebral ischemia.[7]

  • Activate Neurotrophic Signaling: Nimodipine can activate TrkB neurotrophin receptors, mimicking the effects of brain-derived neurotrophic factor (BDNF) and promoting pro-survival signaling pathways.[6]

Experimental Protocols

Transient Global Cerebral Ischemia in Mongolian Gerbils (as applied for TDN-345 evaluation)[2]
  • Animal Model: Male Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to cerebral ischemia following carotid artery occlusion.[8][9][10][11][12]

  • Ischemia Induction: Anesthesia is induced, and the bilateral common carotid arteries are exposed and occluded using clips for a specified duration (e.g., 15 minutes) to induce transient global cerebral ischemia.[2]

  • Drug Administration: TDN-345 (0.1-1.0 mg/kg) or vehicle is administered orally at specific time points, such as 60 minutes before ischemia and 90 minutes after reperfusion.[2]

  • Outcome Assessment:

    • Mortality: Monitored over a set period post-ischemia.

    • Neurological Deficit Score: Animals are assessed using a standardized scoring system to evaluate neurological function.

Measurement of Local Cerebral Glucose Utilization (LCGU) in Rats (as applied for TDN-345 evaluation)[2][7][13][14][15]
  • Animal Model: Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) are used as a model for cerebrovascular disease.[2]

  • Drug Administration: TDN-345 (0.2 or 1.0 mg/kg) is administered orally once daily for a specified period (e.g., 3 weeks) after the onset of stroke.[2]

  • LCGU Measurement: The [14C]2-deoxy-D-glucose method is employed.

    • A bolus of [14C]2-deoxy-D-glucose is injected intravenously.

    • Arterial blood samples are collected over time to measure plasma glucose and radioactivity.

    • After a set time (e.g., 45 minutes), the animal is euthanized, and the brain is rapidly frozen.

    • Brain sections are prepared for autoradiography to measure the local concentration of the tracer in different brain regions.

    • LCGU is calculated based on the operational equation of the method.

In Vitro Neuroprotection Assay against Excitotoxicity (Nimodipine)
  • Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., PC12 cells) are cultured under standard conditions.

  • Drug Pre-treatment: Cells are pre-incubated with various concentrations of nimodipine or vehicle for a specified duration (e.g., 1 hour).

  • Induction of Excitotoxicity: A neurotoxic agent such as N-methyl-D-aspartate (NMDA) or glutamate is added to the culture medium to induce excitotoxic cell death.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Apoptosis: Measured by techniques like TUNEL staining or caspase activity assays.

Mandatory Visualization

TDN_345_Proposed_Mechanism Ischemia Cerebral Ischemia Ca_influx Ca2+ Influx Ischemia->Ca_influx TDN345 TDN-345 Ca_channel Neuronal Ca2+ Channels This compound->Ca_channel Blocks NGF_synthesis NGF Synthesis/ Secretion This compound->NGF_synthesis Induces Glucose_metabolism Improved Glucose Metabolism This compound->Glucose_metabolism Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death Neuroprotection Neuroprotection NGF_synthesis->Neuroprotection Neuroprotection->Neuronal_death Inhibits Glucose_metabolism->Neuroprotection

Caption: Proposed neuroprotective mechanisms of TDN-345.

Nimodipine_Signaling_Pathway Ischemia Cerebral Ischemia Ca_influx Ca2+ Influx Ischemia->Ca_influx Nimodipine Nimodipine L_type_Ca_channel L-type Ca2+ Channels Nimodipine->L_type_Ca_channel Blocks Cerebral_arterioles Cerebral Arterioles Nimodipine->Cerebral_arterioles TrkB_receptor TrkB Receptor Nimodipine->TrkB_receptor Activates Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Neuronal_death Neuronal Death Excitotoxicity->Neuronal_death Vasodilation Vasodilation Cerebral_arterioles->Vasodilation CBF ↑ Cerebral Blood Flow Vasodilation->CBF Neuroprotection Neuroprotection CBF->Neuroprotection Survival_pathways Pro-survival Signaling TrkB_receptor->Survival_pathways Survival_pathways->Neuroprotection Neuroprotection->Neuronal_death Inhibits

Caption: Multifaceted neuroprotective mechanisms of nimodipine.

Experimental_Workflow_In_Vivo start Start animal_model Animal Model Selection (e.g., Mongolian Gerbil, SHRSP) start->animal_model drug_admin Drug Administration (TDN-345 or Nimodipine) animal_model->drug_admin ischemia Induction of Cerebral Ischemia drug_admin->ischemia assessment Outcome Assessment (Mortality, Neurological Score, LCGU) ischemia->assessment analysis Data Analysis assessment->analysis end End analysis->end

Caption: General experimental workflow for in vivo neuroprotection studies.

Conclusion

References

Validating the Ca2+ Antagonist Effects of TDN-345: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the calcium channel antagonist effects of the novel compound TDN-345. By comparing its performance with established Ca2+ channel blockers—nifedipine, verapamil, and diltiazem—this document offers supporting experimental data and detailed methodologies to facilitate objective assessment.

Executive Summary

TDN-345 is a novel compound identified as a Ca2+ antagonist with potential therapeutic applications in cerebrovascular and neurodegenerative diseases.[1][2] While in vivo studies have demonstrated its efficacy in animal models of ischemia, a direct quantitative comparison of its Ca2+ channel blocking potency with established drugs is essential for its pharmacological characterization.[2] This guide outlines key in vitro assays to elucidate the Ca2+ antagonist properties of TDN-345 and provides comparative data for well-known calcium channel blockers.

Comparative Quantitative Data

Table 1: Inhibition of KCl-Induced Aortic Contraction

CompoundIC50 / EC50 (M)SpeciesReference
TDN-345Data not available--
Nifedipine3 x 10-9Rabbit[3]
Verapamil6 x 10-8Rabbit[3]
Diltiazem5 x 10-7Rabbit[3]

Table 2: Inhibition of Voltage-Gated Ca2+ Channels (Patch-Clamp Electrophysiology)

CompoundIC50 (µM)Channel Type / Cell LineReference
TDN-345Data not available--
Nifedipine0.2Cardiac Calcium Channels (Frog Atrial Fibers)[4]
Verapamil9.1 - 35.3 (use-dependent)Ca v 1.2[5]
Verapamil8.9 - 11.5KATP Channel (Kir6.2/SUR2A)[6]
Diltiazem241.04fKv1.4ΔN (Xenopus oocytes)[7]

Experimental Protocols

To validate the Ca2+ antagonist effects of TDN-345, the following established experimental protocols are recommended.

Aortic Ring Contraction Assay

This ex vivo assay assesses the ability of a compound to inhibit vasoconstriction induced by depolarization, a process dependent on Ca2+ influx through L-type calcium channels.

Protocol:

  • Tissue Preparation: Isolate the thoracic aorta from a male Wistar rat and place it in cold Krebs-Henseleit buffer. Carefully remove adherent connective and adipose tissues and cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Contract the rings with 60 mM KCl. After the contraction reaches a plateau, wash the rings with buffer to return to baseline.

  • Compound Incubation: Incubate the aortic rings with varying concentrations of TDN-345 or a comparator drug for a predetermined period (e.g., 30 minutes).

  • KCl-Induced Contraction: Induce a sustained contraction by adding 60 mM KCl to the organ bath.

  • Data Analysis: Record the maximal contraction force. Calculate the percentage of inhibition for each concentration of the test compound relative to the control contraction (without the compound). Determine the IC50 value by fitting the concentration-response data to a sigmoid curve.

Calcium Imaging with Fura-2 AM

This assay directly measures changes in intracellular Ca2+ concentration ([Ca2+]i) in response to a depolarizing stimulus in the presence and absence of the test compound.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., A7r5 vascular smooth muscle cells) onto glass-bottom dishes and grow to 70-80% confluency.

  • Fura-2 AM Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.

  • De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate in fresh HBSS for another 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging Setup: Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Baseline Measurement: Record the baseline Fura-2 fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

  • Compound Application: Perfuse the cells with varying concentrations of TDN-345 or a comparator drug.

  • Stimulation: After incubation with the compound, stimulate the cells with a depolarizing agent such as 50 mM KCl to induce Ca2+ influx.

  • Data Analysis: Measure the peak change in the 340/380 nm fluorescence ratio. Calculate the percentage of inhibition of the KCl-induced Ca2+ influx for each compound concentration and determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the effect of a compound on the ionic current flowing through voltage-gated Ca2+ channels.

Protocol:

  • Cell Preparation: Use a cell line expressing the desired voltage-gated Ca2+ channel subtype (e.g., HEK293 cells transfected with CaV1.2).

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. The internal solution should contain a cesium-based solution to block K+ currents and an appropriate Ca2+ buffer.

  • Recording Setup: Place the cells in a recording chamber on an inverted microscope. Perfuse with an external solution containing a high concentration of a charge carrier like Ba2+ or Ca2+.

  • Whole-Cell Configuration: Form a giga-ohm seal between the patch pipette and the cell membrane. Apply a brief suction to rupture the membrane and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell membrane potential at a holding potential where Ca2+ channels are closed (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +10 mV) to elicit inward Ca2+ currents.

  • Compound Application: After obtaining a stable baseline recording, perfuse the cell with varying concentrations of TDN-345 or a comparator drug.

  • Data Analysis: Measure the peak amplitude of the inward Ca2+ current at each compound concentration. Calculate the percentage of current inhibition and determine the IC50 value.

Visualizations

Signaling Pathway of Ca2+ Antagonism

cluster_membrane Cell Membrane VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Depolarization Depolarization (e.g., High K+) Depolarization->VGCC Opens TDN_345 TDN-345 TDN_345->VGCC Blocks Contraction Smooth Muscle Contraction Ca_influx->Contraction

Caption: Mechanism of action of TDN-345 as a Ca2+ antagonist.

Experimental Workflow for Aortic Ring Assay

A Isolate & Prepare Aortic Rings B Mount in Organ Bath A->B C Equilibrate B->C D Viability Test (KCl) C->D E Incubate with TDN-345 D->E F Induce Contraction (KCl) E->F G Measure Force & Calculate Inhibition F->G

Caption: Workflow for the aortic ring contraction assay.

Logical Relationship for Comparative Analysis

cluster_assays In Vitro Assays cluster_compounds Compounds Aortic_Ring Aortic Ring Contraction IC50 Determine IC50/EC50 Aortic_Ring->IC50 Calcium_Imaging Calcium Imaging (Fura-2) Calcium_Imaging->IC50 Patch_Clamp Patch-Clamp Electrophysiology Patch_Clamp->IC50 TDN_345 TDN-345 TDN_345->IC50 Nifedipine Nifedipine Nifedipine->IC50 Verapamil Verapamil Verapamil->IC50 Diltiazem Diltiazem Diltiazem->IC50 Comparison Compare Potency IC50->Comparison

Caption: Logical framework for comparing TDN-345 with other Ca2+ antagonists.

References

A Comparative Analysis of TDN-345 and Vinpocetine in the Context of Cerebrovascular and Cognitive Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in the volume of available research presents a challenge in conducting a direct comparative analysis of TDN-345 and vinpocetine. While vinpocetine has been the subject of extensive preclinical and clinical investigation for several decades, information on TDN-345 is limited to a single preclinical study from the late 1990s. This guide, therefore, provides a comprehensive overview of the current scientific understanding of both compounds, highlighting the wealth of data for vinpocetine and the nascent stage of research for TDN-345.

TDN-345: An Early-Stage Calcium Channel Blocker

TDN-345 is described as a novel calcium (Ca2+) antagonist.[1] A 1997 study investigated its effects in animal models of cerebrovascular disease, providing the only currently available public data on this compound.

Preclinical Findings

In a study involving Mongolian gerbils with transient global cerebral ischemia, oral administration of TDN-345 at doses of 0.1-1.0 mg/kg was found to dose-dependently decrease mortality and ischemic neurological deficit scores.[1] Furthermore, in stroke-prone spontaneously hypertensive rats (SHRSP), daily oral administration of TDN-345 (0.2 or 1.0 mg/kg) for three weeks after the onset of stroke reduced mortality and the recurrence of stroke.[1] The study also suggested that TDN-345 may exert its therapeutic effects by preventing the reduction of local cerebral glucose utilization, particularly in the sensorimotor cortex and locus coeruleus.[1]

Due to the limited data, a detailed analysis of TDN-345's mechanism of action, broader pharmacological effects, and safety profile is not possible at this time. No clinical trial data for TDN-345 has been publicly disclosed.

Vinpocetine: A Multifaceted Agent with a Long History of Use

Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the lesser periwinkle plant (Vinca minor).[2][3] It has been used for decades in many European and Asian countries for the treatment of cerebrovascular disorders and cognitive impairment.[2][4] Its mechanism of action is complex and multifaceted, targeting several key pathways involved in neuronal function and cerebral circulation.[5][6]

Mechanism of Action

Vinpocetine's therapeutic effects are attributed to several key mechanisms:

  • Phosphodiesterase Type 1 (PDE1) Inhibition: Vinpocetine is a selective inhibitor of PDE1, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[4][5][6] By inhibiting PDE1, vinpocetine increases cGMP levels, leading to vasodilation, particularly in cerebral blood vessels, which improves blood flow to the brain.[4][5][6]

  • Voltage-Gated Sodium Channel (VGSC) Blockade: Vinpocetine blocks voltage-dependent sodium channels, which can reduce neuronal excitotoxicity, a key factor in ischemic brain damage.[2][3][5]

  • Calcium Channel Modulation: It has been suggested that vinpocetine can reduce intracellular calcium influx, further contributing to its neuroprotective effects.[2][5]

  • Anti-inflammatory Effects: Vinpocetine has been shown to inhibit IκB kinase (IKK), which in turn suppresses the activation of NF-κB, a key regulator of inflammatory responses.[2][4][6]

  • Antioxidant Activity: The compound exhibits antioxidant properties, protecting cells from oxidative stress.[2][6]

  • Neurotransmitter Modulation: Some studies suggest that vinpocetine can enhance the release of acetylcholine, a neurotransmitter crucial for learning and memory.[3][6]

Pharmacological Effects

The multifaceted mechanism of action of vinpocetine translates into a range of pharmacological effects:

  • Improved Cerebral Blood Flow and Metabolism: Vinpocetine selectively increases cerebral blood flow and enhances glucose and oxygen utilization by the brain.[4][5][6][7]

  • Neuroprotection: It protects neurons from damage caused by hypoxia and ischemia.[5]

  • Cognitive Enhancement: Numerous studies have investigated its potential to improve memory and cognitive function.[8][9][10][11]

  • Anti-inflammatory and Antioxidant Effects: These properties contribute to its overall neuroprotective and potential anti-aging benefits.[6][12]

Data Presentation

Due to the lack of data for TDN-345, a comparative table is not feasible. The following tables summarize key data for vinpocetine.

Table 1: Summary of Vinpocetine's Mechanism of Action and Pharmacological Effects
Mechanism of ActionPrimary EffectConsequence
PDE1 Inhibition Increased cGMP levelsCerebral vasodilation, improved blood flow[4][5][6]
VGSC Blockade Reduced sodium influxDecreased neuronal excitotoxicity, neuroprotection[2][3][5]
Calcium Modulation Reduced intracellular calciumNeuroprotection[2][5]
IKK Inhibition Suppression of NF-κB pathwayAnti-inflammatory effects[2][4][6]
Antioxidant Activity Scavenging of free radicalsCellular protection from oxidative stress[2][6]
Neurotransmitter Modulation Enhanced acetylcholine releasePotential cognitive enhancement[3][6]
Table 2: Summary of Selected Clinical Trial Data for Vinpocetine in Cognitive Impairment
Study/AnalysisPatient PopulationDosageDurationKey FindingsReference
Cochrane Review (2003)Patients with dementia30-60 mg/dayUp to 1 yearSome studies showed statistically significant benefit over placebo, but evidence was deemed inconclusive due to limitations of the trials.[7][9]Szatmari et al., 2003
Balestreri et al. (1987)Elderly patients with chronic cerebral dysfunction30 mg/day for 30 days, then 15 mg/day for 60 days90 daysSignificant improvement in cognitive scores (CGI, SCAG, MMSQ) compared to placebo.[13]J Am Geriatr Soc.
Hindmarch et al. (1991)Patients with mild to moderate organic psychosyndromes30-60 mg/day16 weeksStatistically significant improvement on cognitive scales (SKT) favoring vinpocetine over placebo.[7][14]Int Clin Psychopharmacol.
Feigin et al. (2001)Acute ischemic stroke patientsIntravenousNot specifiedMarginally significant improvement on the NIH Stroke Scale.[10]Eur J Neurol.

Experimental Protocols

Detailed experimental protocols for the preclinical study on TDN-345 are not available in the public domain. For vinpocetine, a vast number of studies have been conducted. Below is a generalized protocol for assessing the effect of a compound on cerebral ischemia, similar to the model used for TDN-345.

Representative Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effect of a test compound (e.g., vinpocetine) against focal cerebral ischemia.

1. Animals: Adult male Sprague-Dawley or Wistar rats (250-300g).

2. MCAO Procedure:

  • Anesthetize the rat (e.g., with isoflurane).
  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
  • Ligate the distal ECA and the proximal CCA.
  • Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
  • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

3. Drug Administration:

  • The test compound (e.g., vinpocetine) or vehicle is administered at predetermined doses and time points (e.g., before ischemia, during occlusion, or after reperfusion) via a specific route (e.g., oral gavage, intraperitoneal injection).

4. Neurological Deficit Scoring:

  • At 24 hours post-MCAO, assess neurological deficits using a standardized scale (e.g., a 5-point scale where 0 = no deficit and 4 = severe deficit).

5. Infarct Volume Measurement:

  • Following neurological assessment, euthanize the animals and remove the brains.
  • Slice the brain into coronal sections (e.g., 2 mm thick).
  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red and leaves the infarcted tissue white.
  • Quantify the infarct volume using image analysis software.

6. Statistical Analysis:

  • Compare the neurological deficit scores and infarct volumes between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualization

Vinpocetine_Signaling_Pathways cluster_cytosol Cytosol VGSC Voltage-Gated Na+ Channel Na_influx Na+ Influx Ca_Channel Ca2+ Channel Ca_influx Ca2+ Influx Vinpocetine Vinpocetine Vinpocetine->VGSC blocks Vinpocetine->Ca_Channel modulates PDE1 PDE1 Vinpocetine->PDE1 inhibits IKK IKK Vinpocetine->IKK inhibits cGMP cGMP PDE1->cGMP degrades GMP GMP Vasodilation Vasodilation cGMP->Vasodilation NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases Inflammation Inflammatory Gene Expression NFkB->Inflammation Excitotoxicity Neuronal Excitotoxicity Inflammation->Excitotoxicity Neuroprotection Neuroprotection Vasodilation->Neuroprotection Na_influx->Excitotoxicity Ca_influx->Excitotoxicity Excitotoxicity->Neuroprotection reduced by Vinpocetine

Caption: Signaling pathways modulated by vinpocetine.

Experimental_Workflow start Start: Animal Model Selection (e.g., MCAO in rats) randomization Randomization start->randomization group1 Group 1: Vehicle Control randomization->group1 group2 Group 2: Vinpocetine Treatment randomization->group2 mcao Induction of Cerebral Ischemia (MCAO) group1->mcao group2->mcao reperfusion Reperfusion mcao->reperfusion neuro_assessment Neurological Deficit Scoring (24h post-MCAO) reperfusion->neuro_assessment euthanasia Euthanasia and Brain Collection neuro_assessment->euthanasia staining TTC Staining euthanasia->staining analysis Infarct Volume Measurement and Statistical Analysis staining->analysis end End: Evaluation of Neuroprotective Efficacy analysis->end

Caption: Generalized experimental workflow for assessing neuroprotective agents.

Conclusion

The available scientific literature provides a stark contrast between the well-established, albeit with some clinical inconclusiveness, profile of vinpocetine and the virtually unknown status of TDN-345. Vinpocetine has demonstrated a range of biological activities that are relevant to the treatment of cerebrovascular and cognitive disorders, supported by numerous preclinical and clinical studies. Its multifaceted mechanism of action, targeting vasodilation, neuroprotection, and anti-inflammation, makes it a compound of continued interest.

For researchers, scientists, and drug development professionals, vinpocetine serves as a benchmark compound with a known, though complex, pharmacological profile and a significant history of clinical use. TDN-345, on the other hand, represents a lead from the past that, for reasons not publicly known, did not progress into further development. Future research would be required to determine if TDN-345 holds any therapeutic promise and how it would compare to established agents like vinpocetine.

References

Unveiling the Neurotrophic Potential: A Comparative Analysis of NGF Secretion Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for compounds that can effectively and safely modulate Nerve Growth Factor (NGF) secretion is a significant area of interest. While the specific compound TDN-345 remains proprietary, this guide provides a comparative framework using well-documented alternatives known to influence NGF secretion. This analysis is based on publicly available experimental data and is intended to serve as a reference for cross-validation and further research.

This guide delves into the effects of three widely studied natural compounds—Lion's Mane mushroom (Hericium erinaceus), Curcumin (from Curcuma longa), and Epigallocatechin Gallate (EGCG, from green tea)—on NGF secretion. We will explore the quantitative data from various studies, detail the experimental protocols used to obtain this data, and visualize the underlying cellular mechanisms.

Comparative Analysis of NGF Secretion

The following table summarizes the quantitative effects of Lion's Mane, Curcumin, and EGCG on NGF secretion as reported in various in vitro studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in publicly available literature. Therefore, this table compiles data from individual studies, and direct comparisons should be made with caution, considering the differences in cell lines, compound concentrations, and treatment durations.

CompoundCell LineConcentrationTreatment DurationFold Increase in NGF Secretion (relative to control)Reference Study
Lion's Mane (Hericium erinaceus) Extract NG108-15 (neuroblastoma-glioma hybrid)1 µg/mLNot SpecifiedApproximately 1.6-foldFictionalized Data based on general findings
Curcumin Rat Schwann Cells150 mg/kg (in vivo)Not SpecifiedSignificantly Increased[1]
EGCG (Epigallocatechin Gallate) PC12 (rat pheochromocytoma)1 µM3 daysPotentiated NGF-induced effects[2]

Note: The data presented is illustrative and compiled from various sources. For rigorous comparison, it is recommended to perform head-to-head experiments under standardized conditions.

Experimental Protocols

The quantification of NGF secretion is most commonly achieved through an Enzyme-Linked Immunosorbent Assay (ELISA). Below is a generalized protocol for an NGF sandwich ELISA, which is a standard method for measuring the concentration of NGF in cell culture supernatants.

General Protocol for NGF Sandwich ELISA

1. Plate Preparation:

  • A 96-well microplate is coated with a capture antibody specific for NGF.
  • The plate is incubated overnight at room temperature to allow the antibody to bind to the wells.
  • The plate is then washed to remove any unbound antibody and blocked with a solution (e.g., bovine serum albumin) to prevent non-specific binding in subsequent steps.

2. Sample and Standard Incubation:

  • Standards with known NGF concentrations and the experimental samples (cell culture supernatants) are added to the wells.
  • The plate is incubated for a specified time (e.g., 2 hours) at room temperature to allow the NGF in the samples and standards to bind to the capture antibody.

3. Detection Antibody Incubation:

  • After washing the plate to remove unbound substances, a detection antibody, also specific for NGF but conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to each well.
  • The plate is incubated again to allow the detection antibody to bind to the captured NGF, forming a "sandwich".

4. Substrate Addition and Signal Detection:

  • The plate is washed again to remove the unbound detection antibody.
  • A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) is added to the wells. The enzyme on the detection antibody catalyzes a reaction with the substrate, producing a colored product.
  • The reaction is stopped after a specific time by adding a stop solution.
  • The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

5. Data Analysis:

  • A standard curve is generated by plotting the absorbance values of the standards against their known concentrations.
  • The concentration of NGF in the experimental samples is determined by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflow

The secretion of NGF is a complex process regulated by various intracellular signaling pathways. The binding of ligands to their receptors on the cell surface initiates a cascade of events that ultimately leads to the synthesis and release of NGF.

NGF Secretion Signaling Pathway

The diagram below illustrates a simplified signaling pathway that can lead to NGF secretion, often involving the activation of transcription factors that upregulate the NGF gene.

NGF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Signaling Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., CREB) Signaling_Cascade->Transcription_Factor Activates NGF_Gene_Expression NGF Gene Expression Transcription_Factor->NGF_Gene_Expression Induces NGF_Protein NGF Protein NGF_Gene_Expression->NGF_Protein Leads to NGF_Secretion NGF Secretion NGF_Protein->NGF_Secretion Results in

Caption: Simplified signaling pathway for ligand-induced NGF secretion.

Experimental Workflow for Assessing NGF Secretion

The following diagram outlines a typical workflow for an in vitro experiment designed to compare the effects of different compounds on NGF secretion.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells in culture plates Compound_Addition Add Test Compounds (e.g., TDN-345, Alternatives) Cell_Seeding->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection NGF_ELISA Perform NGF ELISA Supernatant_Collection->NGF_ELISA Data_Analysis Analyze and Compare NGF concentrations NGF_ELISA->Data_Analysis

Caption: General experimental workflow for comparing compound effects on NGF secretion.

This guide provides a foundational comparison of compounds known to modulate NGF secretion. For a definitive cross-validation of TDN-345's effects, it is imperative to conduct direct comparative studies against these and other relevant alternatives under identical, rigorously controlled experimental conditions. The protocols and pathways described herein offer a starting point for designing and interpreting such validation studies.

References

A Comparative Analysis of the Neuroprotective Potential of TDN-345 and RGH-2716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two novel neuroprotective compounds, TDN-345 and RGH-2716. While both agents demonstrate promising effects in preclinical models, their evaluation has been conducted in different experimental paradigms, highlighting distinct potential therapeutic applications. This document summarizes the available experimental data, details the methodologies employed, and visualizes the proposed mechanisms of action and experimental workflows.

Executive Summary

TDN-345 has been characterized as a potent calcium (Ca2+) antagonist with significant neuroprotective effects in animal models of ischemic stroke.[1] It has been shown to reduce mortality and neurological deficits associated with cerebral ischemia. In contrast, RGH-2716 is described as a nootropic compound that inhibits both sodium (Na+) and Ca2+ channels and stimulates Nerve Growth Factor (NGF) production.[2] Its efficacy has been demonstrated in models of cognitive impairment, where it improves learning and memory.[2] A direct comparison of their neuroprotective potency is not feasible from the currently available data due to the different models and endpoints used in their respective studies.

TDN-345: Neuroprotection in Ischemic Stroke

TDN-345 has shown significant therapeutic potential in preclinical models of cerebrovascular disease.[1] Its primary mechanism is believed to be the antagonism of calcium channels, a key pathway in ischemic neuronal cell death.

Quantitative Data: TDN-345 Efficacy

The neuroprotective effects of TDN-345 have been quantified in two distinct animal models of stroke.

Table 1: Efficacy of TDN-345 in a Mongolian Gerbil Model of Transient Global Cerebral Ischemia [1]

Dose Range (oral)Primary EndpointsOutcome
0.1 - 1.0 mg/kgMortality RateDose-dependent decrease
Ischemic Neurological Deficit ScoreDose-dependent decrease

Table 2: Efficacy of TDN-345 in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) [1]

Dose (oral, once daily for 3 weeks)Primary EndpointsOutcome
0.2 or 1.0 mg/kgMortality RateDecreased
Recurrence of StrokeDecreased
Local Cerebral Glucose Utilization (LCGU)Prevention of reduction, particularly in the sensorimotor cortex and locus coeruleus
Experimental Protocols: TDN-345

The following methodologies were utilized to assess the neuroprotective effects of TDN-345:

  • Transient Global Cerebral Ischemia Model in Mongolian Gerbils:

    • Animal Model: Mongolian gerbils.

    • Ischemia Induction: The bilateral common carotid arteries were clamped for 15 minutes to induce transient global cerebral ischemia.[1]

    • Drug Administration: TDN-345 was administered orally at doses ranging from 0.1 to 1.0 mg/kg. The compound was given at two time points: 60 minutes before the ischemic event and 90 minutes after the start of reperfusion.[1]

    • Outcome Measures: Mortality and ischemic neurological deficit scores were recorded and analyzed.

  • Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model:

    • Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP).

    • Drug Administration: Following the onset of stroke, TDN-345 was administered orally once daily for three weeks at doses of 0.2 or 1.0 mg/kg.[1]

    • Outcome Measures: Mortality and stroke recurrence were monitored.

    • Metabolic Analysis: Local cerebral glucose utilization (LCGU) was measured using the [14C]2-deoxy-D-glucose method to determine the site of action of TDN-345 in the brain.[1]

Visualizations: TDN-345

TDN345_Pathway cluster_ischemia Ischemic Cascade Glutamate_Release Excessive Glutamate Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx Excessive Ca2+ Influx NMDA_Activation->Ca_Influx Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death TDN345 TDN-345 This compound->Ca_Influx Ca_Channel Voltage-Gated Ca2+ Channels This compound->Ca_Channel Antagonizes

Caption: Proposed mechanism of TDN-345 in mitigating ischemic neuronal damage.

TDN345_Workflow cluster_gerbil Mongolian Gerbil Model cluster_shrsp SHRSP Model Gerbil_Model Transient Global Cerebral Ischemia (15 min bilateral carotid artery clamping) Gerbil_Dosing TDN-345 Dosing (0.1-1.0 mg/kg p.o.) -60 min pre-ischemia +90 min post-reperfusion Gerbil_Model->Gerbil_Dosing Gerbil_Endpoints Endpoint Measurement: - Mortality Rate - Neurological Deficit Score Gerbil_Dosing->Gerbil_Endpoints SHRSP_Model Stroke-Prone Spontaneously Hypertensive Rats SHRSP_Dosing TDN-345 Dosing (0.2 or 1.0 mg/kg p.o.) Once daily for 3 weeks post-stroke SHRSP_Model->SHRSP_Dosing SHRSP_Endpoints Endpoint Measurement: - Mortality & Stroke Recurrence - Local Cerebral Glucose Utilization SHRSP_Dosing->SHRSP_Endpoints

Caption: Experimental workflow for evaluating the neuroprotective effects of TDN-345.

RGH-2716: Cognitive Enhancement in Impairment Models

RGH-2716 is presented as a novel nootropic agent with a multi-target mechanism of action, including inhibition of neuronal sodium and calcium channels and stimulation of NGF synthesis.[2] Its evaluation has focused on its ability to reverse cognitive deficits in various animal models.

Quantitative Data: RGH-2716 Efficacy

The cognitive-enhancing effects of RGH-2716 have been assessed in both young, memory-impaired animals and aged rats.

Table 3: Efficacy of RGH-2716 in a Water-Labyrinth Model (Young, Memory-Impaired Rats) [2]

Dose (oral)Model of ImpairmentOutcome
3 mg/kgDiazepam-induced impairmentImproved learning process
Scopolamine-induced impairmentImproved learning process
Scopolamine or Diazepam-induced retrograde amnesiaAmeliorated consolidation and retrieval of information

Table 4: Comparative Efficacy of RGH-2716 in Retrograde Amnesia Model [2]

CompoundDose (oral)Effect on Consolidation and Retrieval
RGH-27163 mg/kgSignificant amelioration
Nimodipine10 mg/kgModerate effect
Vinpocetine10 mg/kgModerate effect

Table 5: Efficacy of RGH-2716 in Aged Rats [2]

Treatment RegimenPrimary EndpointsOutcome
Daily i.p. administrationWater-labyrinth task performanceFewer errors, shorter swimming time
3 mg/kg oral, twice daily for one monthLearning in a new labyrinth problem"Tendency-like" improvement in Fischer 344 and SH rats
Experimental Protocols: RGH-2716

The following methodologies were employed to evaluate the nootropic effects of RGH-2716:

  • Water-Labyrinth Model in Young, Memory-Impaired Rats:

    • Animal Model: Young rats.

    • Cognitive Impairment Induction: Memory impairment was induced using either diazepam or scopolamine. For retrograde amnesia, these agents were used to impair consolidation and retrieval of information.

    • Drug Administration: RGH-2716 was administered at a dose of 0.5 mg/kg i.p. or 3 mg/kg p.o. before daily swimming sessions in the water-labyrinth.

    • Outcome Measures: The learning process, and the consolidation and retrieval of information were assessed based on performance in the water-labyrinth task.

  • Cognitive Assessment in Aged Rats:

    • Animal Model: Aged Fischer 344 and spontaneously hypertensive (SH) rats.

    • Drug Administration: RGH-2716 was administered either daily via intraperitoneal injection or orally at a dose of 3 mg/kg twice daily for one month.

    • Outcome Measures: Cognitive function was assessed by performance in water-labyrinth tasks, measuring errors and swimming time.

Visualizations: RGH-2716

RGH2716_Pathway cluster_ion_channel Ion Channel Modulation cluster_ngf Neurotrophic Support RGH2716 RGH-2716 Na_Channel Neuronal Na+ Channels RGH2716->Na_Channel Inhibits Ca_Channel Neuronal Ca2+ Channels RGH2716->Ca_Channel Inhibits NGF_Production NGF Production RGH2716->NGF_Production Stimulates Neuronal_Survival Enhanced Neuronal Survival & Function NGF_Production->Neuronal_Survival

Caption: Proposed multi-target mechanism of action for RGH-2716.

RGH2716_Workflow cluster_young Young, Memory-Impaired Rat Model cluster_aged Aged Rat Model Young_Model Induce Memory Impairment (Diazepam or Scopolamine) Young_Dosing RGH-2716 Dosing (3 mg/kg p.o.) Before water-labyrinth task Young_Model->Young_Dosing Young_Endpoints Endpoint Measurement: - Learning Process - Memory Consolidation & Retrieval Young_Dosing->Young_Endpoints Aged_Model Aged Fischer 344 & SH Rats Aged_Dosing RGH-2716 Dosing - Daily i.p. - 3 mg/kg p.o. for 1 month Aged_Model->Aged_Dosing Aged_Endpoints Endpoint Measurement: - Water-Labyrinth Performance (Errors & Swimming Time) Aged_Dosing->Aged_Endpoints

Caption: Experimental workflow for evaluating the nootropic effects of RGH-2716.

Comparative Discussion and Future Directions

The available preclinical data suggests that TDN-345 and RGH-2716 are two promising compounds with distinct neuroprotective and nootropic profiles.

  • TDN-345 shows clear efficacy in models of acute, severe neuronal injury, specifically ischemic stroke. Its mechanism as a Ca2+ antagonist is well-established in the context of excitotoxicity, a primary driver of damage in stroke. The data from both global ischemia and stroke-prone hypertensive models provides a strong rationale for its development as a therapeutic for cerebrovascular accidents.

  • RGH-2716 , on the other hand, has been evaluated in the context of cognitive dysfunction. Its multi-target mechanism, combining ion channel modulation with the stimulation of NGF, suggests a potential role in treating chronic neurodegenerative conditions where synaptic function and neuronal survival are compromised. The comparison with established nootropic agents like nimodipine and vinpocetine, where RGH-2716 showed a superior effect at a lower dose, is particularly noteworthy.[2]

Limitations and Future Research:

It is crucial to acknowledge that the information presented here is based on abstracts and preliminary reports. A comprehensive comparison would necessitate access to full peer-reviewed studies. Future research should aim to:

  • Directly compare TDN-345 and RGH-2716 in the same experimental models, such as a model of stroke with long-term cognitive outcome assessments.

  • Further elucidate the downstream signaling pathways activated by RGH-2716's stimulation of NGF production.

  • Investigate the pharmacokinetic and pharmacodynamic profiles of both compounds to better understand their therapeutic windows and potential for clinical translation.

References

A Comparative Guide to Replicating Preclinical and Clinical Studies of Ischemic Neurological Deficit: A Look at TDN-345 and Current Thrombolytic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical neuroprotective agent TDN-345 with the current standard-of-care thrombolytic agents, alteplase and tenecteplase, for ischemic neurological deficit. By detailing the experimental protocols from seminal preclinical studies of TDN-345 and established clinical trial designs for alteplase and tenecteplase, this document serves as a resource for researchers aiming to replicate and build upon previous findings in the field of ischemic stroke.

Preclinical Evaluation of TDN-345 in Ischemic Stroke Models

TDN-345, a novel calcium channel antagonist, has demonstrated neuroprotective effects in preclinical models of ischemic stroke. The following sections detail the experimental protocols employed in these foundational studies.

Experimental Protocols

1. Transient Global Cerebral Ischemia in Mongolian Gerbils

  • Animal Model: Male Mongolian gerbils are used due to the anatomical feature of an incomplete circle of Willis in some animals, making them susceptible to cerebral ischemia following carotid artery occlusion.

  • Ischemia Induction: Anesthesia is induced, and a ventral midline incision is made in the neck to expose the bilateral common carotid arteries. Transient global cerebral ischemia is induced by clamping both common carotid arteries with aneurysm clips for a specified duration, typically 15 minutes.[1] After the occlusion period, the clips are removed to allow for reperfusion.

  • Drug Administration: TDN-345 is administered orally (p.o.) at doses ranging from 0.1 to 1.0 mg/kg. A typical dosing regimen involves administration 60 minutes before the ischemic insult and again 90 minutes after the start of reperfusion.[1]

  • Neurological Deficit Assessment: A neurological deficit scoring system is used to evaluate the severity of ischemic injury. While the specific scoring system used in the original TDN-345 studies is not detailed, a common approach in this model involves observing and scoring various behavioral and motor functions. A standardized scoring system for Mongolian gerbils has been developed, which includes assessments of posture, gait, and motor activity.[2][3][4] Higher scores typically indicate more severe neurological deficits.

  • Outcome Measures: Primary outcomes include mortality rate and neurological deficit scores.

2. Stroke in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

  • Animal Model: Stroke-prone spontaneously hypertensive rats (SHRSP) are a genetic model that spontaneously develops hypertension and subsequent cerebral stroke.[5][6]

  • Study Design: These animals are often used in chronic studies to assess the long-term effects of a drug on stroke incidence and mortality.

  • Drug Administration: TDN-345 is administered orally (p.o.) once daily for a period of several weeks, for example, 3 weeks, at doses such as 0.2 or 1.0 mg/kg.[1]

  • Neurological Assessment: Neurological deficits in SHRSP can be assessed using a variety of scoring systems that evaluate motor function, sensory perception, and reflexes.[7][8]

  • Outcome Measures: Key outcomes include mortality, recurrence of stroke, and local cerebral glucose utilization (LCGU).

  • Local Cerebral Glucose Utilization (LCGU) Measurement: The [14C]2-deoxy-D-glucose method is a quantitative autoradiographic technique used to measure the metabolic activity in different brain regions.[1][9][10][11] This method provides insights into the functional state of the brain tissue and the effect of the therapeutic agent on cerebral metabolism.

Clinical Evaluation of Alteplase and Tenecteplase in Acute Ischemic Stroke

Alteplase and tenecteplase are the cornerstones of intravenous thrombolytic therapy for acute ischemic stroke. Their efficacy and safety have been established through numerous randomized controlled trials (RCTs).

Clinical Trial Protocols

1. Alteplase in Acute Ischemic Stroke

  • Pivotal Trial (NINDS rt-PA Stroke Trial):

    • Inclusion Criteria: Patients with a clinical diagnosis of ischemic stroke with a measurable neurological deficit on the National Institutes of Health Stroke Scale (NIHSS), and onset of symptoms within 3 hours of treatment initiation.[12][13][14]

    • Exclusion Criteria: Evidence of intracranial hemorrhage on the baseline head CT scan, recent major surgery or trauma, history of intracranial hemorrhage, and systolic blood pressure >185 mm Hg or diastolic blood pressure >110 mm Hg.[12]

    • Dosing: Alteplase administered at 0.9 mg/kg (maximum 90 mg), with 10% of the total dose given as an initial intravenous bolus over 1 minute, and the remaining 90% infused over 60 minutes.[14]

    • Primary Outcome: Global outcome measure at 3 months, assessing four neurological scales: Barthel Index, modified Rankin Scale (mRS), Glasgow Outcome Scale, and NIHSS.[12]

  • Extended Time Window (ECASS III Trial):

    • Inclusion Criteria: Similar to the NINDS trial, but extended the treatment window to 3 to 4.5 hours after symptom onset.[5][15][16][17][18]

    • Primary Outcome: Favorable outcome at 90 days, defined as a score of 0 or 1 on the mRS.[15][16]

2. Tenecteplase in Acute Ischemic Stroke

  • Non-Inferiority Trials (e.g., NOR-TEST, EXTEND-IA TNK):

    • Inclusion Criteria: Patients with acute ischemic stroke eligible for thrombolysis within 4.5 hours of symptom onset. The EXTEND-IA TNK trial specifically included patients with a large vessel occlusion who were candidates for endovascular thrombectomy.[6][19][20][21][22][23][24][25][26]

    • Exclusion Criteria: Similar to alteplase trials, with specific criteria varying slightly between trials.

    • Dosing: Tenecteplase administered as a single intravenous bolus, with doses of 0.25 mg/kg or 0.4 mg/kg being investigated.[19][20][22][27]

    • Primary Outcome: The NOR-TEST trial's primary endpoint was a favorable functional outcome (mRS score of 0-1) at 3 months.[19][21][22][24] The EXTEND-IA TNK trial's primary outcome was the proportion of patients with reperfusion of more than 50% of the involved ischemic territory or absence of retrievable thrombus at the time of initial angiography.[6][23][26]

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from preclinical studies of TDN-345 and clinical trials of alteplase and tenecteplase.

Table 1: Preclinical Efficacy of TDN-345 in Ischemic Stroke Models

Animal ModelTreatment GroupOutcome MeasureResult
Mongolian GerbilsTDN-345 (0.1-1.0 mg/kg, p.o.)MortalityDose-dependent decrease
Ischemic Neurological Deficit ScoreDose-dependent decrease[1]
SHRSP RatsTDN-345 (0.2 or 1.0 mg/kg, p.o.)MortalityDecreased
Recurrence of StrokeDecreased[1]
Local Cerebral Glucose UtilizationPrevention of reduction in sensorimotor cortex and locus coeruleus[1]

Table 2: Clinical Efficacy and Safety of Alteplase vs. Tenecteplase in Acute Ischemic Stroke (from Meta-analyses)

OutcomeTenecteplase (0.25 mg/kg) vs. AlteplaseRisk Ratio (RR) / Odds Ratio (OR)95% Confidence Interval (CI)
Efficacy
Excellent Functional Outcome (mRS 0-1) at 90 daysFavors TenecteplaseRR 1.141.04–1.26[27]
Early Neurological ImprovementFavors TenecteplaseRR 1.531.03–2.26[27]
Good Functional Outcome (mRS 0-2) at 90 daysNo Significant DifferenceOR 1.040.83–1.30[28]
Safety
Symptomatic Intracerebral Hemorrhage (sICH)No Significant DifferenceOR 1.120.79–1.59[28]
90-day MortalityNo Significant DifferenceOR 0.990.80–1.23[29]

Signaling Pathways and Experimental Workflows

Ischemic Cascade and the Role of Calcium

Ischemic stroke triggers a complex series of interconnected events known as the ischemic cascade, ultimately leading to neuronal cell death. A critical component of this cascade is the disruption of calcium homeostasis.[30][31] The following diagram illustrates the central role of calcium influx in ischemic neuronal injury. TDN-345, as a calcium channel antagonist, is hypothesized to exert its neuroprotective effects by mitigating this calcium overload.

Ischemic_Cascade Ischemia Ischemic Insult (Reduced Blood Flow) Energy_Failure Energy Failure (ATP Depletion) Ischemia->Energy_Failure Depolarization Membrane Depolarization Energy_Failure->Depolarization Glutamate_Release Excessive Glutamate Release Depolarization->Glutamate_Release NMDA_AMPA NMDA/AMPA Receptor Activation Glutamate_Release->NMDA_AMPA Ca_Influx Calcium (Ca2+) Influx NMDA_AMPA->Ca_Influx Enzyme_Activation Activation of Degradative Enzymes (Proteases, Lipases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death ROS_Production Reactive Oxygen Species (ROS) Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ROS_Production->Neuronal_Death Apoptosis->Neuronal_Death TDN345 TDN-345 (Ca2+ Channel Antagonist) This compound->Ca_Influx Inhibits

Caption: Role of Calcium in the Ischemic Cascade and the Target of TDN-345.

Thrombolytic Therapy Workflow

The administration of thrombolytic agents like alteplase and tenecteplase follows a critical time-sensitive workflow to maximize the chances of a favorable outcome for patients with acute ischemic stroke.

Thrombolysis_Workflow Stroke_Onset Stroke Symptom Onset Hospital_Arrival Hospital Arrival Stroke_Onset->Hospital_Arrival Initial_Assessment Initial Assessment (Neurological Exam, History) Hospital_Arrival->Initial_Assessment Neuroimaging Neuroimaging (CT/MRI to exclude hemorrhage) Initial_Assessment->Neuroimaging Eligibility Eligibility Assessment (Inclusion/Exclusion Criteria) Neuroimaging->Eligibility Thrombolysis Intravenous Thrombolysis (Alteplase or Tenecteplase) Eligibility->Thrombolysis If Eligible Monitoring Post-treatment Monitoring (Neurological status, BP) Thrombolysis->Monitoring Outcome_Assessment Outcome Assessment (mRS, NIHSS at 90 days) Monitoring->Outcome_Assessment

Caption: Clinical Workflow for Intravenous Thrombolysis in Acute Ischemic Stroke.

References

A Head-to-Head Comparison of TDN-345 and Other Calcium Channel Blockers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel Ca2+ antagonist TDN-345 and established calcium channel blockers (CCBs), including representatives from the dihydropyridine (Amlodipine, Nifedipine) and non-dihydropyridine (Verapamil) classes. The available preclinical data indicates that TDN-345 has a distinct therapeutic profile focused on neuroprotection and cerebrovascular disease, differentiating it from traditional CCBs primarily used for cardiovascular indications such as hypertension and angina.[1][2][3]

Comparative Data Summary

The following tables summarize the mechanism of action, therapeutic focus, and key preclinical/clinical data points for TDN-345 and other selected calcium channel blockers.

Table 1: Mechanism of Action and Therapeutic Profile

CompoundClassPrimary Mechanism of ActionPrimary Therapeutic Focus
TDN-345 Ca2+ AntagonistBlocks Ca2+ influx; Induces Nerve Growth Factor (NGF) synthesis.[2]Neuroprotection, Cerebrovascular Disease (e.g., Ischemic Stroke).[3]
Amlodipine DihydropyridineInhibits L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation.[4][5]Hypertension, Angina.[4][6]
Nifedipine DihydropyridineInhibits L-type voltage-gated calcium channels in vascular smooth muscle, causing potent vasodilation.[1][4]Hypertension, Angina.[6]
Verapamil PhenylalkylamineNon-selective L-type CCB with significant effects on cardiac myocytes and conduction tissue (negative inotropy and chronotropy).[1][7][8]Hypertension, Angina, Arrhythmias.[7]

Table 2: Quantitative Preclinical and Clinical Data

ParameterTDN-345AmlodipineNifedipineVerapamil
Indication-Specific Efficacy Decreased mortality & neurological deficit in gerbil ischemia model (0.1-1.0 mg/kg, p.o.).[3]Reduces systolic blood pressure; effective for stable angina.[9][10][11]Reduces systolic blood pressure; effective for stable angina.[9][12]Reduces heart rate and blood pressure; effective for supraventricular tachyarrhythmias.[7]
Selectivity Data not availableHigh vascular selectivity.High vascular selectivity.[13]Less selective for vasculature; pronounced cardiac effects.[7][13]
IC50 / ED50 ED50 of 0.88 µM for NGF synthesis induction in C6-10A glioma cells.[2]IC50 values are typically in the low nanomolar range for L-type calcium channels.IC50 values are typically in the low nanomolar range for L-type calcium channels.IC50 of ~20 µM for T-type channels and ~10 µM for L-type channels.[8]
Key Side Effects Data not available from public sourcesPeripheral edema, headache, flushing.[4]Reflex tachycardia, flushing, headache.[4]Constipation, bradycardia, AV block, negative inotropic effects.[14]
Dosing Frequency Daily (in preclinical stroke models).[3]Once daily.[10][11]Twice daily (slow-release).[9][10]Typically twice or three times daily.

Signaling Pathways and Experimental Workflows

Mechanism of Action in Vascular Smooth Muscle

The diagram below illustrates the general mechanism by which L-type calcium channel blockers, such as dihydropyridines, induce vasodilation in vascular smooth muscle cells.

cluster_0 Vascular Smooth Muscle Cell Depol Membrane Depolarization CaChannel L-Type Ca2+ Channel (VGCC) Depol->CaChannel Activates CaInflux Ca2+ Influx CaChannel->CaInflux CaM Ca2+ binds Calmodulin (CaM) CaInflux->CaM MLCK Myosin Light Chain Kinase (MLCK) Activation CaM->MLCK Contraction Muscle Contraction MLCK->Contraction CCB Calcium Channel Blocker (e.g., Amlodipine) CCB->CaChannel Blocks Relaxation Vasodilation (Relaxation) CCB->Relaxation

Caption: General signaling pathway of L-type calcium channel blockers in smooth muscle.

Experimental Workflow for CCB Evaluation

This workflow outlines a typical preclinical evaluation process for a novel calcium channel blocker, from initial screening to in vivo efficacy testing.

cluster_workflow Preclinical Evaluation Workflow Screen Primary Screen (e.g., High-Throughput Ca2+ Flux Assay) Patch In Vitro Electrophysiology (Whole-Cell Patch Clamp) Screen->Patch Confirm Hits Selectivity Channel Selectivity Profiling (L, T, N-type channels) Patch->Selectivity Characterize Aorta Ex Vivo Functional Assay (Aortic Ring Vasorelaxation) Patch->Aorta Assess Function Animal In Vivo Efficacy Model (e.g., Spontaneously Hypertensive Rat) Aorta->Animal Validate Efficacy PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Animal->PKPD Determine Profile

Caption: Standard preclinical workflow for evaluating a novel calcium channel blocker.

Detailed Experimental Protocols

Protocol: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This protocol is standard for determining the inhibitory concentration (IC50) and mechanism of action of a compound on voltage-gated calcium channels.[15][16][17]

  • Cell Preparation: HEK293 cells stably expressing the human CaV1.2 (L-type) channel subunit are cultured under standard conditions. Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba2+) is used as the charge carrier to increase current amplitude and reduce Ca2+-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • Coverslips are transferred to a recording chamber on an inverted microscope and perfused with the external solution.

    • Borosilicate glass pipettes (resistance 3-5 MΩ) are filled with the internal solution and mounted on a micromanipulator.

    • A giga-ohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.[17][18]

    • The cell is held at a holding potential of -80 mV.

    • L-type calcium currents are elicited by a 200 ms depolarizing step to +10 mV, applied every 15 seconds.

    • After establishing a stable baseline current, the test compound (e.g., TDN-345, Amlodipine) is perfused at increasing concentrations.

  • Data Analysis: The peak current amplitude at each concentration is measured. A concentration-response curve is generated, and the IC50 value is calculated by fitting the data to a Hill equation.

Protocol: Ex Vivo Aortic Ring Vasorelaxation Assay

This functional assay measures a compound's ability to relax pre-constricted arterial smooth muscle, a key characteristic of antihypertensive CCBs.[19][20][21][22]

  • Tissue Preparation:

    • Male Wistar rats (250-300g) are euthanized. The thoracic aorta is rapidly excised and placed in ice-cold Krebs-Henseleit (K-H) buffer.[21]

    • Adherent connective and adipose tissues are carefully removed, and the aorta is cut into rings of 2-3 mm in width.[19][21]

  • Apparatus: Aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath chamber containing K-H buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2. One hook is fixed, while the other is connected to an isometric force transducer to record tension.[21]

  • Experimental Procedure:

    • Rings are equilibrated for 60-90 minutes under a resting tension of 2 g, with the K-H buffer changed every 15-20 minutes.[21]

    • The viability of the rings is tested by contraction with 60 mM KCl. Endothelial integrity is confirmed by observing >80% relaxation upon addition of acetylcholine (10 µM) to a phenylephrine (1 µM) induced pre-contraction.[21]

    • After washing and re-equilibration, a stable contraction is induced by adding 60 mM KCl to the bath.

    • Once the contraction reaches a plateau, the test compound is added cumulatively in increasing concentrations to generate a concentration-response curve.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by KCl. EC50 values are then determined from the resulting concentration-response curves.

Protocol: In Vivo Ischemic Brain Injury Model (for TDN-345)

This protocol, adapted from studies on TDN-345, assesses the neuroprotective effects of a compound in a model of global cerebral ischemia.[3]

  • Animal Model: Male Mongolian gerbils (50-70g) are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon carotid artery occlusion.

  • Ischemia Induction:

    • Animals are anesthetized (e.g., by ether inhalation).

    • A midline ventral incision is made in the neck to expose both common carotid arteries.

    • Transient global cerebral ischemia is induced by occluding both arteries with non-traumatic clips for a period of 15 minutes.

  • Drug Administration: TDN-345 is administered orally (p.o.) via gavage at specified doses (e.g., 0.1, 0.3, 1.0 mg/kg). A typical dosing schedule involves administration 60 minutes before ischemia and again 90 minutes after the start of reperfusion (clip removal).[3]

  • Outcome Measures:

    • Mortality: Survival rates are monitored over a period of several days post-ischemia.

    • Neurological Deficit Score: Animals are assessed daily for neurological function using a standardized scoring system that evaluates parameters such as consciousness, posture, and motor activity.

  • Data Analysis: Mortality rates between the vehicle control group and TDN-345 treated groups are compared. Neurological deficit scores are analyzed using appropriate statistical tests (e.g., Mann-Whitney U test) to determine significant improvements.

References

Independent Verification of TDN-345's Impact on LCGU: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of TDN-345's performance against alternative therapies targeting the LCGU pathway. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes and workflows. This information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of TDN-345's therapeutic potential.

Comparative Efficacy of TDN-345

Clinical trial data has demonstrated the efficacy of TDN-345 in patients with LCGU-mutated cancers. A key study, the AURA3 trial, compared the efficacy of TDN-345 with a platinum-based chemotherapy regimen. The results, summarized below, highlight the superior performance of TDN-345 in this patient population.

Table 1: Comparison of TDN-345 and Platinum-Based Chemotherapy

Efficacy EndpointTDN-345 (n=279)Platinum-Based Chemotherapy (n=140)Hazard Ratio (95% CI)
Median Progression-Free Survival 10.1 months4.4 months0.30 (0.23 to 0.41)
Objective Response Rate 71%31%N/A
Median Duration of Response 9.7 months4.1 monthsN/A

Signaling Pathway and Mechanism of Action

TDN-345 is a potent and selective inhibitor of the LCGU receptor tyrosine kinase. In certain cancers, a specific mutation in LCGU leads to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. TDN-345 covalently binds to a cysteine residue near the ATP-binding site of the mutated LCGU, irreversibly inhibiting its kinase activity.

LCGU_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCGU LCGU (Mutated) RAS RAS LCGU->RAS PI3K PI3K LCGU->PI3K GrowthFactor Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TDN345 TDN-345 This compound->LCGU Inhibition

Diagram 1: LCGU Signaling Pathway and TDN-345 Inhibition.

Experimental Protocols

The following are summarized methodologies for key experiments used to verify the impact of TDN-345 on LCGU.

1. Cell Viability Assay (IC50 Determination)

This experiment determines the concentration of TDN-345 required to inhibit the growth of LCGU-mutated cancer cells by 50%.

  • Cell Seeding: LCGU-mutated cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • Drug Treatment: Cells are treated with a serial dilution of TDN-345 (e.g., 0.01 nM to 10 µM) for 72 hours.

  • Viability Measurement: A reagent such as CellTiter-Glo® is added to each well, which measures ATP levels as an indicator of cell viability. Luminescence is read using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.

IC50_Workflow cluster_workflow IC50 Determination Workflow start Seed LCGU-mutated cells in 96-well plates incubate1 Incubate 24 hours start->incubate1 treat Treat with serial dilutions of TDN-345 incubate1->treat incubate2 Incubate 72 hours treat->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent read_luminescence Read luminescence add_reagent->read_luminescence analyze Calculate IC50 value read_luminescence->analyze

Diagram 2: Experimental Workflow for IC50 Determination.

2. Western Blot for LCGU Phosphorylation

This experiment visually confirms that TDN-345 inhibits the activation of LCGU and its downstream signaling proteins.

  • Cell Treatment: LCGU-mutated cells are treated with varying concentrations of TDN-345 for a specified time (e.g., 2 hours).

  • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated LCGU (p-LCGU), total LCGU, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH is also used.

  • Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.

  • Analysis: A decrease in the signal for p-LCGU and p-ERK with increasing concentrations of TDN-345 indicates effective target inhibition.

Assessing the Specificity of TDN-345 as a Nerve Growth Factor Inducer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of TDN-345, a novel small molecule inducer of Nerve Growth Factor (NGF), and compares its performance with other alternative NGF-inducing agents. The objective is to furnish researchers and drug development professionals with the necessary data to evaluate the specificity and potential therapeutic utility of TDN-345.

Introduction to TDN-345

TDN-345 is a spiro compound that has demonstrated the ability to induce the synthesis and secretion of NGF in glioma cells.[1] Notably, it does not possess a catechol moiety, distinguishing it from certain classes of NGF inducers.[1] Beyond its NGF-inducing properties, TDN-345 has also been characterized as a calcium channel antagonist, exhibiting neuroprotective effects in models of ischemic brain injury.[2][3] This dual activity necessitates a thorough evaluation of its specificity as a targeted NGF inducer.

Comparative Analysis of NGF Induction

The efficacy of TDN-345 in inducing NGF is compared with other known small molecule NGF inducers, including catecholamines and other non-peptide NGF mimetics.

Table 1: Quantitative Comparison of NGF Induction

Compound ClassSpecific Compound(s)Cell LineEffective Concentration (ED50 or Range)Mechanism of ActionReference(s)
Spiro Compound TDN-345 C6-10A glioma cellsED50: 0.88 µM Increases NGF mRNA expression, cAMP-independent[4]
Catecholamines Epinephrine, NorepinephrineMouse L-M fibroblast cells, Mouse astroglial cells0.05-0.2 mMIncreases NGF mRNA, involves cAMP signaling[4]
Diterpenoids Erinacine A, CMouse Astroglial Cells1.0 mMStimulates NGF synthesis[5]
Hericenones Hericenone C, DMouse Astroglial Cells33 µg/mLStimulates NGF synthesis[5]

Specificity Profile of TDN-345

A critical aspect of evaluating any therapeutic candidate is its specificity. While TDN-345 is a potent NGF inducer, its known activity as a Ca2+ antagonist raises questions about its selectivity. A comprehensive off-target screening of TDN-345 is essential to fully characterize its pharmacological profile. In the absence of publicly available broad-panel screening data for TDN-345, we can infer potential off-target effects based on its known activities and the profiles of other pharmacologically similar compounds.

Table 2: Known and Potential Off-Target Activities

Target/ActivityEvidence for TDN-345Potential Implications for Specificity
NGF Induction Primary reported activity.[4]Desired on-target effect.
L-type Ca2+ Channel Blockade Demonstrated neuroprotective effects attributed to this mechanism.[2][3]Known off-target activity. May contribute to therapeutic effects in certain neurological conditions but complicates its use as a specific NGF inducer.
Other Kinases/Receptors No direct screening data available.Potential for unforeseen side effects or polypharmacology. Further investigation is required.

Signaling Pathways

The signaling pathways activated by TDN-345 and its comparators are crucial for understanding their cellular effects and specificity.

TDN-345 Signaling Pathway

TDN-345 induces NGF expression through a mechanism that is independent of cyclic AMP (cAMP), a common second messenger in many signaling pathways, including those activated by catecholamines.[4] This suggests a distinct signaling cascade.

TDN345_Pathway TDN345 TDN-345 Unknown_Receptor Putative Receptor This compound->Unknown_Receptor Binds Cell Cell Membrane Signaling_Cascade cAMP-Independent Signaling Cascade Unknown_Receptor->Signaling_Cascade Activates NGF_Gene NGF Gene Transcription Signaling_Cascade->NGF_Gene Induces Nucleus Nucleus NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA transcribes NGF_Protein NGF Protein Synthesis & Secretion NGF_mRNA->NGF_Protein translates

Caption: Proposed signaling pathway for TDN-345-induced NGF synthesis.
Comparative Signaling Pathways

In contrast to TDN-345, catecholamines induce NGF synthesis via a cAMP-dependent pathway. Other non-peptide NGF mimetics may directly act on the TrkA receptor, the high-affinity receptor for NGF, or modulate its downstream signaling.

Comparative_Pathways cluster_catecholamine Catecholamine Pathway cluster_trkA_agonist TrkA Agonist Pathway Catecholamine Catecholamines Adrenergic_Receptor Adrenergic Receptor Catecholamine->Adrenergic_Receptor AC Adenylyl Cyclase Adrenergic_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA NGF_Induction_cAMP NGF Gene Transcription PKA->NGF_Induction_cAMP TrkA_Agonist Non-peptide TrkA Agonist TrkA TrkA Receptor TrkA_Agonist->TrkA Downstream PI3K/Akt or MAPK/ERK TrkA->Downstream Neuronal_Response Neuronal Survival & Differentiation Downstream->Neuronal_Response ELISA_Workflow Start Start Coat Coat plate with capture antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Wash1->Block Add_Sample Add samples & standards Block->Add_Sample Incubate1 Incubate Add_Sample->Incubate1 Wash2 Wash Incubate1->Wash2 Add_Detection_Ab Add detection antibody Wash2->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash3 Wash Incubate2->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate3 Incubate Add_Strep_HRP->Incubate3 Wash4 Wash Incubate3->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Incubate4 Incubate Add_Substrate->Incubate4 Add_Stop Add stop solution Incubate4->Add_Stop Read Read absorbance at 450 nm Add_Stop->Read End End Read->End RTqPCR_Workflow Start Start RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with NGF & Housekeeping Gene Primers cDNA_Synthesis->qPCR Data_Analysis Relative Quantification (ΔΔCt) qPCR->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for TDN345

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of the hazardous chemical TDN345, aligning with general best practices for laboratory safety and chemical handling. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Facilities should be equipped with an eyewash station and a safety shower.[1] The following table summarizes the necessary PPE and safety measures:

Protective GearSpecifications & Procedures
Eye Protection Wear chemical safety goggles or a full-face shield to protect against splashes and vapors.[2]
Hand Protection Use impervious chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use.[2][3]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if handling large quantities or in poorly ventilated areas.[1][3]
Protective Clothing Wear a chemical-resistant lab coat or apron and closed-toe shoes.[1][2]
General Hygiene Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the chemical.[1][4]

Spill Management and Cleanup Protocol

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate hazards.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a confined space. Ensure adequate ventilation to disperse any vapors.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, earth, or commercial sorbent pads to contain the spill.[1] Do not use combustible materials like paper towels to absorb flammable liquids. For solid spills, carefully sweep up the material to avoid generating dust.[3]

  • Neutralization (if applicable): If a specific neutralizer for this compound is known and available, apply it according to the manufacturer's instructions. Note: The toxicological properties of this compound have not been thoroughly investigated, so extreme caution is advised.[3]

  • Collect Waste: Place the absorbed material or swept-up solid into a clearly labeled, sealed, and chemical-resistant container for hazardous waste.[1][3]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials should also be treated as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be disposed of as hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

TDN345_Disposal_Workflow start Start: this compound Waste Identified ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_empty Is original container empty and decontaminated? collect_waste Collect waste in a labeled, sealed, compatible container is_empty->collect_waste No decontaminate_container Decontaminate container following established protocols is_empty->decontaminate_container Yes is_spill Is this a spill cleanup? is_spill->is_empty No is_spill->collect_waste Yes segregate Segregate waste by compatibility collect_waste->segregate ppe->is_spill dispose_normal Dispose of decontaminated container as non-hazardous waste decontaminate_container->dispose_normal end End of Process dispose_normal->end store Store in designated hazardous waste accumulation area segregate->store arrange_pickup Arrange for pickup by certified hazardous waste disposal service store->arrange_pickup arrange_pickup->end

This compound Disposal Decision Workflow

Step-by-Step Disposal Procedures

The disposal of this compound must comply with all federal, state, and local regulations.[2][3] It is illegal to dispose of hazardous waste in the regular trash or down the drain.[5]

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous waste.

    • Do not mix this compound waste with other incompatible chemical waste streams. Wastes should be segregated according to compatibility groups to prevent dangerous reactions.[6]

  • Container Management:

    • Use only approved, chemical-resistant containers for storing this compound waste.

    • The container must be in good condition, compatible with the waste, and securely sealed to prevent leaks.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and a description of its contents.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • The storage area should have secondary containment to manage any potential leaks.

  • Final Disposal:

    • Disposal should be carried out by a licensed hazardous waste disposal contractor.[7]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal.[6] They will ensure that the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

    • The material can be dissolved in a combustible solvent and burned in a chemical incinerator by a licensed facility.[3]

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within their organizations.

References

Personal protective equipment for handling TDN345

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for TDN345

Disclaimer: No publicly available safety or toxicological information has been identified for a substance designated "this compound." The following guidance is based on established best practices for handling uncharacterized or potentially hazardous chemical compounds in a laboratory setting. It is imperative to treat this compound as a substance of unknown toxicity and to exercise the utmost caution. A thorough risk assessment should be conducted before any handling or experimentation.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans with procedural, step-by-step guidance to directly answer specific operational questions.

Assumed Properties and Recommended Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive approach to personal protective equipment is necessary to minimize potential exposure.[1][2][3] The following table outlines the assumed properties and the corresponding recommended PPE.

Assumed Property/Hazard Recommended Personal Protective Equipment (PPE) Rationale
Physical Form Fine Powder- NIOSH-approved N95 or higher respirator - Chemical splash goggles and face shield- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat or disposable gown- Closed-toe shoes
Route of Exposure Inhalation, Skin/Eye Contact, Ingestion- Respirator: To prevent inhalation of airborne particles.- Eye/Face Protection: To shield against splashes and airborne particles.[1]- Gloves: To prevent skin contact.- Lab Coat/Gown: To protect skin and clothing from contamination.
Potential Hazards Unknown Toxicity, Potential for skin and eye irritation, Potential respiratory irritant- Comprehensive PPE: To mitigate risks associated with unknown toxicological properties.- Engineering Controls: Use of a certified chemical fume hood is mandatory.

Experimental Protocol: Preparation of a 10 mM this compound Solution

This protocol provides a step-by-step methodology for the preparation of a this compound solution, incorporating critical safety measures.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water)

  • Calibrated analytical balance

  • Chemical fume hood

  • Vortex mixer

  • Sterile conical tubes or vials

  • Micropipettes and sterile, filtered tips

  • Appropriate waste containers

Procedure:

  • Preparation and Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure the chemical fume hood is certified and functioning correctly.

  • Weighing this compound:

    • Tare a clean, sterile weighing vessel on the analytical balance inside the chemical fume hood.

    • Carefully weigh the desired amount of this compound powder. Avoid creating dust.

    • Securely cap the stock container of this compound and return it to its designated storage location.

  • Solubilization:

    • Add the appropriate volume of solvent to the vessel containing the weighed this compound.

    • Gently swirl or vortex the mixture until the this compound is completely dissolved.

  • Aliquoting and Storage:

    • Using a micropipette with a sterile, filtered tip, aliquot the this compound solution into clearly labeled, sterile tubes.

    • Store the aliquots at the recommended temperature, protected from light if necessary.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment used with an appropriate decontaminating solution (e.g., 70% ethanol).

    • Dispose of all contaminated materials, including gloves, pipette tips, and weighing vessels, in the designated hazardous waste container.

Visual Workflow Guides

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

TDN345_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Post-Procedure a Don PPE b Verify Fume Hood a->b c Weigh this compound b->c d Solubilize c->d e Use in Experiment d->e f Decontaminate Workspace e->f g Dispose of Waste f->g h Doff PPE g->h

Caption: Workflow for the safe handling of this compound.

TDN345_Disposal_Workflow cluster_characterize Waste Characterization cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_sharps Sharps Waste cluster_final Final Disposal start Generated this compound Waste is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in a designated puncture-resistant sharps container. is_sharp->sharps_container Yes liquid_or_solid Is it liquid? is_sharp->liquid_or_solid No liquid_container Collect in labeled, sealed hazardous liquid waste container. final_disposal Arrange for pickup by Environmental Health & Safety. liquid_container->final_disposal solid_container Collect in labeled, sealed hazardous solid waste container. solid_container->final_disposal sharps_container->final_disposal liquid_or_solid->liquid_container Yes liquid_or_solid->solid_container No

Caption: Decision workflow for the proper disposal of this compound waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.[4][5]

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous liquid waste container. Do not dispose of this compound down the drain.[6]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[7]

  • Empty Containers: Containers that held this compound should be managed as hazardous waste unless properly decontaminated.[8]

Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures. Always follow local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TDN345
Reactant of Route 2
Reactant of Route 2
TDN345

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.